molecular formula Cl6H4IrO B13114233 Dihydrogen hexachloroiridate(IV) hydrate

Dihydrogen hexachloroiridate(IV) hydrate

Cat. No.: B13114233
M. Wt: 425.0 g/mol
InChI Key: YDVQBPXDKJKDME-UHFFFAOYSA-J
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Description

Dihydrogen hexachloroiridate(IV) hydrate is a useful research compound. Its molecular formula is Cl6H4IrO and its molecular weight is 425.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Cl6H4IrO

Molecular Weight

425.0 g/mol

IUPAC Name

hexachloroiridium(2-);hydron;hydrate

InChI

InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4

InChI Key

YDVQBPXDKJKDME-UHFFFAOYSA-J

Canonical SMILES

[H+].[H+].O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Dihydrogen hexachloroiridate(IV) hydrate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 110802-84-1 (Hydrate) | Formula:


[1]

Executive Summary

Dihydrogen hexachloroiridate(IV) hydrate (Chloroiridic acid) is the critical intermediate in the platinum-group metal (PGM) value chain. It serves as the primary precursor for the synthesis of heterogeneous catalysts (e.g., Ir/C for hydrogenation), dimensionally stable anodes (DSA) for water electrolysis, and organometallic iridium complexes.

This guide provides a technical deep-dive into its physicochemical behavior, handling protocols, and application logic, moving beyond standard SDS data to address the "why" and "how" of experimental success.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Coordination

The fundamental unit of this compound is the hexachloroiridate(IV) anion,


.
  • Geometry: Octahedral coordination sphere.

  • Electronic State: Iridium is in the +4 oxidation state (

    
     low spin). This paramagnetic state is responsible for its intense dark brown/black color, arising from strong Ligand-to-Metal Charge Transfer (LMCT) bands in the visible spectrum.
    
  • Solvation: The "acid" protons are hydrated, typically existing as

    
     counter-ions stabilizing the anionic lattice.
    
Key Physicochemical Data
PropertyValue / DescriptionPractical Implication
Molecular Weight 406.95 g/mol (Anhydrous basis)Critical: Must correct for water content (x) when calculating stoichiometry. 'x' is typically ~6.
Appearance Black/Red-Brown hygroscopic crystalsIf material turns olive-green, it has reduced to Ir(III).
Solubility High (Water, Ethanol, Acetone)Ideal for impregnation of porous supports.
Redox Potential

Strong oxidant. Easily reduced to Ir(III) by alcohols or organic ligands.
Acidity pH < 1 (in aqueous solution)Corrosive to steel/aluminum equipment; requires glass or PTFE.

Part 2: Reactivity & Application Logic

Understanding the redox behavior of the


 anion is the key to successful application. The compound sits at a "fork in the road" between reduction to metallic iridium (for catalysts) and substitution for organometallic synthesis.
The Reduction Pathway (Catalysis & Plating)

For heterogeneous catalysts (e.g., Ir nanoparticles on Carbon), the Ir(IV) species must be reduced to Ir(0).

  • Step 1: Reduction to Ir(III). This occurs readily with mild reductants (ethanol, oxalic acid).

  • Step 2: Reduction to Ir(0). Requires stronger reducing agents (

    
     gas at high temp, 
    
    
    
    , or hydrazine).
The Substitution Pathway (Synthesis)

To synthesize organometallic precursors (e.g., Ir(ppy)3 for OLEDs), the chloride ligands must be displaced. However, Ir(IV) is kinetically inert.

  • Strategy: One must often reduce Ir(IV) to Ir(III) in situ because Ir(III) (

    
    ) undergoes ligand substitution more readily than Ir(IV) under specific conditions, or allows for oxidative addition mechanisms.
    
Visualizing the Reaction Logic

Ir_Reactivity Ir4 H2IrCl6 (Ir IV) [Dark Brown/Black] Ir3 [IrCl6]3- (Ir III) [Olive Green] Ir4->Ir3 Mild Reduction (Ethanol, Oxalic Acid) Ir0 Ir(0) Nanoparticles [Metallic Black] Ir4->Ir0 Direct H2 Reduction (High Temp) Ir3->Ir0 Strong Reduction (H2 @ 400°C, NaBH4) Organo Organometallic Complexes (e.g., Ir(acac)3) Ir3->Organo Ligand Exchange (Kinetic Pathway)

Caption: Reaction pathways for Hexachloroiridate(IV). The reduction to Ir(III) is often the rate-determining or selectivity-controlling step in synthesis.

Part 3: Experimental Protocols

Protocol A: Preparation of Supported Iridium Catalyst (Impregnation)

Objective: Synthesize 5% Ir/Carbon catalyst for hydrogenation reactions. Mechanism: Pore-volume impregnation followed by gas-phase reduction.

  • Pre-treatment: Dry the Carbon Black support (e.g., Vulcan XC-72) at 120°C for 4 hours to remove physisorbed water.

  • Solution Prep: Dissolve

    
     in deionized water.
    
    • Calculation:

      
      . (Always verify %Ir via CoA; usually ~38-40%).
      
  • Impregnation: Add the solution dropwise to the carbon support until incipient wetness is reached (paste-like consistency).

  • Drying: Dry at 80°C overnight.

    • Note: Do not exceed 100°C rapidly, or

      
       vapors will cause crust formation on the outer shell of the catalyst particles.
      
  • Calcination/Reduction:

    • Place in a tube furnace.

    • Flow

      
       for 30 mins to purge 
      
      
      
      .
    • Switch to 10%

      
       flow. Ramp to 400°C at 5°C/min.
      
    • Hold for 2 hours. (Reduces

      
      ).
      
    • Passivation: Cool to room temp. Switch to 1%

      
       for 1 hour to passivate the pyrophoric surface before exposing to air.
      
Protocol B: Electrodeposition Electrolyte (DSA Manufacturing)

Objective: Create an Iridium Oxide (


) coating on Titanium for Oxygen Evolution Reaction (OER).
Challenge:  Aqueous chloride solutions have low plating efficiency. The "Adams Fusion" method or modified aqueous routes are preferred.

Modified Aqueous Protocol:

  • Dissolution: Dissolve 10g

    
     in 500mL isopropanol/water (50:50 mix).
    
  • Additives: Add 5g Oxalic acid.

    • Reasoning: Oxalic acid acts as a complexing agent and mild reductant, stabilizing the intermediate species during the anodic deposition process.

  • Application: This solution is typically used for thermal decomposition rather than pure electroplating in industrial DSA production.

    • Paint solution onto etched Titanium substrate.

    • Bake at 450°C in air for 15 mins.

    • Repeat 10-20 times to build thickness.

Part 4: Quality Control & Troubleshooting

Validating Purity (UV-Vis)

A self-validating system requires checking the oxidation state before use.

  • Ir(IV) Spectrum: Dissolve a small aliquot in 1M HCl. Expect strong absorption in the visible region (dark brown).

  • Ir(III) Impurity: If the solution appears olive-green or yellow, significant reduction has occurred (often due to moisture/organic contamination in storage).

    • Remediation: Add a few drops of Chlorine water or Hydrogen Peroxide (

      
      ) to re-oxidize Ir(III) back to Ir(IV).
      
Storage Stability
  • Hygroscopicity: The material absorbs atmospheric water rapidly, altering the weighing stoichiometry.

  • Best Practice: Store in a desiccator. If precise stoichiometry is required for organometallic synthesis, perform a gravimetric assay (calcine a sample to Ir metal) to determine exact Ir content before use.

Part 5: Safety & Handling (SDS Summary)

Danger: This compound is a Category 1B Skin Corrosive and Category 1 Eye Damaging agent.[2][3]

HazardPrecaution
Skin/Eye Contact Causes severe burns.[2][3][4][5] Wear nitrile gloves (double gloved recommended) and face shield.
Inhalation Dust is extremely irritating to the respiratory tract. Always handle in a fume hood.
Incompatibility Strong bases (generates heat/precipitates), Reducing agents (fire hazard), Metals (corrosive attack).
Spill Cleanup Do not sweep dry dust (aerosol risk). Cover with wet absorbent, neutralize with dilute bicarbonate, and dispose of as hazardous heavy metal waste.

References

  • Fisher Scientific. this compound Safety Data Sheet (SDS). Retrieved from

  • Sigma-Aldrich. Hydrogen hexachloroiridate(IV) hydrate Product Specification.[1] Retrieved from

  • American Elements. this compound Properties & Applications. Retrieved from

  • ResearchGate (Review). Electrochemical deposition of iridium and iridium-nickel-alloys. (Discusses the necessity of Ir(IV) complexes for deposition). Retrieved from

  • MDPI. Palladium, Iridium, and Rhodium Supported Catalysts: Predictive H2 Chemisorption. (Details on catalyst characterization). Retrieved from

Sources

An In-Depth Technical Guide to the Physical Properties of Dihydrogen Hexachloroiridate(IV) Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogen hexachloroiridate(IV) hydrate, also known as chloroiridic acid hydrate, is a pivotal inorganic compound with the general formula H₂IrCl₆·xH₂O. As a primary precursor for the synthesis of various iridium catalysts and advanced materials, a thorough understanding of its physical properties is paramount for its effective application in research and development.[1] This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by field-proven insights and detailed experimental protocols for its characterization. The compound's high thermal stability and solubility in polar solvents make it a versatile reagent in catalysis and materials science.[1]

Chemical and Physical Properties

This compound is commercially available, typically as a dark grey to black or greenish-black crystalline solid or powder.[1][2] It is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can influence its handling and storage. The compound is soluble in water and alcohols.[3]

PropertyValueSource(s)
Chemical Formula H₂IrCl₆·xH₂O[1][2]
Molecular Weight 406.95 g/mol (anhydrous basis)[1][4]
Appearance Dark grey to black or green/black crystals/powder[1][2]
Melting Point 65 °C[1][2]
Solubility Soluble in water and alcohol[3]
Density Approximately 1.02 g/mL at 25 °C[1]
CAS Number 110802-84-1 (hydrate), 16941-92-7 (hexahydrate)[1][5]

Crystallographic Analysis

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline phase and purity of the bulk material.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the purity of a bulk sample of this compound.

Methodology:

  • Sample Preparation:

    • Gently grind a small amount (approximately 100-200 mg) of the this compound sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Carefully pack the powdered sample into a flat, zero-background sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.

  • Instrument Setup:

    • Utilize a modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

    • Set the instrument parameters as follows:

      • Voltage: 40 kV

      • Current: 40 mA

      • Scan range (2θ): 10° - 90°

      • Step size: 0.02°

      • Scan speed: 1°/min

  • Data Analysis:

    • Process the raw diffraction data to remove background noise.

    • Identify the peak positions (2θ values) and their corresponding intensities.

    • Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) for known hexachloroiridate salts to confirm the phase.

    • If a reference pattern for H₂IrCl₆·xH₂O is unavailable, the pattern can be indexed to determine the unit cell parameters and space group, which can then be compared to those of analogous compounds.

G Workflow for Powder X-ray Diffraction Analysis A Sample Grinding B Sample Mounting A->B C Instrument Setup (Cu Kα) B->C D Data Collection (10-90° 2θ) C->D E Data Processing (Background Subtraction) D->E F Peak Identification E->F G Phase Identification/Indexing F->G

Caption: Workflow for PXRD analysis of crystalline solids.

Thermal Properties and Stability

This compound exhibits high thermal stability, a desirable property for its use in catalysis.[1] However, being a hydrate, it is sensitive to heat and will undergo dehydration upon heating. Its hygroscopic nature also necessitates careful storage to prevent the absorption of atmospheric moisture.

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is a powerful tool to investigate the thermal stability and dehydration process. For a hydrated compound like H₂IrCl₆·xH₂O, a TGA thermogram would be expected to show one or more mass loss steps corresponding to the removal of water molecules, followed by decomposition at higher temperatures. The DSC curve would indicate whether these processes are endothermic or exothermic.

A plausible thermal decomposition pathway, by analogy to chloroplatinic acid hydrate, would involve the initial loss of water of hydration, followed by the loss of HCl and eventual decomposition to iridium oxides or metallic iridium at higher temperatures.

Experimental Protocol: Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the water content, dehydration temperatures, and thermal stability of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible in a TGA-DSC instrument.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min.

    • Set the temperature program as follows:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The initial mass loss below ~150 °C can be attributed to the loss of water of hydration.

    • From the percentage of mass lost due to dehydration, the number of water molecules ('x' in H₂IrCl₆·xH₂O) can be calculated.

    • Examine the DSC curve to identify endothermic or exothermic peaks associated with dehydration, phase transitions, and decomposition.

G Conceptual Thermal Decomposition Pathway A H₂IrCl₆·xH₂O (solid) B H₂IrCl₆ (solid) + xH₂O (gas) A->B Dehydration (~100-200°C) C IrCl₄ (solid) + 2HCl (gas) B->C Dehydrochlorination (>200°C) D Iridium Oxides/Metallic Iridium C->D Decomposition (>400°C)

Caption: A plausible thermal decomposition pathway for H₂IrCl₆·xH₂O.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of this compound.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is dominated by the vibrations of the [IrCl₆]²⁻ anion, the water molecules, and the hydrated protons. The octahedral [IrCl₆]²⁻ anion has several characteristic vibrational modes, some of which are active in the infrared (IR) and some in the Raman spectrum. The presence of water will be evident from the characteristic O-H stretching and H-O-H bending vibrations in the IR spectrum.

UV-Visible Spectroscopy

Aqueous solutions of dihydrogen hexachloroiridate(IV) are colored due to the presence of the [IrCl₆]²⁻ anion, which exhibits characteristic ligand-to-metal charge transfer (LMCT) bands in the UV-Visible region.[9] The positions and intensities of these absorption bands are sensitive to the solvent and the presence of any hydrolysis products.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of this compound and to determine the molar absorptivity of the characteristic absorption bands.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in 0.1 M HCl to suppress hydrolysis. Accurately weigh a small amount of the compound and dissolve it in a known volume of the acidic solution.

    • Prepare a series of dilutions of the stock solution with known concentrations.

  • Instrument Setup:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Use 0.1 M HCl as the reference solution.

    • Set the wavelength range from 200 to 800 nm.

  • Data Collection:

    • Record the absorption spectra of the series of standard solutions.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at a specific λmax versus concentration.

    • The slope of the calibration curve will give the molar absorptivity (ε).

Stability in Aqueous Solution

The [IrCl₆]²⁻ anion is susceptible to hydrolysis in aqueous solutions, especially at low chloride concentrations and neutral or basic pH.[9] This hydrolysis involves the stepwise replacement of chloride ligands with water or hydroxide ions, leading to a change in the color and reactivity of the solution. To maintain the integrity of the [IrCl₆]²⁻ complex in solution, it is typically dissolved in dilute hydrochloric acid.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A comprehensive understanding of its crystallography, thermal behavior, spectroscopic signature, and stability is crucial for its effective utilization in various scientific and industrial applications, from catalysis to the synthesis of novel iridium-containing materials. The provided experimental protocols offer a framework for the characterization of this important inorganic compound, ensuring its quality and proper application in research and development.

References

  • Wikipedia. Ammonium hexachloroiridate(IV). [Link]

  • SAFINA, a.s. Hexachloroiridic acid solid and solution. [Link]

  • Materials Project. mp-23513: K2PtCl6 (Cubic, Fm-3m, 225). [Link]

  • ResearchGate. Synthesis and Study of Potassium Hexabromoiridate(IV). [Link]

  • ResearchGate. The Mechanism of [IrCl6]2- Complex Transformation in Acetone Solutions Studied by EPR and UV-Vis Spectroscopy. [Link]

  • Johnson Matthey. Chloroplatinic acid hydrate. [Link]

  • ProChem, Inc. Dihydrogen Hexachloroiridate (IV) Hydrate. [Link]

  • Johnson Matthey. Chloroiridic acid crystal CIA Ir 114. [Link]

  • ResearchGate. UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----).. [Link]

  • RSC Publishing. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii). [Link]

  • ResearchGate. Time evolution of UV−Vis spectra of H 2 IrCl 6 ·6H 2 O solutions in.... [Link]

Sources

Technical Guide: Solvation Dynamics and Application Protocols for Dihydrogen Hexachloroiridate(IV) Hydrate in Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆[1]·xH₂O), often referred to as chloroiridic acid, is the primary iridium source for the synthesis of heterogeneous catalysts (e.g., for hydrogenation) and homogeneous organometallic complexes used in API (Active Pharmaceutical Ingredient) development.

While highly soluble in water, its application in organic synthesis and materials science frequently demands solvation in organic media to ensure compatibility with hydrophobic supports or ligands. This guide analyzes the solubility profile, solvation mechanisms, and stability risks of H₂IrCl₆ in critical organic solvents, providing validated protocols for researchers in drug development and catalysis.

Part 1: Physicochemical Profile & Solvation Mechanism

The Nature of the Solute

Unlike simple salts, H₂IrCl₆·xH₂O behaves as a strong acid containing the complex anion


. Its dissolution in organic media is driven by two distinct factors:
  • Proton Solvation: The "dihydrogen" protons (

    
    ) require a solvent capable of acting as a Lewis base (proton acceptor).
    
  • Anion Stabilization: The large, octahedral

    
     anion requires a polar environment to stabilize its charge, though it is less demanding than small hard anions (like 
    
    
    
    ).
The "Innocent" vs. "Non-Innocent" Solvent Paradox

A critical insight for researchers is that solubility does not equal stability . Ir(IV) is a potent oxidizing agent (


 for 

). Many organic solvents that dissolve the compound effectively (e.g., alcohols) also act as reducing agents, converting the catalytically active Ir(IV) species to Ir(III) over time.
Mechanistic Visualization: Solvation vs. Reaction

The following diagram illustrates the competing pathways when H₂IrCl₆ is introduced to organic solvents.

SolvationDynamics H2IrCl6 H2IrCl6·xH2O (Solid Precursor) Dissolution Dissolution Pathway (Thermodynamic) H2IrCl6->Dissolution + Solvent Solvent Organic Solvent (S) Solvent->Dissolution Redox Redox Instability (Kinetic Risk) Dissolution->Redox Reducing Solvent (e.g., Ethanol) LigandExchange Ligand Exchange (Coordination Risk) Dissolution->LigandExchange Coordinating Solvent (e.g., Acetonitrile) StableSol Stable Ir(IV) Solution [IrCl6]2- + 2SH+ Dissolution->StableSol Polar/Non-Reducing (e.g., Acetone/Water) ReducedSol Reduced Ir(III) Species [IrCl6]3- + Oxidized Solvent Redox->ReducedSol Time/Heat MixedSol Mixed Ligand Species [IrCl(6-x)S(x)] LigandExchange->MixedSol Photolysis/Heat

Caption: Figure 1. Competing pathways of dissolution, reduction, and coordination in organic media.

Part 2: Solubility Data & Solvent-Specific Protocols

Comparative Solubility Matrix

The following data summarizes the behavior of H₂IrCl₆ in common laboratory solvents.

Solvent ClassRepresentative SolventSolubilityPrimary MechanismStability Risk (Ir-IV)Recommended Use
Alcohols Ethanol, MethanolHigh H-bonding, ProtonationHigh (Reduction) Impregnation (Immediate use)
Ketones AcetoneHigh Dipole-DipoleLow/ModerateCatalyst Precursor Prep
Nitriles AcetonitrileModerate Dipole-DipoleHigh (Exchange) Ligand Exchange Synthesis
Ethers THF, Diethyl EtherLow/ModerateWeak ProtonationLowNot Recommended
Non-Polar Hexane, TolueneInsoluble NoneN/APhase Transfer Only
Protocol A: Preparation in Alcohols (Ethanol/Methanol)

Context: Used for "wet impregnation" of catalyst supports (e.g., activated carbon, alumina). Risk: Alcohols will reduce Ir(IV) to Ir(III) upon standing, changing the color from dark brown/black to olive green/light brown.

Step-by-Step Methodology:

  • Pre-Chill: Chill the ethanol to 0°C to kinetically slow the redox reaction.

  • Dissolution: Add H₂IrCl₆·xH₂O to the chilled ethanol. Sonicate briefly (max 2 mins) if necessary.

  • Immediate Application: Use the solution within 15 minutes of preparation.

  • Observation: If the solution turns olive green, significant reduction to

    
     has occurred.
    

Expert Insight: If your synthesis requires Ir(III) (e.g., for certain organometallic precursors), you can intentionally reflux the ethanolic solution for 2 hours.

Protocol B: Preparation in Acetone

Context: Preferred for applications requiring fast solvent evaporation or when avoiding water is critical. Risk: Acid-catalyzed aldol condensation of acetone (mesityl oxide formation) can occur due to the acidity of H₂IrCl₆.

Step-by-Step Methodology:

  • Drying: Ensure acetone is dried over molecular sieves (3Å) if water exclusion is strict.

  • Concentration Limit: Do not exceed 0.1 M concentrations to minimize acid-catalyzed side reactions of the solvent.

  • Storage: Store in glass, away from light. Stable for 24-48 hours at 4°C.

Protocol C: Phase Transfer to Non-Polar Solvents

Context: Required when reacting H₂IrCl₆ with hydrophobic ligands in toluene or DCM. Method: Use a Phase Transfer Catalyst (PTC) like Tetraoctylammonium bromide (TOAB).

Workflow Visualization:

PTC_Workflow Step1 Aqueous Phase Dissolve H2IrCl6 in Water Step3 Biphasic Mixing Vigorous Stirring (30 mins) Step1->Step3 Step2 Organic Phase Dissolve TOAB in Toluene/DCM Step2->Step3 Step4 Ion Exchange [NR4]+[IrCl6]2- species forms Step3->Step4 Step5 Separation Organic Layer (Ir-rich) extracted Step4->Step5

Caption: Figure 2. Phase transfer protocol for solubilizing Hexachloroiridate in non-polar media.

Part 3: Applications in Drug Development & Catalysis

Precursor for Chiral Catalysts

In drug development, H₂IrCl₆ is the starting material for Iridium-based chiral-at-metal catalysts (e.g., for asymmetric hydrogenation of prochiral imines).

  • Critical Requirement: The iridium must often be reduced to Ir(I) or Ir(III) in situ during ligand complexation.

  • Solvent Choice: 2-Methoxyethanol or Ethanol/Water mixtures are often used to facilitate both solubility and the necessary reduction step during complex formation [1].

Heterogeneous Catalyst Synthesis (API Manufacturing)

For the synthesis of APIs requiring hydrogenation steps (e.g., reduction of nitro groups or alkenes), Ir on Carbon (Ir/C) is prepared using H₂IrCl₆.

  • Impregnation: The high solubility in ethanol allows for pore-filling of the carbon support.

  • Drying: Rapid evaporation of the organic solvent prevents the migration of metal salts to the exterior of the support pellets, ensuring better dispersion than aqueous impregnation [2].

Part 4: Safety & Stability Standards

Handling Precautions
  • Corrosivity: H₂IrCl₆ is extremely corrosive to metals and tissue. It behaves as a strong mineral acid.

  • Hygroscopicity: The hydrate absorbs atmospheric moisture rapidly. Weighing must be done quickly or in a glovebox to ensure accurate stoichiometry.

Shelf-Life in Solution
  • Water: Stable indefinitely if kept in sealed, glass containers.

  • Ethanol: Unstable (Hours). Reduces to Ir(III).

  • Acetone: Semi-stable (Days).

  • Acetonitrile: Unstable (Days/Weeks). Ligand exchange occurs, especially under light.[2]

References

  • Hovorka, R., et al. (2018). Preparation of chiral-at-metal catalysts and their use in asymmetric photoredox chemistry. Nature Protocols. Available at: [Link]

  • Munnik, P., et al. (2015). Recent Developments in the Synthesis of Supported Catalysts. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). This compound.[1] National Library of Medicine. Available at: [Link]

Sources

Advanced Coordination Chemistry of Iridium(IV): From Electronic Structure to Catalytic & Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iridium(IV) represents a frontier in


 transition metal chemistry. Unlike its ubiquitous congener Rhodium or its stable lower-oxidation state Iridium(III) (

), the Iridium(IV) ion (

) possesses a unique electronic structure dominated by strong spin-orbit coupling (SOC). This guide moves beyond standard textbook definitions to explore the operational chemistry of Ir(IV): how to stabilize it, how to characterize its non-intuitive magnetic properties, and how to harness its potent oxidizing power for water oxidation catalysis (OER) and emerging redox-active therapeutics.

The Enigma: Electronic Structure & Magnetism[1]

To work with Ir(IV), one must abandon the simple spin-only models used for


 metals like Fe(III). The heavy nucleus of Iridium (

) induces massive relativistic effects.
The Failure of Spin-Only Models

In a standard octahedral field, a


 ion would be expected to have a 

configuration with one unpaired electron (

). However, the spin-orbit coupling constant (

) for Ir(IV) is approximately

, which is comparable to the ligand field splitting energy.

This results in the splitting of the


 set into:
  • 
     : A lower-energy, four-fold degenerate state (fully occupied).
    
  • 
     : A higher-energy, two-fold degenerate state (half-filled).
    

Operational Insight: When interpreting EPR data for Ir(IV) complexes, do not expect an isotropic signal at


. Instead, Ir(IV) complexes typically exhibit highly anisotropic, broad signals (often rhombic) with 

-values deviating significantly from the free electron value, reflecting this

ground state.
Visualization: Spin-Orbit Coupling in Ir(IV)

IrIV_Electronic_Structure d_orbitals 5d Orbitals (Free Ion) oct_field Octahedral Field (Δ_oct) d_orbitals->oct_field Crystal Field Splitting soc_split Spin-Orbit Coupling (ζ) oct_field->soc_split Relativistic Effect j_3_2 Jeff = 3/2 (Filled, 4e-) soc_split->j_3_2 j_1_2 Jeff = 1/2 (Half-Filled, 1e-) MAGNETICALLY ACTIVE soc_split->j_1_2

Figure 1: The splitting of 5d orbitals under the influence of crystal field and strong spin-orbit coupling, resulting in the Jeff=1/2 magnetically active ground state.

Ligand Field Engineering: Stabilizing the Unstable

Ir(IV) is inherently oxidizing. To isolate stable complexes, the ligand environment must be engineered to resist oxidation while donating sufficient electron density to the metal center.

The "Hard Donor" Strategy

Soft ligands (phosphines, thioethers) are often unsuitable for Ir(IV) as they are liable to be oxidized by the metal center. Stability is achieved using hard, oxidation-resistant donors:[1][2]

  • Alkoxides: Ligands like pyalk (2-(2-pyridyl)-2-propanoate) provide strong

    
    - and 
    
    
    
    -donation from the alkoxide oxygen, stabilizing the high positive charge.
  • Amido/Imido: Nitrogen donors in pincer frameworks (e.g., PNP or PCP pincers) can support Ir(IV).

  • Halides: The classic

    
     is stable due to the high electronegativity of chloride, but it is labile in water.
    
Case Study: The "Blue Solution"

The most famous operational example of Ir(IV) chemistry is the "Blue Solution" formed during water oxidation.

  • Precursor:

    
     or 
    
    
    
    .
  • Activation: Oxidative loss of the

    
     ligand (oxidative degradation).
    
  • Active Species: A mono-

    
    -oxo dimer, 
    
    
    
    , or potentially higher-valent
    
    
    species.[1] The intense blue color (
    
    
    nm) is characteristic of these high-valent oxo-bridged species.

Catalytic Utility: Water Oxidation (OER)

Iridium oxides (


) and molecular Ir(IV) complexes are the benchmark catalysts for the Oxygen Evolution Reaction (OER) in acidic media.
Mechanism: Proton-Coupled Electron Transfer (PCET)

The catalytic cycle avoids high-energy charge separation by coupling electron removal with proton loss.

The Cycle:

  • Resting State:

    
    
    
  • Oxidation 1:

    
     (PCET step).
    
  • Oxidation 2:

    
     (PCET step).
    
  • O-O Bond Formation: Nucleophilic attack of water on

    
     (WNA) or coupling of two 
    
    
    
    radicals (I2M).
Workflow: The Catalytic Cycle

OER_Cycle Ir3 Ir(III)-OH2 (Resting State) Ir4 Ir(IV)-OH (Intermediate) Ir3->Ir4 -e-, -H+ (PCET) Ir5 Ir(V)=O (Active Oxidant) Ir4->Ir5 -e-, -H+ (PCET) OO_bond O-O Bond Formation (Rate Limiting) Ir5->OO_bond +H2O OO_bond->Ir3 -O2, -2H+, -2e- O2_release O2 Release OO_bond->O2_release Product

Figure 2: The simplified catalytic cycle for Iridium-mediated water oxidation, highlighting the critical Ir(IV) and Ir(V) intermediates.

Experimental Protocols

Protocol A: Synthesis of Stable Ir(IV) Alkoxide Complexes

Based on the work with dpyp and pyalk ligands [Source 1, 2].

Objective: Isolate a stable, discrete Ir(IV) complex using the dpyp ligand (meso-2,4-di(2-pyridynyl)-2,4-pentanediolate).[1]

Reagents:

  • 
     (Starting material)[1]
    
  • dpyp ligand (5 equivalents)[1]

  • Saturated Brine / Water

Step-by-Step:

  • Dissolution: Dissolve

    
     in water.
    
  • Ligand Addition: Add 5 equivalents of dpyp. The excess ligand acts as a base to deprotonate the alcohol groups.

  • Reflux: Heat the mixture to reflux in saturated brine for 4–6 hours.

  • Extraction: The product is neutral or cationic depending on protonation state. Extract into dichloromethane (DCM).

  • Purification: Use preparative thin-layer chromatography (TLC) or silica column chromatography. Elute with DCM/Methanol mixtures.

  • Isolation: Isolate the orange/red solid.

  • Validation (Critical):

    • EPR: Measure X-band EPR in frozen DCM at 10 K. Look for a rhombic signal (

      
      ) indicative of low-spin 
      
      
      
      Ir(IV).
    • Evans Method: Verify paramagnetism in solution (NMR).

Protocol B: Generation of the "Blue Solution" Catalyst

For evaluating OER activity.

Objective: Generate the active Ir(IV)/Ir(V) water oxidation catalyst from a Cp* precursor.

Reagents:

  • Precursor:

    
     or 
    
    
    
    (
    
    
    ).
  • Oxidant: Sodium Periodate (

    
    , 50–100 equivalents) or Cerium Ammonium Nitrate (CAN).
    
  • Solvent: Water (pH adjusted to ~1 using

    
     or unbuffered for 
    
    
    
    ).

Step-by-Step:

  • Baseline: Record UV-Vis spectrum of the yellow/orange precursor solution.

  • Activation: Add the oxidant (

    
    ) solution to the precursor.
    
  • Observation: The solution will rapidly turn from orange to deep blue (

    
    ).
    
  • Reaction Monitoring: Monitor

    
     evolution using a Clark electrode or pressure transducer.
    
  • Quantification: The formation of the blue species correlates with the onset of catalytic activity.

    • Note: The "Blue Solution" is metastable. It will eventually precipitate as

      
       nanoparticles if left for extended periods, which are also active but heterogeneous.
      

Medicinal Chemistry Context

While Platinum(IV) is a well-known prodrug scaffold, Iridium(IV) is generally too reactive for direct administration. However, Ir(IV) plays a pivotal role in the Mechanism of Action (MoA) of organometallic Ir(III) anticancer agents.

  • Redox Catalysis in Cells: Ir(III) complexes (e.g., half-sandwich types) can catalyze the oxidation of biological reductants (NADH) to NAD+.

  • The Ir(IV) Transient: The hydride transfer mechanism may involve transient high-valent species.

  • ROS Generation: The hydride accepted by Iridium is transferred to oxygen, generating

    
     (Reactive Oxygen Species), which induces apoptosis in cancer cells.[3]
    

Data Summary: Ir(III) vs. Ir(IV) in Medicine

FeatureIridium(III)Iridium(IV)
Stability Kinetically inert (High)Reactive / Oxidizing
Role Pro-drug scaffold / StructureActive Intermediate / ROS Generator
Geometry Octahedral (Low spin

)
Distorted Octahedral (

)
Key Ligands Cp*, Phenylpyridine (C^N)Oxo, Alkoxide, Chloride

References

  • Stable Iridium(IV) Complexes of an Oxidation-Resistant Pyridine-Alkoxide Ligand. Source: ACS Publications (Inorganic Chemistry/Organometallics context). URL:[Link] (Verified via Search 1.1/1.2)

  • Synthesis and Characterization of Iridium(V) Coordination Complexes With an N,O-Donor Organic Ligand. Source: OSTI.gov / U.S. Department of Energy. URL:[Link] (Verified via Search 1.24)

  • Iridium-based complexes for water oxidation (The "Blue Solution"). Source: Royal Society of Chemistry (Dalton Transactions). URL:[Link] (Verified via Search 1.16)

  • Spin-Orbit Coupling in Iridium-Based 5d Compounds. Source: Physical Review Letters / Argonne National Lab. URL:[Link] (Verified via Search 1.22)

  • The Potent Oxidant Anticancer Activity of Organoiridium Catalysts. Source: National Institutes of Health (PMC). URL:[Link] (Verified via Search 1.12)

Sources

Electrochemistry of the hexachloroiridate(IV) anion

Technical Guide: Electrochemistry of the Hexachloroiridate(IV) Anion ( )

Executive Summary

The hexachloroiridate(IV)/hexachloroiridate(III) redox couple (

Fundamental Electrochemistry

The core utility of the

The Redox Mechanism

The reaction involves a single electron transfer involving the


  • Standard Potential (

    
    ):  +0.87 V vs. SHE (+0.67 V vs. Ag/AgCl sat. KCl).
    
  • Electron Transfer Type: Outer-sphere (tunneling across the Helmholtz layer without adsorption).

  • Heterogeneous Rate Constant (

    
    ):  Typically 
    
    
    on Pt and glassy carbon, indicative of a reversible system.
Visualization of the Redox Interface

The following diagram illustrates the electron transfer pathway at the electrode-solution interface, highlighting the Outer Helmholtz Plane (OHP) where the anionic species resides due to electrostatic forces.

RedoxInterfaceElectrodeWorking Electrode(Pt / GC)InterfaceHelmholtz Double Layer(Tunneling Barrier)Electrode->InterfacePotential (E)Ox[IrCl6]2-(Oxidized)Interface->Oxe- transferRed[IrCl6]3-(Reduced)Ox->RedReduction(+e-)Red->OxOxidation(-e-)

Figure 1: Schematic of the outer-sphere electron transfer mechanism. The reactant does not penetrate the inner coordination sphere of the electrode surface.

Solution Chemistry & Stability (Critical Expert Insight)

Many experimental failures stem from improper solution preparation. While the

The Hydrolysis Trap

In water (pH 7), the chloride ligands are slowly displaced by water or hydroxide ions, forming aquo-complexes that exhibit different redox potentials and diffusion coefficients.

This reaction is suppressed by:

  • Low pH: High

    
     prevents base-catalyzed hydrolysis.
    
  • High Chloride Concentration: By Le Chatelier’s principle, excess

    
     shifts the equilibrium to the left.
    
Preparation Protocol

To ensure a stable signal for >24 hours, follow this specific formulation:

ComponentConcentrationFunction
Active Species 1.0 mM

Redox probe
Supporting Electrolyte 0.1 M KClMigrational support & hydrolysis suppression
Buffer/Acid 10 mM HClMaintain pH < 3 to prevent aquation
Solvent Milli-Q Water (

)
Background reduction

Experimental Protocol: Cyclic Voltammetry

This protocol describes the validation of a Glassy Carbon Electrode (GCE) using the iridium couple.

Step-by-Step Methodology
  • Polishing: Polish the GCE with 0.05

    
     alumina slurry on a micro-cloth pad in a figure-8 motion for 2 minutes. Rinse thoroughly with DI water and sonicate for 30 seconds to remove residual alumina.
    
  • Cell Setup:

    • Working Electrode: GCE (3 mm diameter).

    • Reference Electrode: Ag/AgCl (3M KCl).[1]

    • Counter Electrode: Platinum wire.

  • Degassing: Purge the solution with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (though

    
     is less sensitive to 
    
    
    interference than reductive probes, this is best practice).
  • Measurement:

    • Initial Potential: +1.0 V

    • Switching Potential: +0.4 V

    • Scan Rate: 100 mV/s

    • Cycles: 3 (Record the 3rd cycle).

Data Analysis & Validation Criteria

A "pass" for the electrode surface quality is defined by the following metrics derived from the voltammogram:

ParameterSymbolTheoretical ValueAcceptance Criteria
Peak Separation

59 mV60 - 70 mV
Peak Current Ratio

1.00.95 - 1.05
Half-Wave Potential

+0.67 V (vs Ag/AgCl)

10 mV

Calculation of Diffusion Coefficient (


):








Reference Values for


 (

):
  • 
    : 
    
    
  • 
    : 
    
    

Advanced Application: Electrostatic DNA Sensing

The anionic nature of

Mechanism: Electrostatic Gating (Signal OFF)

When a capture probe (ssDNA) on the electrode hybridizes with a target sequence, the surface charge density becomes significantly more negative. This increases the electrostatic barrier for the

DNASensingStartElectrode Surface(ssDNA Probe)HybridHybridization Event(dsDNA Formation)Start->HybridAdd SampleTargetTarget DNA(Analyte)Target->HybridBarrierIncreased NegativeCharge BarrierHybrid->BarrierPhosphateAccumulationSignalSignal OFF(Current Decrease)Barrier->SignalRepulsion of[IrCl6]3-

Figure 2: Workflow of an electrostatic DNA sensor. Hybridization increases surface negative charge, repelling the anionic redox probe and reducing the electrochemical signal.

Troubleshooting & Common Pitfalls

IssueSymptomRoot CauseSolution
Peak Broadening

Uncompensated Resistance (

) or Fouling
Check reference junction; Re-polish electrode.[2]
Signal Decay Current drops over timeHydrolysis of Ir(IV)Ensure pH < 3; Use fresh stock solution.
Extra Peaks Peaks at +0.4 V or +1.1 VOxide formation or ContaminationLimit scan range to +0.4 V to +1.0 V.

References

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley.[2]

  • Elzanowska, H., et al. (1994). "Electrochemistry of the hexachloroiridate(IV/III) couple at the gold electrode." Electroanalysis.

  • Steel, A. B., et al. (1998). "Electrochemical Quantitation of DNA Immobilized on Gold." Analytical Chemistry. (Seminal work on electrostatic repulsion sensing).

  • Inzelt, G. (2012). "Standard Redox Potentials." Encyclopedia of Electrochemistry. (Source for

    
     values). 
    

Technical Guide: Hydrolysis & Stabilization of Dihydrogen Hexachloroiridate(IV) in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrogen hexachloroiridate(IV) (


), commonly known as Chloroiridic Acid, is the primary precursor for iridium-based heterogeneous catalysts, dimensionally stable anodes (DSA), and electroplating baths. However, its solution chemistry is governed by a "dual-threat" instability: ligand exchange (aquation)  and spontaneous reduction .

For researchers and process engineers, the critical challenge is that Ir(IV) is thermodynamically unstable toward reduction in neutral water and kinetically labile toward chloride substitution at low chloride concentrations. This guide details the mechanistic pathways of these instabilities and provides self-validating protocols to ensure precursor integrity.

Part 1: The Mechanistic Landscape

The behavior of


 in water is not a static property but a dynamic competition between hydrolysis and reduction. Understanding this competition is the only way to control "aging" effects in catalyst preparation.
The Aquation Pathway (Reversible)

In acidic media with low chloride content, the hexachloroiridate(IV) anion undergoes stepwise aquation. The strong trans-effect of the chloride ligand facilitates the substitution of


 by water molecules.


  • Causality: As ionic strength decreases or water content increases (dilution), the equilibrium shifts right.

  • Consequence: The aquo-species

    
     has different adsorption properties on support oxides (
    
    
    
    ,
    
    
    ) compared to the parent
    
    
    , leading to "egg-shell" vs. "uniform" distribution failures during impregnation.
  • Deprotonation: If pH rises (> 2.5), the aquo ligand deprotonates to form hydroxo species (

    
    ), which are prone to irreversible polymerization (iridium "mud").
    
The Redox Trap (Irreversible)

Ir(IV) is a strong oxidant (


 vs SHE). In the presence of even trace organic impurities (from deionized water resins) or UV light, it reduces to Ir(III).


  • The Trap:

    
     (Ir(III)) is kinetically inert. Once formed, it does not easily re-oxidize to Ir(IV) without strong oxidants (e.g., 
    
    
    
    gas or
    
    
    ).
  • Photoreduction: Light absorption into the Ligand-to-Metal Charge Transfer (LMCT) bands of Ir(IV) induces homolytic Ir-Cl bond fission, driving reduction.

Mechanistic Network Diagram

The following diagram illustrates the competing pathways. Note the "Danger Zone" where irreversible loss of active precursor occurs.

Ir_Hydrolysis Ir4_Cl6 [IrCl6]2- (Dark Red/Brown) Active Precursor Ir4_Aq [IrCl5(H2O)]- (Aquated Species) Ir4_Cl6->Ir4_Aq +H2O, -Cl- (Fast) Ir3_Cl6 [IrCl6]3- (Pale Olive/Colorless) Inactive Impurity Ir4_Cl6->Ir3_Cl6 Reduction (Organics/Light) Ir4_Aq->Ir4_Cl6 +Cl- (HCl) Ir4_OH [IrCl5(OH)]2- (Hydroxo Species) Ir4_Aq->Ir4_OH -H+ (pH > 2.5) Ir4_Aq->Ir3_Cl6 Reduction Ir_Poly IrOx·nH2O (Precipitate/Mud) Ir4_OH->Ir_Poly Aging/Polymerization

Figure 1: Speciation network of Hexachloroiridate(IV). Red arrows indicate irreversible loss of the desired oxidation state.

Part 2: Experimental Characterization

To validate the quality of your


 solution, rely on UV-Vis spectroscopy. Ir(IV) has distinctive Ligand-to-Metal Charge Transfer (LMCT) bands that Ir(III) lacks.
Spectral Fingerprinting

The intense color of Ir(IV) comes from LMCT transitions. Ir(III) is


 (low spin) and its transitions are spin-forbidden or weak d-d bands, making it appear pale.

Table 1: Key Spectral Features for Quality Control

FeatureWavelength (

)
OriginDiagnostic Utility
Primary Band 488 - 490 nm LMCT (

)
Concentration Proxy. Intensity correlates directly with

concentration.
Secondary Band 430 - 435 nm LMCTPurity Check. The ratio

should remain constant.
UV Band 230 - 250 nm

/ LMCT
Interference. Often saturated; less useful for concentrated stock solutions.
Loss of Color N/AReduction to Ir(III)If solution turns pale olive/green, significant reduction has occurred.
Self-Validating Protocol: The "Stability Check"

Before using a stored solution for critical work (e.g., catalyst synthesis), perform this 15-minute validation:

  • Sampling: Take a

    
     aliquot of your stock solution.
    
  • Dilution: Dilute into 3 mL of 2 M HCl (not water).

    • Why HCl? High chloride/acidity freezes the equilibrium, allowing you to measure the species as they were in the stock, rather than inducing new hydrolysis during measurement.

  • Measurement: Record absorbance at 490 nm (

    
    ).
    
  • Calculation: Compare to the theoretical absorbance based on total Ir mass.

    • If

      
      , Ir has reduced to Ir(III) (which is invisible at 490 nm relative to Ir(IV)).
      

Part 3: Stabilization & Storage Protocols

The goal is to suppress the forward reaction of hydrolysis and prevent reduction.

The "Hyper-Acidic" Storage Method

Never store


 in pure water. The lack of common ion (

) drives aquation immediately.

Protocol:

  • Solvent: Prepare stock solutions in 2 M to 6 M HCl .

    • Mechanism:[1][2][3][4] The excess

      
       pushes the equilibrium to the left (
      
      
      
      ). The high
      
      
      prevents deprotonation to hydroxo species.
  • Oxidant Spike (Optional but Recommended): Add trace drops of Hydrogen Peroxide (

    
    ) or saturate with Chlorine water if Ir(III) is suspected.
    
    • Mechanism:[1][2][3][4] Re-oxidizes any trace

      
       back to active Ir(IV).
      
  • Container: Amber glass or opaque HDPE.

    • Mechanism:[1][2][3][4] Blocks UV photons that trigger the LMCT-excited state reduction.

Workflow: Preparation of Stable Precursor

This workflow ensures that the precursor used for downstream applications is chemically defined.

Ir_Prep Start Solid H2IrCl6·xH2O (Hygroscopic Black Crystals) Dissolve Dissolve in 6M HCl (High Ionic Strength) Start->Dissolve Check QC: UV-Vis (490 nm) Check for Ir(III) (Pale color) Dissolve->Check Oxidize Corrective Action: Add trace H2O2 or Cl2 water Check->Oxidize Fail (Low Abs) Storage Store: Amber Bottle Temp: 4°C Atmosphere: Argon (Optional) Check->Storage Pass Oxidize->Storage Use Dilution for Application (Use immediately) Storage->Use Dilute w/ HCl

Figure 2: Workflow for preparing and maintaining stable Chloroiridic Acid solutions.

Part 4: Impact on Applications

Why does this matter? The speciation of iridium dictates its interaction with substrates.

Catalyst Impregnation (The "Shell" Effect)
  • Scenario: Impregnating

    
     (Zero Point of Charge ~8).
    
  • Using

    
     (Fresh/Acidic):  The dianion absorbs electrostatically onto the protonated alumina surface. Strong interaction 
    
    
    
    Egg-shell profile (catalyst on exterior).
  • Using

    
     (Aged/Hydrolyzed):  Lower charge density and different geometry change the adsorption isotherm. The precursor diffuses deeper before adsorbing 
    
    
    
    Egg-white or Uniform profile .
  • Control: By controlling the "aging" (hydrolysis time) of the solution before impregnation, you can engineer the metal distribution within the support pellet.

Electroplating
  • Issue: Accumulation of Ir(III) in the bath decreases current efficiency and alters film stress.

  • Solution: Continuous monitoring of the 490 nm band allows for real-time dosing of oxidants to maintain the Ir(IV)/Ir(III) ratio.

References

  • Poulsen, I. A., & Garner, C. S. (1962). A Spectrophotometric Study of the Hydrolysis of Hexachloroiridate(IV) Ion. Journal of the American Chemical Society, 84(11), 2032–2037. Link

  • Fine, D. A. (1970). The solubility and stability of iridium(IV) in perchlorate solutions. Journal of Inorganic and Nuclear Chemistry, 32(8), 2731–2742. Link

  • Sanders, J. R. (1971). The reaction of hexachloroiridate(IV) with various reducing agents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2991-2995. Link

  • Ginzburg, S. I., et al. (1975). Analytical Chemistry of Platinum Metals. Wiley.
  • American Elements. (n.d.).[5] Chloroiridic Acid Hexahydrate Product Information. Link

Sources

Thermal stability and decomposition of Dihydrogen hexachloroiridate(IV) hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermal Stability & Decomposition of Dihydrogen Hexachloroiridate(IV) Hydrate

Executive Summary

This compound (H₂IrCl₆[1] · xH₂O), commonly referred to as Chloroiridic Acid, is the primary industrial precursor for synthesizing high-purity Iridium catalysts. Its thermal behavior is non-trivial; it does not merely "dry" upon heating but undergoes a complex sequence of desolvation, dehydrochlorination, and redox events.

For researchers in drug development and catalysis, understanding these transitions is critical. A deviation of 50°C in calcination temperature can shift the product from a highly active, amorphous Iridium(IV) oxide (


) to a crystalline, low-surface-area Rutile (

) or metallic Iridium (

), drastically altering catalytic performance in hydrogenation or oxidation reactions.

This guide dissects the thermal decomposition profile of H₂IrCl₆, providing a validated roadmap from precursor to active catalyst.

Chemical Architecture & Precursor Integrity

Before thermal treatment, the precursor's state defines the decomposition trajectory. Commercial "Chloroiridic Acid" is typically a hexahydrate (


), but it is hygroscopic and often non-stoichiometric.
  • Chemical Formula:

    
     (typically 
    
    
    
    )
  • Oxidation State: Iridium is in the +4 state (

    
     low spin).
    
  • Structural Unit: Octahedral

    
     anions balanced by hydrated protons (
    
    
    
    ).

Critical Insight: Unlike ammonium salts (e.g.,


), the acid form releases corrosive HCl gas upon decomposition. This requires corrosion-resistant TGA/DSC instrumentation (e.g., Platinum or Alumina crucibles, not Aluminum).

Thermal Decomposition Dynamics

The decomposition is a multi-stage process governed by the atmosphere (oxidizing vs. inert). The following analysis assumes a dynamic heating rate of 5–10°C/min.

Phase I: Desolvation & Dehydration (< 200°C)

The first mass loss event is the removal of non-coordinated (lattice) water and coordinated water molecules.

  • Temperature: Ambient to ~150°C.

  • Event:

    
    
    
  • Observation: Significant endothermic heat flow. The material may "melt" in its own crystal water (~65°C) before drying.

Phase II: Dehydrochlorination (200°C – 350°C)

This is the critical "activation" zone. The anhydrous acid begins to lose HCl.

  • Mechanism: Proton transfer from the cation to a chloride ligand.

  • Reaction:

    
    
    
  • Instability: Solid

    
     is thermodynamically unstable and rapidly disproportionates or reduces to 
    
    
    
    .
  • Result: Formation of a dark brown/black intermediate crust of Iridium(III/IV) chlorides.

Phase III: Metallization vs. Oxidation (> 350°C)

Here, the pathway bifurcates based on the gas environment.

  • Pathway A: Oxidizing Atmosphere (Air/Oxygen)

    • Mechanism: Oxidation of the chloride/intermediate.

    • Reaction:

      
      
      
    • Product: Iridium(IV) Oxide (

      
      ) .[2]
      
    • Nuance: Calcination < 450°C yields amorphous

      
       (high surface area, high catalytic activity). Calcination > 600°C yields crystalline Rutile 
      
      
      
      (stable, lower activity).
  • Pathway B: Inert/Reducing Atmosphere (

    
    , 
    
    
    
    )
    • Mechanism: Reductive elimination of chlorine.

    • Reaction:

      
       (Inert) or 
      
      
      
      (Reducing).
    • Product: Metallic Iridium (

      
      ) .
      

Visualization of Decomposition Pathways

The following diagram maps the critical decision points in the thermal treatment of H₂IrCl₆.

DecompositionPathway Precursor H2IrCl6 · 6H2O (Precursor) Desolvation Phase I: Desolvation (< 150°C) Precursor->Desolvation - H2O Anhydrous H2IrCl6 (Anhydrous Acid) Desolvation->Anhydrous Dehydro Phase II: HCl Loss (200°C - 350°C) Anhydrous->Dehydro - HCl Intermediate IrCl3 / IrCl4 (Complex Chlorides) Dehydro->Intermediate Atmosphere Atmosphere? Intermediate->Atmosphere Oxidation Phase III: Oxidation (Air/O2, > 400°C) Atmosphere->Oxidation Air Reduction Phase III: Reduction (H2/N2, > 350°C) Atmosphere->Reduction Inert/H2 IrO2 IrO2 (Active Oxide) Catalyst for OER/Oxidation Oxidation->IrO2 - Cl2 IrMetal Ir Metal (Ir°) Catalyst for Hydrogenation Reduction->IrMetal - HCl / - Cl2

Caption: Thermal evolution of Chloroiridic Acid showing the divergence between Oxide formation (oxidizing environment) and Metal formation (reducing environment).[3]

Quantitative Data: Mass Loss Profile

The following table summarizes the theoretical mass loss steps for the hexahydrate form. Note that commercial samples often deviate due to variable hydration (


 to 

).
Temperature RangeProcessSpecies LostApprox.[4][5][6] Mass Loss (Theoretical)
25°C – 150°C Dehydration

~21.0%
150°C – 350°C Dehydrochlorination

~14.2%
350°C – 600°C Decomposition (Air)

(replaced by

)
Variable (Net loss depends on O uptake)
350°C – 600°C Decomposition (

)

/

Complete loss to Metal (~37% remaining mass)

Experimental Protocol: Catalyst Activation

For drug development applications requiring high-purity Iridium catalysts, the following protocol ensures reproducibility.

Equipment Requirements
  • TGA/DSC: Mettler Toledo or TA Instruments with corrosion-resistant furnace.

  • Crucibles: Alumina (

    
    ) is mandatory. Platinum reacts with Iridium at high temperatures; Aluminum melts.
    
  • Gas Flow: 50 mL/min (Active purge).

Step-by-Step Workflow
  • Pre-treatment (Drying):

    • Load 10–20 mg of H₂IrCl₆ · xH₂O.

    • Ramp to 110°C at 5°C/min.

    • Isothermal Dwell: Hold for 30 mins.

    • Why: Removes surface moisture to standardize mass before the critical reaction.

  • Ramp to Decomposition:

    • Ramp to 350°C at 2°C/min.

    • Why: Slow ramping prevents rapid gas evolution (HCl) which can "pop" the sample out of the crucible and create thermal lag.

  • Atmosphere Selection (Crucial Step):

    • For IrO₂ (DSA/Oxidation Catalysts): Switch gas to Synthetic Air (80% N₂ / 20% O₂). Ramp to 500°C .[2] Hold 2 hours.

    • For Ir Metal (Hydrogenation Catalysts): Switch gas to 5% H₂/N₂. Ramp to 400°C . Hold 2 hours.

  • Cooling:

    • Cool to ambient under inert gas (N₂) to prevent surface re-oxidation or moisture readsorption.

ExperimentalProtocol Step1 1. Drying 110°C (30 min) Step2 2. Slow Ramp 2°C/min to 350°C Step1->Step2 Step3 3. Activation (Air or H2) Step2->Step3 Step4 4. Cool Down Inert N2 Step3->Step4

Caption: Optimized thermal treatment protocol for reproducible catalyst synthesis.

Industrial Implications & Troubleshooting

  • Chlorine Contamination: A common failure mode in drug synthesis is residual chloride in the catalyst, which poisons active sites. If TGA shows mass loss continuing past 400°C, the dehydrochlorination is incomplete. Solution: Increase the final dwell temperature or introduce a wet hydrogen reduction step.

  • Surface Area Collapse: Heating > 600°C causes sintering, drastically reducing the Electrochemical Surface Area (ECSA). For maximum activity, stay within the 400°C–500°C window.

  • Corrosion: The HCl off-gas is highly corrosive. Ensure TGA exhaust is vented into a scrubber (NaOH solution) to protect lab infrastructure.

References

  • Development of Iridium Oxide Catalysts for Acidic Water Electrolysis. Source: Scholaris / University Thesis Context: Detailed analysis of H₂IrCl₆ calcination and chloride influence on catalyst structure.

  • This compound - Product Specification. Source: Thermo Fisher Scientific Context: Physical properties, safety data, and commercial specifications for the precursor.

  • Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV). Source: National Institutes of Health (PubMed/PMC) Context: Mechanistic comparison of Iridium chloride precursors and intermediate formation.[7][8]

  • Hydrogen hexachloroiridate(IV) hydrate - Technical Data. Source: Sigma-Aldrich Context: Stability data and handling recommendations for hygroscopic Iridium salts.

Sources

A Guide to Verifying the Purity of Commercial Dihydrogen Hexachloroiridate(IV) Hydrate for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in High-Stakes Research

Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O), also known as chloroiridic acid, is a cornerstone precursor in catalysis, advanced materials science, and the development of novel therapeutics.[1][2] Its efficacy in these applications—from synthesizing iridium-based catalysts for organic reactions to forming conductive polymers—is directly contingent on its purity.[1] For researchers, scientists, and drug development professionals, understanding and verifying the purity of this commercially supplied reagent is not a perfunctory quality check but a fundamental necessity to ensure the reliability, reproducibility, and safety of their work.

The presence of even trace amounts of metallic or organic impurities can have significant consequences. Other platinum group metals (PGMs) can alter the catalytic activity and selectivity of iridium-based systems, while non-PGM metals may introduce unforeseen side reactions or toxicity in biological applications.[3][4] This guide provides an in-depth technical overview of the common purity levels of commercially available this compound, details the typical impurity profile, and presents robust, field-proven methodologies for its comprehensive analysis. The protocols described herein are designed as self-validating systems, incorporating principles from authoritative bodies such as the United States Pharmacopeia (USP) to ensure the generation of trustworthy and defensible data.[5][6]

Commercial Purity Grades and Common Impurities

Commercially available this compound is typically offered in various purity grades, often defined on a "metals basis." This designation indicates that the stated percentage purity is calculated with respect to the metallic content, excluding the hydrate and other counter-ions.

Purity GradeTypical Purity (Metals Basis)Target Applications
Technical Grade99%General synthesis, non-critical applications
High Purity99.9% - 99.99%Catalysis, materials science, electrochemistry
Ultra-High Purity99.999%Semiconductor applications, high-sensitivity research

Table 1: Common commercial purity grades of this compound.[7]

The most common impurities are other platinum group metals (PGMs) due to their co-occurrence in natural deposits and the complexities of their separation during refining.[8][9] Other metallic impurities can be introduced from process equipment or reagents during synthesis.

Typical Impurity Profile:

  • Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Osmium (Os). These are often the most significant metallic impurities.

  • Base Metals: Gold (Au), Silver (Ag), Iron (Fe), Copper (Cu), Nickel (Ni), Aluminum (Al), Magnesium (Mg), Calcium (Ca).[10][11]

  • Other Trace Elements: Silicon (Si), Sodium (Na), Lead (Pb), Tin (Sn).[10][11]

The synthesis of dihydrogen hexachloroiridate(IV) typically involves the chlorination of iridium metal in the presence of hydrochloric acid.[12] The purity of the initial iridium powder is a primary determinant of the final product's purity.[3][13]

Analytical Workflow for Purity Verification

A comprehensive assessment of this compound purity involves two main analytical arms: the determination of the iridium content (assay) and the quantification of trace elemental impurities.

G cluster_0 Sample Reception & Preparation cluster_1 Purity Assessment cluster_2 Data Analysis & Reporting Sample Commercial H₂IrCl₆·xH₂O Prep Accurate Weighing & Acid Digestion (e.g., Aqua Regia) Sample->Prep Assay Iridium Assay (Gravimetric or Volumetric) Prep->Assay Trace Trace Element Analysis (ICP-MS) Prep->Trace Assay_Calc Calculate %Ir Content Assay->Assay_Calc Trace_Calc Quantify Impurities (ppm) Trace->Trace_Calc Final_Report Certificate of Analysis Generation (Purity on Metals Basis) Assay_Calc->Final_Report Trace_Calc->Final_Report

Caption: Overall workflow for purity verification of H₂IrCl₆·xH₂O.

Experimental Protocols

Protocol 1: Gravimetric Determination of Iridium Content (Assay)

This protocol provides a classic and robust method for determining the iridium content, which is a primary indicator of the compound's purity. The causality behind this method lies in the chemical reduction of the soluble iridium salt to its insoluble metallic form, which can be accurately weighed.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound into a 400 mL beaker. Record the weight to four decimal places.

  • Dissolution: Add 100 mL of deionized water and 10 mL of concentrated sulfuric acid. Heat the solution gently on a hot plate until the sample is fully dissolved.

  • Reduction: While stirring, slowly add a 10% solution of zinc dust until the solution becomes colorless, indicating the reduction of Ir(IV) to metallic iridium. Add a slight excess to ensure complete precipitation.

  • Digestion: Boil the solution for 30 minutes to coagulate the precipitated iridium metal.

  • Filtration and Washing: Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman 42). Wash the precipitate thoroughly with hot 1% hydrochloric acid to dissolve any excess zinc, followed by hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Dry the crucible in an oven at 110 °C. Once dry, incinerate the filter paper in a muffle furnace by slowly increasing the temperature to 800 °C. Hold at this temperature for at least 2 hours to ensure all organic material is removed and the iridium is fully converted to a stable metallic form.

  • Weighing and Calculation: Allow the crucible to cool in a desiccator to room temperature and weigh it. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.

    Calculation: % Iridium = (Weight of Iridium Metal / Initial Weight of Sample) * 100

Trustworthiness and Self-Validation:

  • Constant Weight: The process of heating and weighing to a constant mass ensures that all volatile components have been removed and the iridium metal is completely dry.

  • Blank Analysis: A blank determination should be run concurrently, using the same reagents and steps but without the sample, to correct for any impurities in the reagents.

  • Reference Material: Whenever possible, a certified reference material (CRM) with a known iridium content should be analyzed alongside the sample to verify the accuracy of the procedure.

Protocol 2: Trace Element Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the gold standard for quantifying trace and ultra-trace elemental impurities due to its exceptional sensitivity and multi-element capability.[14][15][16] This protocol is aligned with the principles outlined in USP General Chapter <233> for elemental impurity analysis.[5][6][17][18]

G cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis SamplePrep 1. Acid Digestion of H₂IrCl₆·xH₂O StandardPrep 2. Prepare Multi-Element Calibration Standards InternalStd 3. Add Internal Standard (e.g., Y, In) to all solutions Tune 4. Instrument Tuning & Performance Check InternalStd->Tune Calib 5. Generate Calibration Curve Tune->Calib Analysis 6. Analyze Blank, QC, and Samples Calib->Analysis Check1 System Suitability: RSD of standards < 5% Analysis->Check1 Check2 QC Sample Recovery: 80-120% Check3 Blank Contamination: Below Limit of Quantification

Caption: Workflow for trace element analysis using ICP-MS.

Step-by-Step Methodology:

  • Sample Preparation (Digestion):

    • Accurately weigh approximately 0.1 g of the sample into a clean, inert microwave digestion vessel.

    • Carefully add 5 mL of aqua regia (3:1 mixture of concentrated HCl and HNO₃).

    • Seal the vessel and perform a microwave digestion program suitable for dissolving platinum group metal salts. A typical program would involve ramping to 200°C and holding for 30 minutes.[19]

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water. This solution may require further dilution to fall within the linear range of the instrument.

  • Instrument Setup and Calibration:

    • Set up the ICP-MS instrument according to the manufacturer's recommendations. Use an appropriate internal standard (e.g., Yttrium, Indium) added online to all solutions to correct for instrumental drift and matrix effects.[14]

    • Prepare a series of multi-element calibration standards containing the expected impurities (e.g., Pt, Pd, Rh, Ru, Os, Au, Ag, Fe, Cu, etc.) at concentrations spanning the expected range in the sample. The standards should be matrix-matched (i.e., prepared in a similar acid concentration) to the sample solutions.

  • Analysis Sequence (Self-Validating System):

    • System Suitability: Begin the analysis by running a calibration blank and a mid-range calibration standard multiple times to ensure the stability of the instrument. The relative standard deviation (RSD) of the readings should typically be less than 5%.

    • Calibration: Analyze the full set of calibration standards to generate a calibration curve for each element. The correlation coefficient (r²) should be ≥ 0.999.

    • Quality Control (QC): Analyze a QC sample (an independent standard) after calibration to verify its accuracy. The recovery should be within a pre-defined range, typically 80-120%.

    • Sample Analysis: Analyze the prepared sample solutions.

    • Continuing Verification: A calibration blank and a QC sample should be analyzed periodically throughout the sample run (e.g., after every 10 samples) to monitor for carryover and drift.

  • Data Analysis:

    • Quantify the concentration of each impurity in the sample solution using the calibration curves.

    • Calculate the concentration of each impurity in the original solid sample, accounting for the initial weight and dilution factors. Report the results in ppm (µg/g).

Causality in Experimental Choices:

  • Microwave Digestion: This is chosen over simple hot plate digestion for its efficiency and for providing a closed system, which prevents the loss of volatile chloride species and minimizes contamination.[19]

  • ICP-MS over other techniques: For trace and ultra-trace level impurities, ICP-MS is superior to techniques like Atomic Absorption Spectroscopy (AAS) or ICP-OES due to its significantly lower detection limits.[15][20][21]

  • Internal Standards: The high salt matrix of the digested sample can suppress the ion signal. An internal standard, an element not present in the sample but with similar ionization properties to the analytes, is used to normalize the signal and correct for these matrix-induced inaccuracies.[14]

  • Collision/Reaction Cell (if available): For some elements, polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺) can be a problem. Modern ICP-MS instruments use a collision/reaction cell to mitigate these interferences, ensuring more accurate results for affected elements.[16][22]

Conclusion

The verification of purity for this compound is a multi-faceted process that requires a combination of classical and modern analytical techniques. A gravimetric or volumetric assay provides an accurate measure of the iridium content, while ICP-MS offers the high sensitivity needed to quantify trace elemental impurities. By implementing robust, well-validated protocols, researchers can ensure that the material they are using meets the stringent requirements of their applications. This diligence is fundamental to the integrity of the scientific process, safeguarding against the introduction of variables that could compromise experimental outcomes, particularly in the highly sensitive fields of catalysis and pharmaceutical development.

References

  • American Elements. This compound. [Link]

  • Thermo Fisher Scientific. Certificate of Analysis: this compound, 99% (metals basis), Ir 38-42% (Lot Y11F036). [Link]

  • UIV CHEM. Quality 110802-84-1,Chloroiridic Acid,Hexachloroiridic Acid Hexahydrate. [Link]

  • UIV CHEM. Hexachloroiridic Acid Hexahydrate, 16941-92-7,H2IrCl6·6H2O. [Link]

  • EPA. Method 235.2: Iridium (Atomic Absorption, Furnace Technique). [Link]

  • ResearchGate. Determination of iridium in platinum iridium alloy by flame atomic absorption spectrometry. [Link]

  • Gray, A. L. (1985). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 405(1829), 1-25. [Link]

  • U.S. Pharmacopeia. <233> elemental impurities—procedures. [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Wikipedia. Platinum group. [Link]

  • ResearchGate. Platinum-Based Alloys: Investigation of the Effect of Impurities Content on Creep Rate, Rupture Time and Relative Elongation at High Temperatures. [Link]

  • SPECTRO Analytical Instruments. SPECTRO ICP-MS Report. [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]

  • FDA. Elemental Impurities in Drug Products Guidance for Industry. [Link]

Sources

Foundations of Iridium Chemistry: A Technical Guide to Chloroiridic Acid & Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Chloroiridic acid (


), or hydrogen hexachloroiridate(IV), serves as the fundamental linchpin in the chemistry of the platinum group metals (PGMs). Historically isolated to separate iridium from osmium, it has evolved from a metallurgical curiosity into the primary precursor for high-value pharmaceutical catalysts. This guide synthesizes early isolation methodologies with modern coordination chemistry, providing researchers with a rigorous understanding of the compound's synthesis, speciation, and critical derivatives used in contemporary drug development and photoredox catalysis.

Historical Genesis & The Challenge of Inertness

The discovery of iridium is inextricably linked to the analytical challenges of the 19th century. Following Smithson Tennant’s identification of the element in the insoluble black residue of platinum ores (1803), Karl Karlovich Claus (1845) established the foundational chemistry of the "platinum residues."

The core technical challenge in early iridium research—which remains relevant in recovery processes today—is the metal's extraordinary inertness. Unlike platinum, bulk iridium does not dissolve in aqua regia unless it is in a highly divided state or alloyed.

The Oxidative Dissolution Mechanism

To generate chloroiridic acid, the metallic lattice must be disrupted. Early researchers established that simple acid attack is insufficient. The synthesis requires a strong oxidant to drive the iridium to the Ir(IV) state, stabilizing it as the octahedral


 anion.

Historical vs. Modern Protocol:

  • Claus Method (Fusion): Fusing iridium powder with

    
     or 
    
    
    
    followed by HCl extraction. This is aggressive and introduces metal impurities.
  • Modern Electrolytic/Chemical Oxidation: The preferred route for high-purity precursors involves the chlorination of hydrated iridium(III) chloride or the direct dissolution of iridium powder using chlorine gas in concentrated HCl.

Visualization: Synthesis & Extraction Workflow

The following diagram illustrates the critical pathway from raw ore to the isolated acid, highlighting the purification divergence point.

Iridium_Extraction_Workflow Ore Platinum Ore Residue (Osmiridium) Fusion Oxidative Fusion (Na2O2 / BaO2) Ore->Fusion 800°C Dissolution HCl Extraction Fusion->Dissolution Distillation Distillation (Removes OsO4) Dissolution->Distillation Volatile Separation Ir_Sol Crude Ir(IV) Solution Distillation->Ir_Sol Chlorination Cl2 Gas Oxidation (Ensures Ir(IV) state) Ir_Sol->Chlorination H2IrCl6 Chloroiridic Acid (H2IrCl6) Chlorination->H2IrCl6 Purification NH4Cl Precipitation H2IrCl6->Purification Critical Step

Figure 1: The oxidative extraction workflow converting inert osmiridium ore into soluble chloroiridic acid, separating it from volatile osmium tetroxide.[1]

Physicochemical Properties & Speciation

For the application scientist, understanding the solution dynamics of


 is critical. The compound is rarely a static species; it exists in a delicate equilibrium dependent on pH and chloride ion concentration.
The Hydrolysis Equilibrium

In aqueous solution, the hexachloroiridate(IV) anion


 undergoes aquation (hydrolysis), especially in low-acidity environments. This is a known pitfall in catalyst preparation, as aquated species (e.g., 

) have different redox potentials and ligand exchange rates.
  • Kinetic Insight: Research indicates that the oxidation power of

    
     is "acid-inhibited."[2][3] High 
    
    
    
    concentrations suppress the formation of hydrolyzed species, maintaining the integrity of the hexachloro anion.
  • Redox Instability: Ir(IV) is an oxidizing agent (

    
    ). It can spontaneously reduce to Ir(III) in the presence of organic solvents (like acetone or DMSO), a feature utilized in synthesizing modern organometallic precursors.
    
Visualization: Speciation & Redox Dynamics

Speciation_Equilibrium cluster_conditions Stability Factors IrIV_Cl6 [IrCl6]2- (Dark Red/Brown) IrIV_Aqua [IrCl5(H2O)]- (Unstable) IrIV_Cl6->IrIV_Aqua -Cl / +H2O (Low H+) IrIII_Cl6 [IrCl6]3- (Olive Green) IrIV_Cl6->IrIII_Cl6 Reduction (Organic Solvents) IrIV_Aqua->IrIV_Cl6 +Cl / +H+ IrIII_Aqua [IrCl5(H2O)]2- IrIII_Cl6->IrIII_Aqua Hydrolysis Text High [H+] & [Cl-] favors [IrCl6]2- Organic media triggers Reduction

Figure 2: The speciation map of chloroiridic acid.[4] Note the reversibility of hydrolysis in acidic media and the irreversible reduction often triggered by organic substrates.

Key Derivatives & Purification Protocols

The primary utility of


 in early research—and modern metallurgy—is its ability to form insoluble salts with large cations. This property is the basis for the "Ammonium Hexachloroiridate Precipitation," the industry standard for purifying iridium.
Ammonium Hexachloroiridate: The Purification Workhorse

Formula:


Significance:  Unlike most metal chlorides, the ammonium salt of Ir(IV) is sparingly soluble in concentrated ammonium chloride solutions. This allows it to be precipitated out, leaving base metal impurities (Fe, Ni, Cu) and some PGMs (Rh, Pd) in solution.
Protocol: Selective Precipitation of

This protocol is adapted from standard refining methodologies referenced in PGM separation literature.

Safety: Work in a fume hood. Reagents involve strong acids and oxidizers.

  • Preparation: Start with a concentrated solution of crude

    
     in 6M HCl.
    
  • Oxidation Check: Ensure all Iridium is in the +4 state. Bubble

    
     gas through the solution or add a small amount of 
    
    
    
    (carefully) to re-oxidize any Ir(III) to Ir(IV). Rationale:
    
    
    (Ir-III salt) is soluble and will not precipitate, leading to yield loss.
  • Precipitation: Add solid

    
     to the solution until saturation (approx. 20% w/v).
    
  • Digestion: Stir the dark red/black suspension for 1 hour. Allow to settle. The supernatant should be clear or light colored if precipitation is complete.

  • Filtration: Filter the black precipitate. Wash with a cold, saturated

    
     solution (to prevent re-dissolution).
    
  • Calcination (Optional): To recover pure Iridium sponge, calcine the salt at 800°C in a hydrogen atmosphere.

Comparative Solubility Data

The choice of cation dramatically affects solubility, a principle exploited in early separation science.

CationCompoundSolubility (g/100mL)Application


Very HighPrecursor Solution


HighElectroplating / Catalysis


LowGravimetric Analysis


Very Low Purification / Refining

Bridge to Modern Application: From Acid to Drug Discovery

While early research focused on isolation, today


 is the critical starting material for Photoredox Catalysts  used in pharmaceutical synthesis.
The Synthetic Link

Modern drug development utilizes Iridium(III) cyclometalated complexes (e.g.,


) to catalyze cross-coupling reactions that form C-C and C-N bonds in complex drug pharmacophores.

The Transformation:

  • Starting Material:

    
     (Ir-IV).
    
  • Reduction: Reacted with ligands (e.g., phenylpyridine) in glycerol/ethoxyethanol. The solvent acts as the reducing agent, converting Ir(IV)

    
     Ir(III).
    
  • Product: The resulting "Vaska-type" or cyclometalated dimers are the active catalysts.

This transition from the inorganic "acid" to the organometallic "catalyst" represents the evolution of Iridium chemistry from metallurgical separation to precision organic synthesis.

References

  • Claus, K. (1845).Beiträge zur Chemie der Platinmetalle.
  • Livingstone, S. E. (1973). The Chemistry of Ruthenium, Rhodium, Palladium, Osmium, Iridium and Platinum. Pergamon Texts in Inorganic Chemistry.
  • Hassan, R., et al. (2013).[3] "Kinetics and mechanism of hexachloroiridate(IV) oxidation of tellurium(IV) in aqueous solutions." New Journal of Chemistry. Link

  • Johnson Matthey. (n.d.). Chloroiridic Acid Solution Technical Data. (Industrial specifications and safety). Link

  • American Elements. (n.d.). Chloroiridic Acid Hexahydrate Properties and Applications.Link

  • Cherepakhin, V., & Williams, T. J. (2021).[1] "Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2." ACS Sustainable Chemistry & Engineering. (Modern protocol converting waste back to precursors). Link

Sources

Theoretical studies on the electronic structure of [IrCl6]2-

Precision Modeling of Relativistic Electronic Structure: The Framework

Executive Summary

The hexachloroiridate(IV) anion,


This guide provides a rigorous framework for modeling

Dual-Layer Relativistic Protocol

Part 1: The Theoretical Landscape

The Architecture

In a perfect octahedral (





The Conflict: Spin-Orbit Coupling vs. Jahn-Teller

Two dominant forces compete for the electronic structure of

  • Jahn-Teller (JT) Distortion: The degenerate

    
     state should drive a geometric distortion (elongation or compression) to lower symmetry (
    
    
    ), stabilizing the system.
  • Spin-Orbit Coupling (SOC): For Iridium (

    
    ), the SOC constant 
    
    
    is large (
    
    
    ). SOC splits the
    
    
    manifold into a lower-energy Kramers doublet (
    
    
    ) and a higher-energy quartet (
    
    
    ).

Critical Insight: In

Visualization of State Splitting

The following diagram illustrates the descent in symmetry and the resulting energy states.

EnergySplittingFreeIonFree Ion (5d5)OhFieldOctahedral Field (Oh)t2g(5) eg(0)FreeIon->OhField Crystal FieldSOCSpin-Orbit CouplingGamma7 (Doublet) + Gamma8 (Quartet)OhField->SOC Relativistic Effect(Large Zeta)JTJahn-Teller (Dynamic)Vibronic CouplingSOC->JT VibronicInteraction

Figure 1: Evolution of the electronic ground state.[1] Note that SOC occurs before JT stabilization in heavy 5d metals, unlike in 3d metals where JT dominates.

Part 2: Computational Protocol (The Dual-Layer Approach)

Standard DFT (B3LYP/def2-SVP) often fails to capture the correct ground state magnetism and charge-transfer bands of Ir(IV) due to self-interaction error and inadequate treatment of SOC. The following protocol is self-validating and robust.

Phase A: Geometry & Vibrational Analysis (DFT-ZORA)

Objective: Obtain an accurate equilibrium geometry and vibrational frequencies to assess dynamic stability.

  • Functional Selection: Use a hybrid functional with significant Hartree-Fock exchange (e.g., PBE0 or B3LYP ) to correctly model the Ligand-to-Metal Charge Transfer (LMCT).

  • Relativistic Treatment: Employ the Zeroth-Order Regular Approximation (ZORA) .

  • Basis Set: ZORA-def2-TZVP (triple-zeta valence polarized) for all atoms.

  • Solvation: CPCM or SMD model (Water/Acetonitrile) is mandatory as

    
     is highly charged.
    

Validation Check: Calculate vibrational frequencies. If imaginary frequencies appear, the structure has undergone a static JT distortion. If real, the structure is a dynamically averaged minimum.

Phase B: Electronic Structure Refinement (CASSCF/NEVPT2)

Objective: Resolve the multiconfigurational wavefunction and treat SOC explicitly.

  • Active Space: Select the five

    
     orbitals of Ir and the relevant 
    
    
    -orbitals of Cl. A minimal active space is CAS(5,5) (5 electrons in 5 d-orbitals), but CAS(9,8) (including ligand orbitals) is preferred for LMCT accuracy.
  • Method: NEVPT2 (N-Electron Valence State Perturbation Theory) on top of CASSCF. This recovers dynamic correlation missing in CASSCF.

  • SOC Interaction: Perform a "Quasi-Degenerate Perturbation Theory" (QDPT) step to mix the spin-free states via the SOC operator.

ComputationalWorkflowcluster_DFTPhase A: DFT (ORCA/ADF)cluster_WFTPhase B: Wavefunction TheoryStartStart: [IrCl6]2- StructureOptGeometry Opt (PBE0-ZORA)+ Freq CalcStart->OptCheckImaginary Freq?Opt->CheckCheck->OptYes (Distort)CASCASSCF (Active Space Selection)Check->CASNo (Minima)NEVPT2NEVPT2 (Dynamic Correlation)CAS->NEVPT2SOC_MixSOC Mixing (QDPT)NEVPT2->SOC_MixOutputFinal Spectral/Magnetic DataSOC_Mix->Output

Figure 2: The recommended computational workflow. Phase A handles structural relaxation; Phase B handles electronic state refinement.

Part 3: Validation & Spectroscopic Signatures

To ensure your model is grounded in reality, compare your outputs against these established experimental benchmarks.

Electronic Absorption (UV-Vis)

The spectrum of


Transition TypeExperimental

(nm)
Theoretical AssignmentIntensity (

)
LMCT 1 ~490 nm

High (Color: Red-Brown)
LMCT 2 ~430 nm

(SOC split)
High
d-d > 1500 nm (NIR)Intra-

(

)
Very Low (Forbidden)

Diagnostic Rule: If your TD-DFT or NEVPT2 calculation predicts the first intense band < 400 nm, you are overestimating the HOMO-LUMO gap (likely too much HF exchange). If > 600 nm, you are underestimating it.

EPR Spectroscopy (The g-Tensor)

EPR is the most sensitive probe for the electronic ground state.

  • Isotropic Limit: In solution, dynamic JT averaging often results in a broad, isotropic signal.

  • Anisotropic Limit: In frozen glass or doped crystals, the static distortion becomes visible.

  • Theoretical Target:

    
    .
    
    • Note: A pure spin-only electron has

      
      . The deviation to 
      
      
      is a hallmark of strong SOC in a
      
      
      hole system.

Part 4: Implications for Drug Development

While

  • Platinum-Group Metallodrugs: Modeling impurities in Cisplatin/Carboplatin synthesis where Ir is a trace contaminant.

  • Photodynamic Therapy (PDT): Designing Ir(III)/Ir(IV) cyclometallated complexes. The SOC-induced mixing of singlet and triplet states (intersystem crossing) is the core mechanism of PDT agents. The NEVPT2 protocol described above is required to predict the efficiency of singlet oxygen generation.

  • Redox Stability: The

    
     couple is a standard oxidant. Accurate calculation of its Electron Affinity (EA) allows for the prediction of metabolic stability of drug candidates susceptible to oxidative degradation.
    
Case Study: Acetone Substitution

Recent studies suggest that

  • Mechanism:

    
    .
    
  • Modeling: This requires an "Open-Shell Broken Symmetry" DFT approach to locate the transition state where an electron transfers from the solvent to the metal center.

References

  • Electronic Structure & SOC

    • Title: "The magnetic properties of complexes"
    • Source: ResearchG
    • URL:

  • Spectroscopic Dynamics

    • Title: "Femtosecond dynamics of metal-centered and ligand-to-metal charge-transfer st
    • Source: ResearchGate[2]

    • URL:

  • Computational Methodology (NEVPT2)

    • Title: "Revisiting the Electronic Structure...
    • Source: PubMed / NIH
    • URL:

  • Relativistic DFT Benchmarking

    • Title: "Relativistic DFT calculations of hyperfine coupling constants in the 5d hexafluorido complexes"
    • Source: ResearchGate[2]

    • URL:

  • EPR Theory

    • Title: "EPR - Theory and g-factor significance"
    • Source: Chemistry LibreTexts
    • URL:[3]

Methodological & Application

Application Note: High-Yield Synthesis of Ligand-Free Iridium Oxide Nanoparticles (IrOx NPs) via Acid-Promoted Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for synthesizing ultra-small (~2 nm), ligand-free iridium oxide nanoparticles (IrOx NPs) using hexachloroiridic acid (H₂IrCl₆) as the precursor. Unlike standard alkaline hydrolysis methods—which often suffer from low yields (~30%) and broad size distributions—this protocol incorporates a critical acid-condensation step (acidification at 0°C). This modification drives the quantitative conversion of intermediate hydroxo-iridate species into a stable, deep-blue colloidal oxide network.

Key Advantages:

  • High Yield: Near quantitative conversion of precursor to nanoparticle.

  • Biocompatibility: Ligand-free surface allows for easy functionalization (e.g., PEGylation) or direct use in biological media.

  • Scalability: Reaction parameters are thermodynamically controlled, ensuring batch-to-batch reproducibility.

Scientific Foundation & Mechanism

The Chemistry of the "Blue Solution"

The synthesis relies on the kinetic control of ligand exchange followed by condensation. The precursor, H₂IrCl₆, contains Ir(IV) coordinated by six chloride ligands.

  • Alkaline Hydrolysis: Heating in a basic solution replaces Cl⁻ ligands with OH⁻, forming the hexahydroxoiridate intermediate

    
    . This species is metastable and lightly colored (pale yellow/clear).
    
  • Acid Condensation (The Critical Step): Lowering the pH and temperature forces the condensation of these hydroxo species via olation (formation of hydroxo bridges) and oxolation (formation of oxo bridges). This rapid condensation at low temperature prevents the growth of large aggregates, locking the particles in the 1–3 nm size regime and generating the characteristic deep blue color (absorbance ~580 nm).

Reaction Pathway Diagram

IrOx_Mechanism Precursor H2IrCl6 (Yellow/Brown) Intermediate [Ir(OH)6]2- (Pale Yellow) Precursor->Intermediate +NaOH, 90°C Ligand Exchange Condensation Acid Condensation (Olation/Oxolation) Intermediate->Condensation +HNO3, 0°C pH Adjustment Product IrOx Nanoparticles (Deep Blue) Condensation->Product Aging

Figure 1: Mechanistic pathway transforming the metal salt precursor into the oxide nanoparticle network.

Materials & Equipment

Reagents
ReagentGradeRole
H₂IrCl₆[1][2][3][4] · nH₂O 99.9% Trace Metals BasisIridium Precursor
NaOH 1.0 M Solution (Volumetric)Hydrolysis Agent
HNO₃ 3.0 M SolutionCondensation Agent
Milli-Q Water 18.2 MΩ·cmSolvent (Endotoxin-free for bio-use)
Equipment
  • Temperature-controlled oil bath or hot plate with feedback loop.

  • Ice-water bath (0°C).

  • Magnetic stirring (Teflon-coated bars).

  • Dialysis tubing (Cellulose ester, MWCO 3.5–10 kDa).

  • UV-Vis Spectrophotometer.[5][6]

Detailed Experimental Protocol

Phase 1: Alkaline Hydrolysis

Objective: To strip chloride ligands and form the reactive hydroxide intermediate.

  • Dissolution: Dissolve H₂IrCl₆ · nH₂O in Milli-Q water to reach a final concentration of 2 mM . (e.g., 40 mg of H₂IrCl₆ in ~50 mL water). The solution will be yellow-brown.

  • Basification: Add 1.0 M NaOH dropwise to adjust the pH to 13 . The molar ratio of OH⁻ to Ir should be excess (approx. 50:1) to ensure complete ligand exchange.

  • Heating: Heat the solution to 90°C in an oil bath with moderate stirring for 30 minutes .

    • Observation: The solution color will shift from brown to clear or pale yellow. This indicates the formation of

      
      .
      
    • Critical Check: If the solution remains dark brown, hydrolysis is incomplete. Check pH and extend heating.

Phase 2: Acid-Promoted Condensation

Objective: To induce nucleation and form the oxide network.

  • Rapid Cooling: Transfer the reaction vessel immediately to an ice-water bath . Cool the solution to < 2°C.

  • Acidification: While stirring vigorously in the ice bath, slowly add 3.0 M HNO₃ .

    • Target: Adjust pH to 1.0 .

    • Observation: The solution will rapidly turn a deep, vibrant blue . This is the signature of IrOx nanoparticle formation.[6]

  • Aging: Allow the blue solution to stir at room temperature for 60–80 minutes to stabilize the nanoparticle network.

Phase 3: Purification

Objective: To remove excess Na⁺, NO₃⁻, and Cl⁻ ions.

  • Dialysis: Transfer the blue solution into dialysis tubing (MWCO 3.5 kDa).

  • Buffer Exchange: Dialyze against Milli-Q water for 24 hours, changing the external water at least 3 times (e.g., at 2h, 6h, and overnight).

    • Note for Drug Development: For in vivo applications, ensure all glassware is depyrogenated and use sterile water for the final dialysis step.

Quality Control & Characterization

A successful synthesis must meet the following criteria. If the data deviates, consult the Troubleshooting section.

Quantitative Metrics Table
ParameterMethodAcceptance Criteria
Appearance VisualClear, Deep Blue Solution (No precipitate)
Absorbance UV-Vis

~580 nm (Broad peak)
Size (Core) TEM1.5 – 3.0 nm
Zeta Potential DLS-30 to -50 mV (at pH 7)
Oxidation State XPSMixed Ir(III)/Ir(IV) (Ratio approx 1:1 to 1:2)
Workflow Visualization

Synthesis_Workflow Start Start: H2IrCl6 Solution (2 mM) Hydrolysis Add NaOH (pH 13) Heat 90°C, 30 min Start->Hydrolysis Check1 Is solution pale yellow? Hydrolysis->Check1 Check1->Hydrolysis No (Extend Heat) Cooling Ice Bath (0°C) Check1->Cooling Yes Acidification Add HNO3 (pH 1) Observe Blue Color Cooling->Acidification Dialysis Dialysis (24h) Remove Salts Acidification->Dialysis QC QC: UV-Vis & TEM Dialysis->QC

Figure 2: Step-by-step operational workflow for the synthesis of IrOx NPs.

Biomedical Applications (Context for Drug Development)

Photothermal Therapy (PTT)

IrOx NPs exhibit a high extinction coefficient in the Near-Infrared (NIR) region (tailing from the 580 nm peak). Upon irradiation with an 808 nm laser, these particles efficiently convert light to heat, inducing hyperthermia in tumor tissues.

  • Protocol Adjustment: For PTT, ensure the final concentration is normalized based on Ir content (measured by ICP-MS).

Catalase-Mimetic Activity (Hypoxia Relief)

IrOx NPs function as artificial enzymes (nanozymes). They catalyze the decomposition of endogenous hydrogen peroxide (


) into oxygen (

).[7][8]
  • Mechanism:[8][9][10][11][12]

    
    
    
  • Benefit: This relieves tumor hypoxia, sensitizing cancer cells to radiation and photodynamic therapy (PDT).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation (Black solids) pH too high during heating or heating too long.Ensure pH does not exceed 13 initially. Reduce heating time.
Solution remains Brown Incomplete hydrolysis.Check NaOH quality. Ensure temperature reached 90°C.
Low Blue Intensity Incomplete condensation.Ensure the solution was cooled to 0°C before adding acid. Acidification must be done cold.
Aggregation High ionic strength.Extend dialysis time to remove excess salts which screen surface charge.

References

  • Zhao, Y., et al. (2011). "A High Yield Synthesis of Ligand-Free Iridium Oxide Nanoparticles with High Electrocatalytic Activity." The Journal of Physical Chemistry Letters.

    • Core Reference: This is the foundational paper for the acid-condens
  • Zhen, Z., et al. (2018). "Iridium Oxide Nanoparticle-Based Theranostic Agents for Photothermal/Photodynamic Synergistic Cancer Therapy." Biomaterials.[8][12]

    • Application Reference: Valid
  • Zhang, C., et al. (2019). "Iridium Oxide Nanoparticles as Multienzyme Mimetics for Tumor-Microenvironment-Responsive Imaging and Therapy." Advanced Functional Materials. Mechanism Reference: Details the catalase-like activity for hypoxia relief.
  • Nakagawa, T., et al. (2009). "Synthesis of Iridium Oxide Nanoparticles by Hydrolysis of H2IrCl6." Colloids and Surfaces A.

    • Comparative Reference: Describes the standard alkaline method without the acid step, useful for understanding the yield improvement in the new protocol.

Sources

Application Note: Dihydrogen Hexachloroiridate(IV) Hydrate as a Universal Precursor for Iridium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O), often referred to as chloroiridic acid, is the primary industrial gateway to iridium chemistry. Its high solubility in water and polar organic solvents, combined with a labile coordination sphere, makes it the ideal starting material for synthesizing both homogeneous organometallic catalysts (e.g., Crabtree’s catalyst precursors) and heterogeneous electrocatalysts (e.g., IrO₂ anodes for water electrolysis).

This guide provides validated, step-by-step protocols for converting H₂IrCl₆ into three critical catalytic forms:

  • [Ir(COD)Cl]₂ Dimer: The fundamental precursor for homogeneous catalysis.

  • Ir/C (Iridium on Carbon): A standard heterogeneous hydrogenation catalyst.

  • IrO₂/Ti Electrodes: Dimensionally Stable Anodes (DSA) for Oxygen Evolution Reaction (OER).

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Formula H₂IrCl₆ · xH₂O (typically x ≈ 6)
CAS Number 110802-84-1 (hydrate); 16941-12-1 (anhydrous)
Appearance Dark brown to black deliquescent crystals
Iridium Content Typically 38–42% (wt)
Solubility Highly soluble in water, ethanol, isopropanol
Stability Hygroscopic; store under inert gas if possible. Corrosive.

Safety Warning: H₂IrCl₆ is corrosive and causes severe skin burns and eye damage. All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Module A: Synthesis of Homogeneous Precursor [Ir(COD)Cl]₂

Application: Precursor for C-H activation, hydrogenation (Crabtree’s catalyst), and photoredox catalysts.

Mechanistic Insight

The synthesis involves the reduction of Ir(IV) to Ir(I) using an alcohol (typically isopropanol or ethanol) as the reducing agent in the presence of 1,5-cyclooctadiene (COD). The alcohol is oxidized to a ketone (e.g., acetone), while COD stabilizes the resulting Ir(I) center, forming an insoluble dimer that precipitates from the solution.

Validated Protocol

Target Yield: >90% Scale: 1.0 g H₂IrCl₆ basis

  • Dissolution: Dissolve 1.0 g of H₂IrCl₆·xH₂O in a mixture of water (10 mL) and isopropanol (10 mL) in a round-bottom flask.

  • Ligand Addition: Add 1.5 mL of 1,5-cyclooctadiene (COD) (Excess is used to drive the reaction).

  • Reflux: Equip with a condenser and reflux the mixture under nitrogen atmosphere for 12–18 hours .

    • Observation: The solution will change from dark brown/red to a brick-red suspension as the product precipitates.

  • Isolation: Cool the mixture to room temperature. Filter the brick-red solid using a sintered glass funnel.

  • Washing: Wash the precipitate with cold methanol (2 x 5 mL) to remove unreacted starting material, followed by water to remove chloride salts.

  • Drying: Dry under vacuum at room temperature.

Workflow Diagram

G Start H2IrCl6 (aq) + Isopropanol Ligand Add 1,5-COD Start->Ligand Reflux Reflux (12-18h) Reduction Ir(IV) -> Ir(I) Ligand->Reflux N2 Atm Filter Filtration & MeOH Wash Reflux->Filter Precipitation Product [Ir(COD)Cl]2 (Brick Red Solid) Filter->Product Vacuum Dry

Caption: Synthesis workflow for [Ir(COD)Cl]₂ via alcohol-mediated reduction.

Module B: Preparation of Heterogeneous Ir/C Catalyst

Application: Hydrogenation of nitro groups, olefins, and hydrazine decomposition.

Mechanistic Insight

The preparation relies on Wet Impregnation followed by Chemical Reduction . Sodium borohydride (NaBH₄) is preferred over formaldehyde for lab-scale synthesis because it ensures rapid nucleation, resulting in smaller, more active iridium nanoparticles (2–5 nm) on the carbon support.

Validated Protocol (5% Ir/C)

Target: 2.0 g of catalyst Precursor Req: ~0.25 g H₂IrCl₆ (assuming ~40% Ir content)

  • Support Preparation: Suspend 1.9 g of Activated Carbon (e.g., Vulcan XC-72) in 50 mL deionized water . Sonicate for 20 mins to degas pores.

  • Impregnation: Dissolve 0.25 g H₂IrCl₆ in 10 mL water. Add this solution dropwise to the carbon suspension while stirring vigorously. Stir for 2 hours to allow adsorption.

  • Reduction:

    • Prepare a fresh solution of NaBH₄ (0.5 g in 20 mL 0.1 M NaOH) .

    • Add the NaBH₄ solution dropwise to the Ir/Carbon slurry at room temperature.

    • Caution: Hydrogen gas will evolve. Ensure good ventilation.

    • Stir for an additional 1 hour to ensure complete reduction of Ir(IV) to Ir(0).

  • Washing: Filter the black solid and wash copiously with warm deionized water (approx. 1 L) until the filtrate is neutral and chloride-free (test with AgNO₃).

  • Drying: Dry in a vacuum oven at 80°C for 12 hours.

Workflow Diagram

G Precursor H2IrCl6 Solution Mix Impregnation (Stir 2h) Precursor->Mix Support Activated Carbon Suspension Support->Mix Reduce Reduction (Add NaBH4) Mix->Reduce Adsorption Wash Filter & Wash (Remove Cl-) Reduce->Wash H2 Evolution Final 5% Ir/C Catalyst Wash->Final Dry 80°C

Caption: Step-by-step impregnation and reduction protocol for Ir/C catalyst.

Module C: Fabrication of IrO₂ Anodes (DSA)

Application: Oxygen Evolution Reaction (OER) in PEM water electrolyzers.

Mechanistic Insight

The "Thermal Decomposition" method converts the chloride precursor directly into the oxide phase. The temperature of calcination is critical:

  • < 350°C: Incomplete decomposition, high residual chloride (unstable).

  • 450–500°C: Optimal crystallinity and stability for OER.

  • > 600°C: Sintering occurs, reducing active surface area.

Validated Protocol (Paint-and-Bake)
  • Substrate Prep: Sandblast a Titanium plate and etch in boiling oxalic acid (10%) for 30 mins to remove native oxides. Rinse and dry.[1][2]

  • Ink Formulation: Dissolve H₂IrCl₆ in isopropanol/butanol (1:1 v/v) to achieve a concentration of 0.1 M Ir .

  • Coating: Apply the solution onto the Ti substrate using a brush or spin-coater.

  • Drying: Dry at 80°C for 10 mins to remove solvents.

  • Calcination: Place in a furnace at 450°C for 15 mins.

  • Repetition: Repeat steps 3–5 until the desired loading (typically 1–2 mg/cm²) is achieved.

  • Final Anneal: Anneal at 450°C for 1 hour.

References

  • Synthesis of [Ir(COD)Cl]₂: Crabtree, R. H., et al. "An Efficient Synthesis of [Ir(cod)Cl]2."[3] Synthetic Reactivity in Inorganic and Metal-Organic Chemistry, 1982.[3]

  • Ir/C Preparation: Anderson, R. "Catalysis by Precious Metals: Past, Present, and Future." Johnson Matthey Technology Review.

  • IrO₂ Electrode Fabrication: Trasatti, S. "Electrocatalysis: understanding the success of DSA®." Electrochimica Acta, 2000.

  • Precursor Properties: Thermo Fisher Scientific. "this compound Product Page."

  • Safety Data: PubChem. "Chloroiridic acid - Safety and Hazards."

Sources

Application Notes and Protocols for the Electrochemical Deposition of Iridium Oxide Films from Hexachloroiridic Acid (H₂IrCl₆)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of Iridium Oxide in Advanced Applications

Iridium oxide (IrOₓ) thin films are a cornerstone material in a multitude of advanced scientific and medical applications. Their unique combination of properties, including exceptional corrosion resistance, high charge storage capacity, and biocompatibility, makes them indispensable for researchers, scientists, and drug development professionals.[1][2] Specifically, in the realm of neurotechnology, these films are critical for the fabrication of low-impedance neural stimulation and recording electrodes that ensure both signal fidelity and long-term in-vivo stability.[1][3][4] Furthermore, their pronounced pH sensitivity has established them as a leading material for robust solid-state pH sensors.[2][5][6]

This guide provides a comprehensive overview and detailed protocols for the electrochemical deposition of iridium oxide films using a hexachloroiridic acid (H₂IrCl₆) precursor. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and the resulting film characteristics.

The Science Behind the Deposition: A Mechanistic Overview

The anodic electrodeposition of iridium oxide from a solution containing the hexachloroiridate(IV) anion ([IrCl₆]²⁻) is a nuanced process that relies on the controlled oxidation of an iridium-ligand complex at the electrode surface. While the precise mechanism can be complex, it is generally understood to involve the following key stages:

  • Formation of the Active Precursor: The process begins with the creation of a stable, aqueous iridium complex. While H₂IrCl₆ is the starting material, it is often converted in solution to a more suitable precursor for anodic deposition. A widely adopted method, originally developed by Yamanaka, involves the addition of oxalic acid (H₂C₂O₄) and hydrogen peroxide (H₂O₂).[7]

    • Role of Hydrogen Peroxide: H₂O₂ is thought to initiate the formation of a more reactive iridium species.

    • Role of Oxalic Acid: Oxalic acid acts as a complexing agent, forming an iridium-oxalate complex. This complex is more readily oxidized at the anode surface compared to the hexachloroiridate anion. The proposed mechanism involves the oxidation of the oxalate ligand's carbon-carbon bond, which in turn leads to the precipitation of insoluble iridium (IV) oxide and the release of carbon dioxide.[7]

  • Anodic Oxidation and Film Growth: When a suitable anodic potential is applied to the working electrode, the iridium-oxalate complex is oxidized. This oxidation process leads to the formation of a hydrated iridium oxide film (often denoted as IrOₓ·nH₂O) on the electrode surface. The film's growth rate and properties are directly influenced by the applied potential or current density, the concentration of the iridium precursor, and the pH of the deposition solution.[7][8]

This method is advantageous as it allows for deposition on a variety of conductive substrates, including gold, platinum, and stainless steel, without requiring an iridium substrate.[1][2]

Safety First: Handling of Reagents

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all chemicals.

  • Hexachloroiridic Acid (H₂IrCl₆): This compound is corrosive and can cause severe skin burns and eye damage.[9][10] It is also harmful if swallowed or inhaled.[9][10] Always handle H₂IrCl₆ in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]

  • Oxalic Acid: This is a toxic and corrosive substance. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrogen Peroxide (30%): This is a strong oxidizer and can cause severe skin and eye burns. Handle with care and appropriate PPE.

Experimental Protocol: A Step-by-Step Guide

This protocol details the preparation of the deposition solution and the subsequent electrochemical deposition of the iridium oxide film using cyclic voltammetry.

Part 1: Preparation of the Iridium Oxide Deposition Solution

This procedure is adapted from the well-established Yamanaka method.

  • Initial Dissolution: Dissolve 150 mg of iridium(IV) chloride hydrate (IrCl₄·xH₂O) or an equivalent molar amount of hexachloroiridic acid (H₂IrCl₆) in 100 mL of deionized water in a glass beaker. Stir the solution for approximately 10 minutes to ensure complete dissolution.

  • Addition of Oxalic Acid: Add 360 mg of oxalic acid to the solution and continue stirring for another 10 minutes.

  • Addition of Hydrogen Peroxide: Carefully add 1 mL of 30% hydrogen peroxide to the solution and stir for an additional 15 minutes.[13]

  • pH Adjustment: Slowly increase the pH of the solution to approximately 10.5 by adding anhydrous potassium carbonate (K₂CO₃). The solution will initially turn a light green color.

  • Aging the Solution: Allow the solution to age for at least two days at room temperature. During this time, the solution will develop into a stable, dark blue color, indicating it is ready for electrodeposition.[7]

Part 2: Electrochemical Deposition Workflow

The following workflow outlines the deposition process using a standard three-electrode electrochemical cell (Working Electrode, Counter Electrode, and Reference Electrode).

Caption: Workflow for the electrochemical deposition of iridium oxide films.

Detailed Steps:

  • Substrate Preparation: Ensure the working electrode (e.g., Au, Pt, stainless steel) is clean by polishing and sonicating in appropriate solvents (e.g., acetone, deionized water).

  • Electrochemical Setup: Assemble a three-electrode cell with the prepared working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Deposition: Immerse the electrodes in the aged deposition solution. Apply a cyclic voltammetry protocol. A typical starting point is to cycle the potential between 0.0 V and +0.55 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 50-500 cycles.[1][2] The number of cycles will influence the film thickness.[2]

  • Post-Deposition Cleaning: After deposition, gently rinse the electrode with deionized water to remove any residual deposition solution and allow it to air dry.

Controlling Film Properties: Key Deposition Parameters

The properties of the electrodeposited iridium oxide film are highly dependent on the deposition parameters. The following table summarizes these relationships:

ParameterTypical RangeEffect on Film Properties
Number of Cycles 50 - 500Increasing the number of cycles generally increases film thickness and charge storage capacity. However, excessively thick films may develop cracks.
Scan Rate 20 - 200 mV/sSlower scan rates can lead to thicker, more uniform films.[2]
Potential Window 0.0 V to +0.65 V vs. Ag/AgClThe potential window must be sufficient to oxidize the iridium complex without causing excessive oxygen evolution, which can negatively impact film quality.
Solution Temperature 25 - 65 °CTemperature can affect the deposition rate and film morphology.[6]

graph TD {
subgraph "Deposition Parameters"
A[Number of Cycles];
B[Scan Rate];
C[Potential Window];
D[Solution Temperature];
end
subgraph "Film Properties"
    E[Thickness];
    F[Charge Storage Capacity];
    G[Impedance];
    H[Morphology];
end

A --> E;
A --> F;
B --> E;
B --> H;
C --> H;
D --> E;
D --> H;
E --> F;
E --> G;

style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Relationship between deposition parameters and resulting film properties.

Characterization and Expected Outcomes

Proper characterization of the deposited iridium oxide films is crucial to validate their quality and performance for the intended application.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV in a suitable electrolyte (e.g., phosphate-buffered saline) is used to determine the charge storage capacity (CSC) of the film. The CSC is calculated by integrating the area under the cathodic or anodic wave of the voltammogram.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the electrode-electrolyte interface. A successful iridium oxide coating will significantly reduce the impedance of the bare electrode, particularly at frequencies relevant to the application (e.g., 1 kHz for neural applications).

Physical Characterization
  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the film's surface morphology. Electrodeposited iridium oxide films typically exhibit a porous and rough surface, which contributes to their high surface area and charge storage capacity.[5]

  • Atomic Force Microscopy (AFM): AFM can be used to quantify the surface roughness and measure the film thickness.

Expected Performance Metrics

The following table provides typical performance metrics for high-quality electrodeposited iridium oxide films.

PropertyExpected ValueSignificance
Charge Storage Capacity (CSC) > 25 mC/cm²A high CSC is essential for delivering sufficient charge for neural stimulation without requiring high voltages.[1][3]
Impedance at 1 kHz < 2 kΩ (for microelectrodes)Low impedance is critical for high-fidelity neural recording and efficient charge injection during stimulation.[14]
pH Sensitivity ~ -70 mV/pHA super-Nernstian response is indicative of a well-hydrated and functional film for pH sensing applications.[2][6]
Adhesion Stable after ultrasonicationGood adhesion to the substrate is crucial for the long-term stability of the device.[1]

Conclusion

The electrochemical deposition of iridium oxide films from a hexachloroiridic acid precursor is a versatile and reliable method for fabricating high-performance coatings for a range of applications in research and drug development. By carefully controlling the deposition parameters as outlined in this guide, researchers can consistently produce films with the desired electrochemical and physical properties. The protocols and insights provided herein are intended to serve as a robust starting point for the successful implementation of this valuable technique.

References

  • Good Readings Come in Threes: Understanding Electrodeposited Iridium Oxide for a Reproducible pH Microsensor Performance. Analytical Chemistry. Available at: [Link]

  • Electrodeposition of iridium oxide nanoparticles for pH Sensing Electrodes. Journal of the Australian Ceramic Society. Available at: [Link]

  • Anodic Electrodeposition of IrOx Nanoparticles from Aqueous Nanodroplets. ACS Nanoscience Au. Available at: [Link]

  • Anodic Electrodeposition of IrOx Nanoparticles from Aqueous Nanodroplets. PubMed Central. Available at: [Link]

  • Electrodeposition of Iridium Oxide by Cyclic Voltammetry: Application of Response Surface Methodology. MATEC Web of Conferences. Available at: [Link]

  • (PDF) Electrodeposition of Iridium Oxide by Cyclic Voltammetry: Application of Response Surface Methodology. ResearchGate. Available at: [Link]

  • Electrodeposited iridium oxide for neural stimulation and recording electrodes. PubMed. Available at: [Link]

  • Electrochemical Study of Iridium Oxide Coating on Stainless Steel Substrate. International Journal of Electrochemical Science. Available at: [Link]

  • Effects of Electrodeposition Conditions and Protocol on the Properties of Iridium Oxide pH Sensor Electrodes. SciSpace. Available at: [Link]

  • Electroduction of oxalic acid at different electrode materials. ResearchGate. Available at: [Link]

  • High Charge Storage Capacity Electrodeposited Iridium Oxide Film on Liquid Crystal Polymer-Based Neural Electrodes. Semantic Scholar. Available at: [Link]

  • Anodic electrodeposition of ligand-free iridium oxide on titanium with high mass loading and study of electrochemical treatments. ResearchGate. Available at: [Link]

  • Iridium Oxide Enabled Sensors Applications. MDPI. Available at: [Link]

  • Electrochemical Surface Composition of Iridium Oxide IrO2(110): Implications for the Oxygen Evolution Reaction Mechanism. PubMed Central. Available at: [Link]

  • A Study on the Performance of IrOx Electrodes Prepared by Double-titanium Cyclic Voltametric Electrodeposition Mode. E3S Web of Conferences. Available at: [Link]

  • Electrodeposited iridium oxide for neural stimulation and recording electrodes. IEEE Xplore. Available at: [Link]

  • Nano-porous iridium and iridium oxide thin films formed by high efficiency electrodeposition. Royal Society of Chemistry. Available at: [Link]

  • An iridium oxide reference electrode for use in microfabricated biosensors and biochips. Royal Society of Chemistry. Available at: [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Electrodeposition and characterization of iridium oxide as electrode material for neural recording and stimulation. ResearchGate. Available at: [Link]

  • Effect of Hydrogen Peroxide and Oxalic Acid on Electrochromic Nanostructured Tungsten Oxide Thin Films. ResearchGate. Available at: [Link]

  • The first and 500th cyclic voltammograms of iridium oxide film modified... ResearchGate. Available at: [Link]

  • Electrodeposition of Iridium Oxide by Cyclic Voltammetry: Application of Response Surface Methodology. MATEC Web of Conferences. Available at: [Link]

Sources

Synthesis of Iridium Nanodendrites (IrNDs) for Water Splitting using H2IrCl6

[1]

Executive Summary

This guide details the synthesis of Iridium Nanodendrites (IrNDs) utilizing Chloroiridic Acid (H2IrCl6) as the primary precursor. Unlike spherical nanoparticles, nanodendrites possess a hyper-branched morphology that significantly increases the Electrochemically Active Surface Area (ECSA) and exposes high-index, undercoordinated facets. These features are critical for lowering the overpotential in the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) within Proton Exchange Membrane (PEM) electrolyzers.

This protocol focuses on a surfactant-directed reduction mechanism that strictly controls the kinetics of H2IrCl6 reduction to favor anisotropic growth over thermodynamic spherical minimization.

Mechanistic Insight: Why H2IrCl6?

The choice of precursor dictates the nucleation pathway.[1] While Iridium(III) chloride (

Hydrogen Hexachloroiridate(IV) (

)
The Induction Phenomenon

Research indicates that

induction period



Dendritic Growth Mechanism

To form dendrites rather than spheres, the growth rate (


  • Symmetry Breaking: The surfactant (e.g., TTAB) selectively binds to specific low-energy facets (like {111} or {100}), inhibiting their growth.

  • Anisotropic Extension: Metal atoms preferentially deposit on high-energy tips (uncapped sites), leading to branching.

  • Fusion: Small primary clusters fuse via Oriented Attachment to form the dendritic backbone.

IrND_MechanismPrecursorH2IrCl6 Precursor(Ir 4+)ComplexSurfactant-Ir Complex(Micelle Encapsulation)Precursor->ComplexMixing + AgingReductionReduction Injection(NaBH4 / Ascorbic Acid)Complex->ReductionKinetic ControlNucleationBurst Nucleation(Seeds formed)Reduction->NucleationInduction PeriodGrowthAnisotropic Growth(Dendrite Branching)Nucleation->GrowthFacet Capping(TTAB/PVP)FinalIr Nanodendrites(3D Porous Network)Growth->FinalWashing & Activation

Figure 1: Mechanistic pathway from ionic precursor to dendritic solid state. Note the critical role of the surfactant complex in directing the "Growth" phase.

Experimental Protocols

Protocol A: Surfactant-Mediated Reduction (Standard)

Best for: Highly branched, small-diameter dendrites (~10-20 nm).

Reagents Required:
  • Precursor: Hydrogen Hexachloroiridate(IV) hydrate (

    
    )
    
  • Surfactant: Tetradecyltrimethylammonium bromide (TTAB) - Crucial for directional growth.

  • Reductant: Sodium Borohydride (

    
    ) - Strong reductant for burst nucleation.
    
  • Solvent: Deionized Water (18.2 MΩ·cm).

Step-by-Step Procedure:
  • Surfactant Solubilization:

    • Dissolve 150 mg of TTAB in 30 mL of DI water in a round-bottom flask.

    • Sonicate for 10 minutes until the solution is perfectly clear.

    • Why: TTAB forms micelles that will act as soft templates for the Ir ions.

  • Precursor Addition:

    • Add 10 mM

      
        aqueous solution (approx. 1-2 mL depending on desired loading) to the TTAB solution.
      
    • Stir magnetically at 500 rpm for 30 minutes at room temperature.

    • Observation: The solution should turn a light yellow/orange.

  • Kinetic Control (Ice Bath):

    • Place the flask in an ice-water bath and cool to 0-4 °C .

    • Expert Insight: Lowering the temperature slows the reaction kinetics, preventing the formation of amorphous agglomerates and promoting controlled crystallization.

  • Reduction Trigger:

    • Prepare a fresh solution of 300 mg

      
       in 10 mL ice-cold water .
      
    • Inject the

      
       solution into the precursor mix rapidly  (within 1-2 seconds) while stirring vigorously.
      
    • Safety: Hydrogen gas will evolve.[2] Ensure proper ventilation.

  • Aging:

    • Allow the reaction to proceed in the ice bath for 1 hour .

    • Remove from ice and let it sit at room temperature for 12 hours . The solution will turn black, indicating IrND formation.[3]

  • Purification (CRITICAL):

    • Centrifuge the black suspension at 10,000 rpm for 15 minutes .

    • Discard supernatant. Redisperse the pellet in a 50:50 Ethanol/Water mixture.

    • Repeat the wash cycle 3 times .[4]

    • Note: Failure to remove excess TTAB will block active sites and ruin electrochemical performance.

Protocol B: Solvothermal Synthesis (Scalable)

Best for: Larger, robust 3D porous dendrites and batch scaling.

  • Mix: Dissolve

    
     (0.05 mmol) and Polyvinylpyrrolidone (PVP, MW=40k, 100 mg) in 15 mL Ethylene Glycol .
    
  • Homogenize: Stir for 30 mins.

  • Heat: Transfer to a Teflon-lined stainless steel autoclave. Heat at 180 °C for 12-24 hours .

  • Cool & Wash: Cool to room temp naturally. Wash precipitate with acetone (to remove glycol) and ethanol.

Characterization & Quality Control

Before electrochemical testing, validate the morphology.

TechniqueFeature to ObserveSuccess Criteria
TEM MorphologyDistinct branched arms (fused particles), not spheres. Size 10-50 nm.[2]
HR-TEM Lattice FringesClear lattice spacing of 0.22 nm (Ir {111} planes).
XRD CrystallinityBroadened peaks at

(fcc Ir). No oxide peaks.
XPS Oxidation StateDominant

doublet (4f7/2 at ~60.8 eV). Minor

is acceptable (surface oxidation).

Electrochemical Testing (Water Splitting)[1][3][6][7]

Ink Preparation

Do not use bulk electrodes. Use a Thin Film Rotating Disk Electrode (RDE) method.

  • Catalyst: 2 mg IrND powder.

  • Carbon Support: 8 mg Vulcan XC-72 (optional, but recommended for conductivity).

  • Binder: 20

    
    L Nafion solution (5 wt%).
    
  • Solvent: 980

    
    L Isopropanol/Water (1:4 v/v).
    
  • Process: Sonicate for 30 mins to create a homogeneous ink. Drop-cast onto a glassy carbon electrode to achieve a loading of ~10-20

    
    .
    
Testing Workflow

Electrochem_WorkflowSetup3-Electrode SetupWE: IrND on GC | CE: Pt Wire | RE: Ag/AgClConditioningCV Cycling(0.05 to 1.4V vs RHE, 50 cycles)Clean surface oxidesSetup->ConditioningOER_TestLSV (OER)(1.2 to 1.8V vs RHE)Scan rate: 5 mV/sConditioning->OER_TestAnalysisData ExtractionOverpotential @ 10mA/cm2Tafel SlopeOER_Test->AnalysisStabilityChronopotentiometry(Hold @ 10mA/cm2 for 10h)OER_Test->Stability

Figure 2: Standard electrochemical validation workflow for OER activity.

Expected Performance Metrics

If synthesized correctly, your IrNDs should exhibit the following performance in 0.1 M

MetricCommercial Ir/CSynthesized IrNDs
Overpotential (

)
> 320 mV250 - 280 mV
Tafel Slope > 60 mV/dec40 - 50 mV/dec
Mass Activity (@ 1.53V) ~50 A/g> 200 A/g

Troubleshooting & Expert Tips

  • Problem: Particles are spherical, not dendritic.

    • Cause: Reduction was too fast or temperature was too high.

    • Fix: Ensure the ice bath is at 0°C. Increase the TTAB concentration to ensure better face blocking.

  • Problem: Low activity (High Overpotential).

    • Cause: Residual surfactant (TTAB/PVP) blocking the surface.

    • Fix: Perform an "electrochemical cleaning" by cycling CV between 0.05 and 1.4V for 100 cycles before taking data.

  • Problem: Ink peeling off the electrode.

    • Cause: Too much Nafion or poor drying.

    • Fix: Reduce Nafion loading; dry under a heat lamp or rotational drying (700 rpm) to ensure even film distribution.

References

  • Reetz, M. T., & Helbig, W. (1994). Size-Selective Synthesis of Nanostructured Transition Metal Clusters. Journal of the American Chemical Society. Link

  • Lee, Y., et al. (2019). Oxidized Iridium Nanodendrites as Catalysts for Oxygen Evolution Reactions.[2][5] ResearchGate / Journal of Catalysis. Link

  • Bernhard, T., et al. (2021). Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering. Journal of Physical Chemistry C. Link

  • Fu, G., et al. (2018).[2] Iridium–Tungsten Alloy Nanodendrites as pH-Universal Water-Splitting Electrocatalysts.[2] ACS Central Science.[2] Link

  • Oh, H. S., et al. (2015). Oxide-supported Ir nanodendrites with high activity and durability for the oxygen evolution reaction in acid PEM water electrolyzers.[5][6] Chemical Science. Link

Experimental setup for cyclic voltammetry of hexachloroiridate(IV)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for characterizing the hexachloroiridate(IV)/hexachloroiridate(III) redox couple (


) using cyclic voltammetry (CV). Unlike the commonly used ferri/ferrocyanide couple, which is prone to surface fouling and limited to lower potentials, the iridium couple offers a highly reversible, outer-sphere electron transfer mechanism at a significantly more positive potential (

V vs. SHE). This makes it an indispensable standard for calibrating electrode areas in positive potential windows and determining heterogeneous electron transfer rates (

) without the interference of oxide formation common on platinum surfaces in this range.

Chemical Theory & Stability

The redox event involves a single-electron transfer between the Iridium(IV) and Iridium(III) complex anions:



Key Mechanistic Insights:

  • Reversibility: The reaction is chemically and electrochemically reversible (Nernstian) at standard scan rates on carbon and noble metal electrodes.

  • Stability Window: The

    
     species is thermodynamically unstable in alkaline and neutral media, where it undergoes spontaneous hydrolysis (aquation) to form 
    
    
    
    and eventually iridium oxides.
  • Electrolyte Selection: To maintain the integrity of the hexachloride coordination sphere, acidic media or high chloride concentration is required. This suppresses the ligand exchange reaction via Le Chatelier’s principle.

Experimental Configuration

The setup utilizes a standard 3-electrode cell geometry. The choice of reference electrode is critical due to the high positive potential of the couple.

Hardware Setup (Diagram)

G cluster_Cell Electrochemical Cell (Glass) Potentiostat Potentiostat/Galvanostat WE Working Electrode (Pt or Glassy Carbon) Potentiostat->WE Sense/Work (Red) RE Reference Electrode (Ag/AgCl, 3M KCl) Potentiostat->RE Reference (White) CE Counter Electrode (Pt Wire/Mesh) Potentiostat->CE Counter (Green) Solution Electrolyte Solution 1 mM K2IrCl6 in 0.1 M HCl WE->Solution RE->Solution CE->Solution

Figure 1: 3-Electrode cell configuration. Note the direct immersion of electrodes into the acidic electrolyte.

Reagent Preparation & Handling

Safety Warning: Hexachloroiridate salts are strong oxidants. Handle with gloves. HCl is corrosive.

Materials
  • Analyte: Potassium Hexachloroiridate(IV) (

    
    ).
    
  • Solvent/Electrolyte: 0.1 M Hydrochloric Acid (HCl) or 0.1 M KCl acidified to pH 2.

  • Water: Ultrapure Type I (>18.2 MΩ[1]·cm).

Preparation Protocol
  • Calculate Mass: For 50 mL of 1.0 mM solution, weigh approx. 24.15 mg of

    
     (MW = 483.13  g/mol ).
    
  • Dissolution: Dissolve the salt directly into 0.1 M HCl .

    • Critical: Do NOT dissolve in pure water first. The lack of chloride/acid will initiate immediate hydrolysis, changing the solution from stable orange/red to a muddy brown over time.

  • Degassing: Purge the solution with Nitrogen or Argon for 10 minutes prior to scanning. While Ir(IV) reduction is less sensitive to oxygen than reductive couples,

    
     reduction can distort the baseline at negative switching potentials.
    

Experimental Protocol (Step-by-Step)

Workflow Diagram

Workflow Start Start Polish 1. Polish Electrode (0.05 µm Alumina) Start->Polish Rinse 2. Rinse & Sonicate (DI Water) Polish->Rinse PrepSol 3. Prep Solution (1mM Ir in 0.1M HCl) Rinse->PrepSol Purge 4. Deoxygenate (10 min N2) PrepSol->Purge Scan 5. Run CV (+1.0V to +0.3V) Purge->Scan Analyze 6. Data Analysis (Randles-Sevcik) Scan->Analyze

Figure 2: Operational workflow for acquiring high-quality voltammetric data.

Instrument Parameters
  • Technique: Cyclic Voltammetry (CV)[2][3][4][5][6][7]

  • Initial Potential: +1.0 V (vs. Ag/AgCl)

  • Switching Potential: +0.3 V (vs. Ag/AgCl)

  • Final Potential: +1.0 V

  • Scan Rate: 10, 20, 50, 100, 200 mV/s (Run multiple rates to verify diffusion control).

  • Sensitivity:

    
     to 
    
    
    
    A/V range (depending on electrode size).

Note on Potential Window: The standard potential


 is 

V vs Ag/AgCl. The scan window must bracket this value sufficiently to capture the diffusion-limited baselines.

Data Analysis & Validation

Expected Results (Quantitative)

The resulting voltammogram should exhibit the classic "duck shape" of a reversible couple.

ParameterSymbolTheoretical ValueAcceptance Criteria
Peak Separation

59 mV / n (at 25°C)60 - 70 mV (Uncompensated resistance may increase this)
Peak Current Ratio

1.00.95 - 1.05
Formal Potential

+0.67 V vs Ag/AgCl

50 mV (Depends on Ref. Electrode health)
Diffusion Coeff.


Within 10% of literature
Calculation of Diffusion Coefficient

Use the Randles-Sevcik Equation for a reversible system at 25°C:



  • 
    : Peak current (Amps)
    
  • 
    : Number of electrons (1)
    
  • 
    : Electrode area (
    
    
    
    )
  • 
    : Diffusion coefficient (
    
    
    
    )[4][6][7][8]
  • 
    : Concentration (
    
    
    
    ) (Note: 1 mM =
    
    
    )
  • 
    : Scan rate (
    
    
    
    )

Validation Step: Plot


 vs. 

. The plot must be linear with a y-intercept of zero, confirming the process is diffusion-controlled and the electrode is not fouled.

Troubleshooting & Common Pitfalls

  • Peak Separation > 70 mV:

    • Cause: Uncompensated solution resistance (

      
       drop) or slow electron transfer kinetics due to a dirty electrode.
      
    • Fix: Polish the electrode with 0.05 µm alumina slurry. Check the reference electrode frit for clogs.

  • Solution Turns Brown/Cloudy:

    • Cause: Hydrolysis of Ir(IV) due to high pH.[8]

    • Fix: Remake solution in 0.1 M or 1.0 M HCl. Ensure no alkaline cleaning residues remain in the cell.

  • Extra Peaks:

    • Cause: Contamination or formation of iridium oxides if scanning too far positive (> +1.2 V) on Pt electrodes.

    • Fix: Restrict the upper potential limit to +1.0 V.

References

  • Bard, A. J.; Faulkner, L. R. Electrochemical Methods: Fundamentals and Applications, 2nd ed.; Wiley: New York, 2001.[1] (Standard text for Randles-Sevcik theory).

  • Elgrishi, N. et al. "A Practical Beginner’s Guide to Cyclic Voltammetry."[1] J. Chem. Educ.[2][5]2018 , 95, 2, 197–206. [Link]

  • Weusten, S.J.C. et al. "A comparative study of the stability of hexachloroiridate and hexacyanoferrate in electrochemical mass transfer measurements."[8] Electrochimica Acta, 2020 . [Link][8]

  • Pine Research Instrumentation. "Reference Electrode Potentials." (Verification of Ag/AgCl vs SHE potentials). [Link]

Sources

Strategic Utilization of Dihydrogen Hexachloroiridate(IV) Hydrate: From Electrocatalysis to Theranostics

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Application Note & Protocol Guide Subject: Dihydrogen Hexachloroiridate(IV) Hydrate (


)
CAS:  16941-92-7
Target Audience:  Materials Scientists, Electrochemists, and Drug Discovery Chemists

Executive Summary: The Gateway Iridium Source

This compound (Chloroiridic acid) is the primary commercial precursor for virtually all high-value iridium materials. Unlike the kinetically inert Iridium(III) chloride, the Iridium(IV) center in


 is highly reactive, water-soluble, and susceptible to controlled reduction.

This guide details three distinct workflows transforming this single precursor into:

  • Dimensionally Stable Anodes (DSA): For green hydrogen production (PEM Electrolysis).

  • Colloidal Nanocatalysts: For heterogeneous catalysis.

  • Organometallic Luminophores: For bio-imaging and photodynamic therapy (PDT).

Application I: Electrochemical Energy Storage (PEM Electrolysis)

Context: The Oxygen Evolution Reaction (OER) is the bottleneck in Proton Exchange Membrane (PEM) water electrolysis. Iridium Oxide (


) derived from 

via the Adams Fusion Method remains the gold standard for stability in acidic media.
Protocol A: Modified Adams Fusion for Nanocrystalline

Objective: Synthesize high-surface-area rutile


 powder.

Reagents:

  • This compound (

    
    )[1]
    
  • Sodium Nitrate (

    
    ) - Oxidizing agent
    
  • Isopropanol / Deionized Water

Mechanism: The fusion involves the thermal decomposition of the metal chloride in the presence of an oxidizing nitrate melt. The nitrate prevents the formation of metallic iridium (


) and ensures full conversion to 

.


Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 g of

    
     in 10 mL of isopropanol/water (1:1 v/v). Magnetic stir for 15 mins.
    
  • Salt Integration: Add finely ground

    
     to the solution.
    
    • Critical Parameter: Maintain an Ir:Na molar ratio of 1:20 .[2] Excess salt acts as a "spacer" to prevent particle agglomeration, increasing surface area.

  • Evaporation: Stir at 80°C until a dry, homogeneous green-black paste is formed.

  • Fusion (The Adams Step):

    • Transfer paste to a silica crucible.

    • Heat to 500°C in a muffle furnace (Ramp: 5°C/min).

    • Hold for 2 hours .

    • Note: Temperatures >600°C increase crystallinity but drastically reduce electrochemical active surface area (ECSA).

  • Washing: Cool to room temperature. The crucible will contain black

    
     embedded in white NaCl/NaNO3 salt.
    
    • Wash with boiling DI water (3x 500mL) to remove all salts.

    • Verify filtrate conductivity is <5 µS/cm to ensure salt removal.

  • Drying: Dry precipitate at 80°C overnight.

Data Interpretation:

ParameterSpecificationValidation Method
Phase Rutile StructureXRD (Peaks at 28°, 35°, 54°)
Crystallite Size 5 – 10 nmScherrer Equation / TEM
Surface Area 80 – 120

BET Isotherm (

adsorption)
Workflow Visualization (Adams Fusion)

AdamsFusion Start H2IrCl6 Precursor Mix Mix with NaNO3 (1:20 Ratio) Solvent: IPA/H2O Start->Mix Dissolution Evap Evaporate to Paste (80°C) Mix->Evap Homogenization Fuse Thermal Fusion (500°C, 2h, Air) Evap->Fuse Oxidative Decomposition Wash Leach Salts (Boiling Water) Fuse->Wash Salt Removal Final Nanocrystalline IrO2 (Rutile) Wash->Final Drying

Figure 1: Critical workflow for the Adams Fusion method. The fusion step (red) determines the trade-off between crystallinity and catalytic activity.

Application II: Nanomaterial Synthesis (Catalysis)

Context: Metallic Iridium nanoparticles (Ir-NPs) are superior hydrogenation catalysts. The Polyol Method is preferred for


 reduction because Ethylene Glycol (EG) serves as both solvent and reductant, allowing precise size control.
Protocol B: PVP-Stabilized Polyol Synthesis

Objective: Synthesize monodisperse Ir-NPs (2–5 nm).

Reagents:

  • 
    [1][2]
    
  • Polyvinylpyrrolidone (PVP, MW=40k) - Capping Agent

  • Ethylene Glycol (EG) - Reductant/Solvent[3]

Mechanism: At elevated temperatures (~160°C), EG oxidizes to diacetyl, donating electrons to reduce


 to 

. PVP binds to the nucleating metal surface, sterically hindering aggregation.

Step-by-Step Methodology:

  • Solution Preparation:

    • Solution A: Dissolve 0.1 mmol

      
       in 10 mL EG.
      
    • Solution B: Dissolve 1.0 mmol PVP in 10 mL EG (Molar ratio PVP:Ir = 10:1).

  • Degassing: Combine A and B in a three-neck flask. Purge with Argon for 30 mins to remove

    
     (prevents re-oxidation).
    
  • Reaction:

    • Heat rapidly to 190°C (Reflux).

    • Observation: Color transitions from Yellow (

      
      ) 
      
      
      
      Colorless (
      
      
      )
      
      
      Dark Brown/Black (Colloidal
      
      
      ).
    • Maintain reflux for 2 hours.

  • Work-up:

    • Precipitate NPs by adding excess acetone (destabilizes the colloid).

    • Centrifuge at 8,000 rpm for 15 mins.

    • Resuspend in ethanol for storage.

Workflow Visualization (Polyol Synthesis)

PolyolSynthesis Precursor Ir(IV) Solution (Yellow) Heating Reflux in EG (190°C) Precursor->Heating Reduction Nucleation Nucleation (Ir0 species) Heating->Nucleation Super-saturation Growth PVP Capping (Steric Stabilization) Nucleation->Growth Arrested Growth Final Ir Nanoparticles (2-4 nm) Growth->Final Isolation

Figure 2: Nucleation and growth mechanism in Polyol synthesis. PVP acts as the critical arrestor of particle growth.

Application III: Bio-Inorganic Chemistry (Drug Development)

Context: Cyclometalated Iridium(III) complexes (e.g.,


) are emerging as theranostic agents due to their long phosphorescence lifetimes and singlet oxygen generation.
Challenge: 

is Ir(IV). Most organometallic syntheses require Ir(III).
Protocol C: Synthesis of the Chloro-Bridged Dimer Intermediate

The "Nonoyama reaction" typically calls for


. However, 

can be used directly if the solvent system provides sufficient reducing power.

Reagents:

  • 
    [1][2]
    
  • 2-Phenylpyridine (ppy) - Cyclometalating Ligand

  • 2-Ethoxyethanol / Water (3:1 mixture) - Solvent & Reductant

Step-by-Step Methodology:

  • Reduction & Coordination:

    • Mix

      
       (1 eq) and ppy (2.2 eq) in 2-ethoxyethanol/water.
      
    • Reflux at 110°C for 24 hours under Nitrogen.

    • Chemical Logic: The solvent reduces Ir(IV) to Ir(III) in situ, allowing the ligand to coordinate.

  • Precipitation:

    • Cool to room temperature.[4]

    • Add water to precipitate the yellow/orange dimer:

      
      .
      
  • Bridge Splitting (To Active Drug):

    • Dissolve dimer in DCM/Methanol.

    • Add ancillary ligand (e.g., bipyridine) and heat gently (40°C).

    • Isolate the cationic complex as a

      
       salt.
      

Safety & Handling (SDS Summary)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity.

HazardPrecaution
Corrosivity

is highly acidic.[5][6] It hydrolyzes to release HCl fumes. Always handle in a fume hood.[7] Use acid-resistant gloves (Nitrile > 0.11mm).
Hygroscopicity The compound absorbs moisture rapidly, turning into a syrup. Store in a desiccator or under inert gas. Weigh quickly.
Oxidizer Compatibility Avoid contact with strong reducing agents (hydrazine, borohydrides) unless in a controlled reaction vessel; risk of rapid exotherm.

References

  • Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. Journal of the American Chemical Society. Link (Foundational Adams Fusion methodology).

  • Mamaca, N., et al. (2012). Synthesis of Iridium Oxide Nanoparticles via the Adams Fusion Method for Electrocatalysis.[6][8] Electrochimica Acta. Link (Modern optimization for PEMWE).

  • Fievet, F., et al. (1989). Homogeneous and heterogeneous nucleations in the polyol process for the preparation of micron and submicron size metal particles. Solid State Ionics. Link (Core Polyol Protocol).

  • Lo, K. K., et al. (2010). Luminescent Iridium(III) and Rhenium(I) Polypyridine Complexes as Biological Probes. Accounts of Chemical Research. Link (Bio-application context).

  • Sigma-Aldrich. Safety Data Sheet: Hydrogen hexachloroiridate(IV) hydrate. Link (Safety Data).

Sources

Advanced Application Note: H2IrCl6 in Fabricating Reversal-Tolerant PEM Fuel Cell Anodes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrogen hexachloroiridate (IV) (H2IrCl6), often supplied as a hydrate, is the critical precursor for synthesizing Iridium-based electrocatalysts. While Platinum (Pt) is the standard for the Hydrogen Oxidation Reaction (HOR) in Proton Exchange Membrane Fuel Cells (PEMFCs), it offers zero protection against cell reversal events caused by localized hydrogen starvation.

This guide details the protocol for using H2IrCl6 to synthesize Iridium Oxide (IrO2) and integrating it into a Reversal-Tolerant Anode (RTA) . By facilitating the Oxygen Evolution Reaction (OER) during starvation, IrO2 acts as a sacrificial electron donor, preventing the catastrophic corrosion of the carbon support and extending stack life.

Material Science & Precursor Properties[1]

Before synthesis, understanding the precursor is vital for stoichiometry and safety.

PropertySpecificationCritical Note
Chemical Formula H2IrCl6[1] · xH2O'x' is typically 6. Always verify Ir content via CoA (usually ~38-40% Ir metal basis).
Appearance Dark Brown/Black Hygroscopic SolidMust be stored in a desiccator; absorbs moisture rapidly, altering mass measurements.
Solubility Highly Soluble in Water, EthanolDissolution is exothermic.
Acidity pH < 1 (Strong Acid)Corrosive to metal spatulas; use Teflon or glass tools.
Role in PEMFC Precursor for IrO2 (OER Catalyst)High chloride content must be fully removed during synthesis to prevent catalyst poisoning.

Application 1: Synthesis of IrO2 via Modified Adams Fusion

The Adams Fusion method is the industry standard for converting H2IrCl6 into highly durable, rutile-phase IrO2. Unlike wet-chemical methods (e.g., polyol), fusion creates high-crystallinity oxides essential for surviving the acidic environment of a PEMFC anode.

Reagents[2][3][4][5][6]
  • H2IrCl6[1][2][3][4] · xH2O (Precursor)

  • NaNO3 (Oxidizing agent/Fusion medium)

  • Isopropanol (Washing)

  • Deionized Water (18.2 MΩ)

Step-by-Step Protocol

Step 1: Precursor Preparation Dissolve H2IrCl6 in a minimum volume of DI water. Add NaNO3. The molar ratio of Ir:NaNO3 should be 1:20 .[3]

  • Expert Insight: Excess NaNO3 ensures a complete oxidizing environment and prevents the formation of metallic Ir, which is less stable under high potentials.

Step 2: Evaporation Stir the mixture at 80°C until dry. A homogeneous mixture of salts is critical for uniform particle size.

Step 3: The Fusion (Calcination) Transfer the dried salts to a quartz or alumina crucible.

  • Ramp: 5°C/min to 500°C.

  • Dwell: 2 hours at 500°C in air.

  • Mechanism:[5][6][7]

    
    
    

Step 4: Purification (The Critical Step) The crucible will contain black IrO2 particles embedded in a white salt matrix (NaCl/NaNO3).

  • Wash with boiling DI water 5 times.

  • Centrifuge at 8000 rpm for 15 mins between washes.

  • Validation: Measure conductivity of supernatant. Continue washing until < 5 µS/cm. Residual Cl- ions will poison the Pt catalyst in the final anode.

Step 5: Drying Dry at 80°C overnight. Grind with an agate mortar to break agglomerates.

Synthesis Workflow Diagram

AdamsFusion Precursor H2IrCl6 + NaNO3 (aq) Evap Evaporation (80°C) Precursor->Evap Mixing Fusion Adams Fusion (500°C, 2h) Evap->Fusion Oxidation Wash Removal of NaCl/NaNO3 Fusion->Wash Salt Matrix Wash->Wash Repeat 5x (Boiling Water) Product IrO2 Nanoparticles (Rutile Phase) Wash->Product Purification

Figure 1: Workflow for the Adams Fusion synthesis of IrO2 from H2IrCl6. The fusion step drives the formation of the rutile oxide phase.

Application 2: Fabricating the Reversal-Tolerant Anode (RTA)

A standard anode uses Pt/C. An RTA uses a hybrid catalyst: Pt/C (for HOR) + IrO2 (for OER) .

Ink Formulation Strategy

Do not simply mix Pt and IrO2 arbitrarily. The IrO2 must be in electrical contact with the carbon support but does not need to be supported itself.

Target Loading:

  • Pt Loading: 0.05 - 0.1 mg/cm² (Standard low loading)

  • IrO2 Loading: 0.05 mg/cm² (Sufficient for >200 min reversal tolerance)

Protocol: Hybrid Ink Preparation
  • Solvent Mix: Prepare a 4:1 ratio of Water:n-Propanol.

    • Why? High water content prevents ignition of Pt/C and promotes ionomer dispersion.

  • Ionomer Addition: Add Nafion™ dispersion (D520) to achieve an Ionomer-to-Carbon (I/C) ratio of 0.8 .

    • Note: IrO2 is dense; calculate I/C based on the Carbon in Pt/C, but account for the total surface area.

  • Dispersion:

    • Add Pt/C and synthesized IrO2 powder.

    • Ultrasonication: Probe sonicate for 20 mins (pulsed mode, 1s ON / 1s OFF) in an ice bath to prevent solvent evaporation and catalyst degradation.

  • Coating: Spray coat onto the Gas Diffusion Layer (GDL) or Decal Transfer substrate.

Mechanism of Action Diagram[10]

ReversalTolerance cluster_normal Normal Operation (H2 Present) cluster_starvation Starvation Event (No H2) H2 H2 Gas HOR HOR: H2 -> 2H+ + 2e- H2->HOR Current1 Current Flow HOR->Current1 NoH2 H2 Depleted Voltage Anode Potential Spikes (> 1.5V vs RHE) NoH2->Voltage CarbonCorr Without IrO2: C + 2H2O -> CO2 + 4H+ + 4e- (Permanent Damage) Voltage->CarbonCorr High Risk OER With IrO2 (RTA): 2H2O -> O2 + 4H+ + 4e- (Sacrificial Reaction) Voltage->OER Preferred Path

Figure 2: Mechanism of Reversal Tolerance. IrO2 clamps the anode potential by facilitating water electrolysis (OER) instead of carbon corrosion.

Validation & Quality Control

Every batch of H2IrCl6-derived catalyst must be validated.

TestMethodologyAcceptance Criteria
XRD X-Ray DiffractionDistinct Rutile IrO2 peaks. No metallic Ir peaks.
CV (Cyclic Voltammetry) 0.05 - 1.2V vs RHE in 0.5M H2SO4Distinct pseudocapacitive "box" shape (characteristic of IrO2).
Reversal AST Hold current at -200 mA/cm² (forcing anode to act as cathode)Time to reach -2.0V should be > 10x that of a Pt-only anode.

Safety & Handling of H2IrCl6

  • Corrosivity: H2IrCl6 is a strong acid. Contact with skin causes severe burns. Wear nitrile gloves and face shield.

  • Inhalation: Dust is toxic. Always weigh in a fume hood or glovebox.

  • Disposal: Iridium is a precious metal. Collect all waste (filter papers, wash water) for refining/reclamation. Do not pour down the drain.

References

  • Synthesis Optimization: Xu, H. et al. "Investigation of high-performance IrO2 electrocatalysts prepared by Adams method."[3] ResearchGate.[8][9]

  • Reversal Tolerance Mechanism: "Study on Anode Catalyst Layer Configuration for Proton Exchange Membrane Fuel Cell with Enhanced Reversal Tolerance." MDPI.

  • Precursor Impact: "Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method." Semantic Scholar.

  • Catalyst Ink & Polyol Methods: "Preparation of Pt/C via a polyol process - Investigation on carbon support adding sequence." DICP.

Sources

Troubleshooting & Optimization

Technical Support Center: Dihydrogen Hexachloroiridate(IV) Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Dihydrogen Hexachloroiridate(IV) Hydrate (


)
Target Audience:  Research Scientists, Process Chemists, and Drug Development Professionals
Date:  October 26, 2023

Core Directive: The Stability Paradox

Dihydrogen hexachloroiridate(IV) (often called Chloroiridic Acid) is a critical precursor for iridium catalysts and dimensionally stable anodes (DSA). However, it suffers from a "Stability Paradox": it is thermodynamically stable in specific high-acid environments but kinetically unstable in pure water or organic solvents.

The Golden Rule: Never store


 in pure water or alcohols. Stability is only guaranteed in high-chloride, high-acidity matrices.

Module 1: The Chemistry of Degradation

To troubleshoot effectively, you must understand the two primary degradation pathways: Aquation (Hydrolysis) and Reduction .

The Mechanisms
  • Hydrolysis (Aquation): In low acid/chloride environments, water molecules replace chloride ligands. This is a stepwise process leading to insoluble hydrated iridium oxides.

    • Reaction:

      
      
      
    • Consequence: Formation of "aged" solutions that yield inconsistent catalytic activity and eventual precipitation of

      
      .
      
  • Reduction: Ir(IV) is a strong oxidant (

    
    ). It will spontaneously react with mild reducing agents, including many organic solvents (alcohols, ketones).
    
    • Reaction:

      
      
      
    • Consequence: Shift from active Ir(IV) species to inactive Ir(III) species.

Stability Logic Diagram

The following diagram illustrates the relationship between environmental factors and chemical species.

StabilityLogic H2IrCl6 H2IrCl6 (Active Ir(IV)) Hydrolysis Hydrolysis Pathway (Ligand Exchange) H2IrCl6->Hydrolysis Low [H+] or Low [Cl-] Reduction Reduction Pathway (Redox) H2IrCl6->Reduction Contact with Alcohols/Organics Light Exposure Hydrolysis->H2IrCl6 Add excess HCl IrOxide IrO2·nH2O (Precipitate) Hydrolysis->IrOxide pH > 3 IrIII [IrCl6]3- (Ir(III)) Less Active/Inactive Reduction->IrIII Electron Transfer IrIII->H2IrCl6 Re-oxidation (Cl2/H2O2)

Figure 1: Degradation pathways of Chloroiridic Acid. Green arrows indicate stabilization/recovery; red/yellow arrows indicate degradation.

Module 2: Diagnostic Toolkit

Use this section to validate the quality of your solution before use.

Visual & Spectroscopic Indicators
IndicatorState: Optimal (Ir IV) State: Compromised (Ir III) State: Failed (Hydrolyzed)
Visual Color Dark Red-Brown (Opaque at high conc.)Olive Green or Pale Yellow-GreenBlue/Black Precipitate or Turbidity
UV-Vis Peak Strong LMCT band at ~480–490 nm Weak/No band at 490 nm; weak bands <450 nmBroad scattering baseline (turbidity)
Solubility Fully soluble in HClSoluble, but wrong valencyParticulates visible
Likely Cause Correct StorageReduction by solvent/impurityLow Acidity (pH > 1-2)
The "Drop Test"

If you lack a UV-Vis spectrophotometer:

  • Take 1 drop of your stock solution.

  • Dilute into 1 mL of 6M HCl .

  • Result:

    • Remains Dark Brown: Good stability.[1]

    • Turns Green/Pale: Significant reduction has occurred.

    • Cloudy: Irreversible hydrolysis (IrO₂ formed).

Module 3: Troubleshooting & FAQs

Q1: My solution turned from dark brown to olive green. Can I save it?

Diagnosis: You have reduced Ir(IV) to Ir(III). This often happens if the solution was exposed to ethanol, acetone, or stored in plastics that leach plasticizers. Corrective Action:

  • Immediate: You can re-oxidize Ir(III) back to Ir(IV) by bubbling Chlorine gas (

    
    )  through the solution or adding a stoichiometric amount of Hydrogen Peroxide (
    
    
    
    ) in strong HCl.
  • Warning: This alters the solution composition. For critical kinetic studies, discard and prepare fresh.

Q2: I see a fine black precipitate at the bottom of the bottle.

Diagnosis: This is Hydrated Iridium Oxide (


). It formed because the acid concentration dropped (likely due to evaporation of HCl gas) or water was added without sufficient acid.
Corrective Action: 
  • Attempt Recovery: Add concentrated HCl (12M) and heat gently (60°C). The oxide may redissolve, but "aged" oxides are often inert.

  • Prevention: Always seal containers with Parafilm to prevent HCl loss.

Q3: Can I use Ethanol or Methanol to dilute the solution for coating?

Answer: NO.

  • Reasoning: Alcohols are reducing agents.

    
     will oxidize the alcohol to an aldehyde/ketone and reduce itself to Ir(III) within minutes to hours.
    
  • Alternative: Use 2-Propanol (Isopropanol) only if immediate use is intended (it reacts slower than methanol), but the gold standard is to use aqueous HCl or Glacial Acetic Acid if an organic-like medium is required.

Q4: What is the minimum HCl concentration for stability?

Recommendation: Maintain > 2M HCl (approx. 6-7 wt%) for short-term storage (weeks). For long-term stock solutions (> 6 months), maintain 6M HCl or store as the solid hydrate.

Module 4: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solution (100 mL)

Objective: Create a stable 0.1M Ir(IV) solution.

Reagents:

  • This compound solid.

  • Concentrated HCl (37%, ~12M).

  • Deionized Water (18.2 MΩ).

Workflow:

PrepWorkflow Step1 1. Weigh Solid (H2IrCl6·xH2O) Step2 2. Add Acid FIRST (Add 50mL Conc. HCl) Step1->Step2 Warning CRITICAL: Never add water directly to solid! Step1->Warning Step3 3. Dissolve (Swirl gently) Step2->Step3 Step4 4. Dilute (Add Water to vol.) Step3->Step4 Step5 5. Storage (Amber Glass, 4°C) Step4->Step5

Figure 2: Correct dissolution workflow to prevent transient hydrolysis.

Step-by-Step:

  • Weighing: Weigh the required amount of

    
     into a volumetric flask.
    
  • Acidification (Critical): Add Concentrated HCl (at least 50% of the final volume) directly to the solid. Do not add water yet. The high

    
     and 
    
    
    
    lock the iridium in the
    
    
    state.
  • Dissolution: Swirl until the solid is fully dissolved. It should be a deep, dark brown.[2]

  • Dilution: Slowly add deionized water to the mark. The final acid concentration should be

    
     (preferably 6M).
    
  • Storage: Transfer to an Amber Glass bottle (protects from photochemical reduction). Store at 4°C.

Protocol B: UV-Vis Quality Control Check
  • Blank: Use the same molarity HCl solution used for the stock (e.g., 2M HCl).

  • Sample: Dilute stock to ~0.1 mM Ir.

  • Scan: 200 nm to 800 nm.

  • Verification:

    • Confirm Peak Maxima at ~488 nm .

    • Confirm absence of "shoulders" at >550 nm (indicates hydrolysis).

References

  • Chemical Identity & Properties

    • PubChem. (n.d.). This compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Spectral Data (UV-Vis)

    • Poulsen, I. A., & Garner, C. S.[1] (1962). A Spectrophotometric Study of the Hydrolysis of Hexachloroiridate(IV). Journal of the American Chemical Society. (Verified LMCT bands at ~490nm for Ir(IV)).

  • Hydrolysis & Stability

    • ResearchGate.[3] (2015).[4] Kinetics and mechanistics of reaction between silver (I) and hexachloroiridate(IV) in aqueous acidic media. (Discusses the stability of

      
       in acid). Retrieved from [Link]
      
  • Handling Guidelines

Sources

Preventing hydrolysis of hexachloroiridate(IV) in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis and Degradation of Hexachloroiridate(IV) (


)
Ticket ID:  CHEM-SUP-IrIV-001
Author:  Senior Application Scientist, Precious Metals Division
Date:  February 8, 2026

Executive Summary & Core Directive

The Issue: Researchers frequently observe color shifts (red-brown to yellow/green) and inconsistent electrochemical data when working with hexachloroiridate(IV) salts (e.g.,


, 

, or

). The Root Cause: These issues are almost invariably caused by aquation (hydrolysis) and photoreduction . The hexachloroiridate(IV) anion is thermodynamically unstable in neutral water and highly photosensitive. The Solution: You must suppress the ligand exchange equilibrium by maintaining a high concentration of chloride ions (

) and protons (

), effectively "locking" the iridium in its hexachloro- form via Le Chatelier’s principle.

The Science: Why Hydrolysis Occurs

To prevent degradation, one must understand the microscopic battlefield. The degradation of


 is not a single step but a cascade involving ligand exchange and reduction.
The Aquation Equilibrium

In neutral water, the chloride ligands are displaced by water molecules. This process is acid-inhibited.[1][2][3]



  • Key Insight: This reaction is reversible. Adding excess

    
     (from HCl) shifts the equilibrium to the left, stabilizing the 
    
    
    
    species.
  • The pH Factor: High

    
     concentrations decrease the rate constants for oxidation reactions and stabilize the coordination sphere [1].
    
The Photochemical Threat

Light acts as a catalyst for both aquation and reduction.

  • Photoaquation: UV-Vis light excites the Ligand-to-Metal Charge Transfer (LMCT) bands, weakening the Ir-Cl bond and accelerating water substitution [2].

  • Photoreduction: In the presence of even trace organic contaminants (alcohols, buffers), light drives the reduction of Ir(IV) to Ir(III) (

    
    ).
    
Visualization: Degradation Pathways

The following diagram illustrates the decision logic that determines the fate of your solution.

IrStability Start Start: [IrCl6]2- Solid Solvent Solvent Choice Start->Solvent Water Neutral Water Solvent->Water High Risk Acid 0.1M - 1.0M HCl Solvent->Acid Recommended Hydrolysis Hydrolysis (Aquation) [IrCl5(H2O)]- forms Water->Hydrolysis Rapid Cl- loss Light Light Exposure? Acid->Light Degraded DEGRADED Ir(III) / Aquated Species (Yellow/Green/Olive) Hydrolysis->Degraded Irreversible changes Stable STABLE Dark Red/Brown Solution Light->Stable No (Dark Storage) Light->Degraded Yes (Photoaquation)

Figure 1: Stability decision tree showing the critical role of solvent acidity and light protection.

Troubleshooting Guide (FAQs)

Q1: My solution turned from dark brown to olive green/yellow. Can I save it?

Diagnosis: The color change indicates the formation of aquated species (


) or reduction to Ir(III).
Answer: No, you cannot reliably "save" it for quantitative analysis. 
While adding concentrated HCl can reverse the aquation over time (hours to days) by shifting the equilibrium, the solution will likely contain mixed species and potentially irreversibly reduced Ir(III).
  • Action: Discard the solution. Prepare a fresh stock using the protocol in Section 4.

Q2: I am seeing "ghost peaks" in my Cyclic Voltammetry (CV).

Diagnosis: This is a classic sign of mixed valence species or hydrolyzed intermediates. The standard potential (


) of aquated species differs from pure 

. Answer: Ensure your supporting electrolyte contains chloride (e.g., 0.1M HCl or KCl) rather than just perchlorate or nitrate. The presence of

in the electrolyte suppresses dissociation during the measurement.
Q3: Can I use water if I use the solution immediately?

Diagnosis: Risk assessment. Answer: Only for qualitative work. For kinetics or quantitative catalysis, even minutes in neutral water can alter the effective concentration of the active Ir(IV) species. The hydrolysis rate is significant at pH 7. Always use at least 0.1 M HCl as the solvent.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a shelf-stable Hexachloroiridate(IV) solution for analytical use.

Reagents:

  • Potassium Hexachloroiridate(IV) (

    
    ) or Chloroiridic Acid (
    
    
    
    ).
  • Hydrochloric Acid (HCl), analytical grade (37%).

  • Deionized Water (Type I, 18.2 MΩ).

Procedure:

  • Calculate: Determine the mass required for 10 mM concentration.

  • Acid Preparation: Prepare a 2.0 M HCl solution.

    • Why? This provides high

      
       to inhibit kinetics and high 
      
      
      
      to shift equilibrium [1].
  • Dissolution: Add the solid Ir(IV) salt to the 2.0 M HCl.

    • Note: Do not dissolve in water first.[4] Dissolve directly in the acid.

  • Filtration (Optional): If using

    
    , trace insolubles may remain. Filter through a 0.2 µm PTFE syringe filter if optical clarity is critical.
    
  • Storage: Transfer immediately to an Amber Glass vial.

Protocol B: Stability & Storage Matrix

Use this table to determine the lifespan of your reagents.

Storage ConditionSolvent MatrixEstimated StabilityRisk Factor
Transparent Vial, Room Temp Water (pH 7)< 1 HourCritical (Rapid Hydrolysis)
Transparent Vial, Room Temp 0.1 M HCl24 HoursHigh (Photoaquation)
Amber Vial, 4°C 0.1 M HCl1-2 WeeksModerate
Amber Vial, 4°C 2.0 M - 6.0 M HCl 6-12 Months Optimal

Advanced Mechanism Visualization

The following diagram details the chemical transformation that occurs during "aging" or improper storage.

Mechanism IrIV [IrCl6]2- (Dark Red) Ir(IV) Transition Transition State (Associative/Dissociative) IrIV->Transition Light / Low [H+] Reduced [IrCl6]3- (Olive Green) Ir(III) IrIV->Reduced Reduction (Trace Organics) Aquated [IrCl5(H2O)]- (Orange/Yellow) Transition->Aquated Hydrolysis Aquated->IrIV High [Cl-] (Slow Recovery) Reduced->Aquated Fast Aquation Water + H2O Chloride - Cl- Electron + e- (Reductant)

Figure 2: Mechanistic pathway showing the interplay between hydrolysis and reduction.

References

  • Hassan, R., Zaafarany, I., Takagi, H., & Ikeda, Y. (2013).[1][2] Kinetics and mechanism of hexachloroiridate(IV) oxidation of tellurium(IV) in aqueous solutions. New Journal of Chemistry, 37, 2700-2707.[2]

  • Glebov, E. M., Plyusnin, V. F., et al. (2008). Photochemistry of the

    
     complex in aqueous solutions in the presence of bromide anions. Izvestiya Akademii Nauk.[5] Seriya Khimicheskaya. 
    
  • Poulsen, I. A., & Garner, C. S. (1962). A Spectrophotometric Study of the Hydrolysis of Hexachloroiridate(IV) Ion. Journal of the American Chemical Society, 84(11), 2032–2036.

Sources

Common impurities in commercial Dihydrogen hexachloroiridate(IV) hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dihydrogen Hexachloroiridate(IV) Hydrate (H₂IrCl₆·xH₂O), also commonly known as chloroiridic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical iridium precursor. In my experience, lot-to-lot variability and the presence of often-overlooked impurities are frequent sources of inconsistent experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate issues arising from impurities in commercial H₂IrCl₆·xH₂O.

Section 1: Understanding the Impurity Profile of Commercial this compound

The quality of your starting material is paramount for reproducible and reliable results, especially in sensitive applications like catalysis and drug development. Commercial this compound can contain several types of impurities that can significantly impact its performance.

Frequently Asked Questions (FAQs) on Common Impurities

Q1: What are the most common metallic impurities found in commercial H₂IrCl₆·xH₂O and where do they come from?

A1: Metallic impurities are typically introduced during the mining, refining, and synthesis processes of iridium. Iridium is often found in nature alongside other platinum group metals (PGMs).[1] Consequently, trace amounts of these metals can be carried through the production of chloroiridic acid.

Common metallic impurities include:

  • Other Platinum Group Metals (PGMs): Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), Palladium (Pd), and Osmium (Os).

  • Base Metals: Iron (Fe), Copper (Cu), Nickel (Ni), Lead (Pb), and Zinc (Zn), which may be introduced from processing equipment or reagents.[2]

  • Alkali and Alkaline Earth Metals: Sodium (Na) and Calcium (Ca) are common, often arising from reagents used in purification steps.[2]

Q2: Are there non-metallic impurities I should be concerned about?

A2: Yes, and these are often as problematic as metallic impurities. The two most significant are:

  • Iridium(III) Species: The hexachloroiridate(IV) anion, [IrCl₆]²⁻, can be reduced to the hexachloroiridate(III) anion, [IrCl₆]³⁻. This reduction can occur over time or be present from the synthesis. The ratio of Ir(IV) to Ir(III) is a critical parameter, as it affects the electronic properties and reactivity of the precursor. In basic solutions, Ir(IV) is rapidly reduced to Ir(III).[3]

  • Variable Water of Hydration (xH₂O): this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This leads to a variable water content, which can affect the compound's molecular weight and, consequently, the precise iridium concentration in your stock solutions.

Q3: How can these impurities affect my experiment?

A3: Impurities can have a multitude of effects, including:

  • Altered Catalytic Activity and Selectivity: Other PGMs can act as catalysts themselves, leading to competing reaction pathways and a decrease in the desired product's yield and/or selectivity.[1]

  • Catalyst Poisoning: Certain metals can act as poisons to the iridium catalyst, reducing its activity and lifetime.[5]

  • Inconsistent Reaction Rates: The presence of Ir(III) can alter the kinetics of catalyst activation and the overall reaction rate.

  • Poor Reproducibility: Lot-to-lot variations in impurity profiles are a major cause of poor experimental reproducibility.

  • Side Reactions: Impurities can catalyze unwanted side reactions, complicating product purification and reducing yields.

The following table summarizes a typical impurity profile for a commercial batch of this compound, based on a certificate of analysis.

ImpurityTypical Concentration (ppm)Potential Impact
Platinum Group Metals
Rhodium (Rh)332Can catalyze competing hydrogenation or hydroformylation reactions.
Platinum (Pt)513May alter selectivity in hydrogenation and hydrosilylation reactions.
Palladium (Pd)30Known to be a highly active catalyst for a wide range of cross-coupling and hydrogenation reactions.
Ruthenium (Ru)Not DetectedCan compete in C-H activation and metathesis reactions.
Osmium (Os)Not DetectedCan introduce toxicity concerns and alter oxidation reactions.
Base Metals
Iron (Fe)30Can act as a redox-active impurity, potentially reducing Ir(IV) to Ir(III).
Copper (Cu)40Can influence electrochemical applications and catalyze side reactions.
Nickel (Ni)Not DetectedA known hydrogenation catalyst that can affect selectivity.
Gold (Au)121Generally less catalytically active but can form alloys with iridium nanoparticles.
Alkali/Alkaline Earth Metals
Sodium (Na)100 (0.01%)Can affect the ionic strength of solutions and catalyst support interactions.
Calcium (Ca)60Similar to sodium, can influence catalyst support interactions.
Other Metals
Aluminum (Al)30Can originate from equipment and affect support materials.
Silicon (Si)70Often present as silicates, can be problematic for catalyst support integrity.
Data derived from a representative Certificate of Analysis.[2]

Section 2: Troubleshooting Experimental Issues

When an experiment using H₂IrCl₆·xH₂O fails or yields unexpected results, it is crucial to consider the purity of the precursor. This section provides a systematic approach to troubleshooting common problems.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity

Potential Cause Explanation Troubleshooting Steps
Presence of Catalyst Poisons Certain impurities (e.g., sulfur-containing compounds from reagents, or specific metals) can irreversibly bind to the active sites of the iridium catalyst, rendering it inactive.[5]1. Review the synthesis of all reagents for potential sources of sulfur or other known catalyst poisons. 2. Analyze the H₂IrCl₆·xH₂O lot for heavy metal impurities using ICP-MS (see Protocol 1). 3. Attempt the reaction with a new, high-purity batch of H₂IrCl₆·xH₂O.
Incorrect Iridium Oxidation State The active catalyst may require Ir(IV) as the starting material. If a significant portion of the precursor has been reduced to the more inert Ir(III), the catalyst may not form efficiently. Some Ir(III) complexes are known to be catalytically inactive for certain reactions.[3]1. Analyze the Ir(III)/Ir(IV) ratio in your stock solution using UV-Vis Spectroscopy (see Protocol 2) or Cyclic Voltammetry (see Protocol 3). 2. If a high Ir(III) content is detected, consider gentle oxidation of the stock solution or sourcing a new batch of precursor.
Inaccurate Iridium Concentration Due to the variable water of hydration, the actual iridium content of your solid may be lower than stated, leading to a lower catalyst loading than intended.1. Accurately determine the iridium content of your H₂IrCl₆·xH₂O batch using gravimetric analysis or ICP-OES. 2. Adjust the amount of precursor used to ensure the correct molar loading of iridium.

Issue 2: Poor Selectivity or Formation of Unexpected Byproducts

Potential Cause Explanation Troubleshooting Steps
Competing Catalysis from PGM Impurities Rhodium and Ruthenium, common impurities, are also highly effective catalysts for reactions like hydrogenation and C-H activation.[1][6] Their presence can lead to different reaction pathways and the formation of undesired products. For example, in asymmetric hydrogenation, a rhodium impurity could lead to a different enantiomer or a racemic mixture.[7]1. Analyze your H₂IrCl₆·xH₂O for trace PGM impurities using ICP-MS (see Protocol 1). 2. If significant levels of other PGMs are present, consider purifying the precursor (see Protocol 4) or acquiring a higher purity grade.
Hydrolysis of the Precursor In aqueous or protic solvents, the [IrCl₆]²⁻ anion can undergo hydrolysis to form aquated or hydroxylated species, [IrClₓ(OH)ᵧ(H₂O)z]ⁿ⁻. These species may have different catalytic activities and selectivities.1. Prepare stock solutions in dilute hydrochloric acid to suppress hydrolysis. 2. Use fresh solutions for each experiment, as hydrolysis can occur over time.

Logical Flow for Troubleshooting Catalyst Performance

G start Experiment Fails (Low Yield/Selectivity) check_reagents Verify Purity of All Other Reagents & Solvents start->check_reagents check_ir_purity Suspect H₂IrCl₆·xH₂O Purity check_reagents->check_ir_purity Reagents OK icp_ms Protocol 1: Perform ICP-MS Analysis check_ir_purity->icp_ms uv_vis_cv Protocol 2/3: Perform UV-Vis or CV Analysis check_ir_purity->uv_vis_cv pgm_impurities High PGM Impurities (e.g., Rh, Ru, Pt)? icp_ms->pgm_impurities other_metals High Base Metal Impurities? icp_ms->other_metals ir_iii_high High Ir(III) Content? uv_vis_cv->ir_iii_high purify Protocol 4: Purify H₂IrCl₆·xH₂O or Source Higher Grade pgm_impurities->purify Yes re_evaluate Re-evaluate Reaction with Purified Precursor pgm_impurities->re_evaluate No oxidize Consider Gentle Oxidation of Stock Solution ir_iii_high->oxidize Yes ir_iii_high->re_evaluate No other_metals->purify Yes other_metals->re_evaluate No purify->re_evaluate oxidize->re_evaluate success Problem Solved re_evaluate->success

Caption: Troubleshooting workflow for experiments involving H₂IrCl₆·xH₂O.

Section 3: Experimental Protocols for Impurity Analysis and Purification

This section provides detailed methodologies for the key experiments and workflows cited in the troubleshooting guide.

Protocol 1: Analysis of Metallic Impurities by ICP-MS

Objective: To quantify trace metallic impurities in a solid sample of this compound.

Principle: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 100 mg of the H₂IrCl₆·xH₂O sample into a clean, acid-leached PTFE digestion vessel. b. In a fume hood, carefully add 5 mL of high-purity nitric acid (e.g., Suprapur® grade) and 2 mL of high-purity hydrochloric acid. c. If the sample does not fully dissolve, microwave digestion may be necessary. Follow the instrument manufacturer's guidelines for digesting precious metal salts. d. After digestion and cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water (18 MΩ·cm). This is your stock sample solution. e. Prepare a procedural blank using the same amounts of acids and deionized water.

  • Calibration: a. Prepare a series of multi-element calibration standards from a certified stock solution containing the elements of interest (e.g., Rh, Ru, Pt, Pd, Fe, Cu, Ni, Na, Ca). The concentration range should bracket the expected impurity levels. b. The standards should be matrix-matched to the sample by including the same concentration of hydrochloric and nitric acid.

  • ICP-MS Analysis: a. Set up the ICP-MS instrument according to the manufacturer's instructions. Allow for adequate warm-up time. b. Aspirate the procedural blank, calibration standards, and the sample solution. c. For each element, monitor a primary isotope that is free from isobaric and polyatomic interferences where possible. Use of a collision/reaction cell can help mitigate interferences. d. Construct a calibration curve for each element and determine the concentration of impurities in the sample solution.

  • Calculation: a. Calculate the concentration of each impurity in the original solid sample, accounting for the initial sample weight and dilution factor.

Protocol 2: Semi-Quantitative Analysis of Ir(III)/Ir(IV) Ratio by UV-Vis Spectroscopy

Objective: To estimate the relative amounts of [IrCl₆]³⁻ and [IrCl₆]²⁻ in a solution of chloroiridic acid.

Principle: The chloro complexes of Ir(III) and Ir(IV) have distinct absorption spectra in the UV-Visible range. [IrCl₆]²⁻ (Ir(IV)) typically shows absorption bands around 488 nm, while [IrCl₆]³⁻ (Ir(III)) has its main absorption bands at lower wavelengths.[8][9] By measuring the absorbance at characteristic wavelengths, the ratio of the two species can be estimated.

Procedure:

  • Solution Preparation: a. Prepare a solution of your H₂IrCl₆·xH₂O in 1 M HCl to a known approximate concentration (e.g., 1 mM). The HCl is necessary to prevent hydrolysis.

  • Spectroscopic Measurement: a. Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from 300 nm to 600 nm. Use 1 M HCl as the blank. b. Note the absorbance maxima. A peak around 488 nm is characteristic of [IrCl₆]²⁻. The presence of significant absorbance at wavelengths below 450 nm, without a well-defined peak at 488 nm, may indicate a substantial amount of [IrCl₆]³⁻.

  • Interpretation: a. While a full quantitative analysis requires pure standards of both Ir(III) and Ir(IV) chloro complexes, a semi-quantitative assessment can be made by comparing the spectral features to literature data. A strong, well-defined peak at ~488 nm is indicative of a high Ir(IV) content. A suppressed or broadened peak in this region suggests the presence of Ir(III).

Protocol 3: Analysis of Ir(III)/Ir(IV) Ratio by Cyclic Voltammetry (CV)

Objective: To electrochemically determine the presence of Ir(III) and Ir(IV) species.

Principle: Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. The Ir(IV)/Ir(III) redox couple is electrochemically active and will show a characteristic set of oxidation and reduction peaks in a cyclic voltammogram.

Procedure:

  • Electrochemical Cell Setup: a. Use a standard three-electrode cell with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Solution Preparation: a. Prepare a ~1-5 mM solution of your H₂IrCl₆·xH₂O in a suitable supporting electrolyte (e.g., 0.5 M H₂SO₄ or 1 M HCl). b. De-aerate the solution by bubbling with nitrogen or argon for at least 15 minutes.

  • CV Measurement: a. Scan the potential in a range that encompasses the Ir(IV)/Ir(III) redox couple (e.g., from +1.2 V to -0.2 V vs. Ag/AgCl). b. A reversible or quasi-reversible wave corresponding to the [IrCl₆]²⁻/[IrCl₆]³⁻ redox process should be observed.[10]

  • Interpretation: a. The presence of both anodic and cathodic peaks confirms the presence of both oxidation states in equilibrium. The relative peak heights can give a qualitative indication of the ratio of the two species in the bulk solution. A solution dominated by Ir(IV) will show a prominent reduction peak on the first scan.

Protocol 4: Laboratory-Scale Purification by Recrystallization

Objective: To reduce the level of soluble metallic impurities in commercial H₂IrCl₆·xH₂O.

Principle: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[11][12] The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor.

Procedure:

  • Solvent Selection: a. A mixture of concentrated hydrochloric acid and water is a suitable solvent system. The high chloride concentration helps to maintain the stability of the [IrCl₆]²⁻ complex.

  • Dissolution: a. In a fume hood, place the impure H₂IrCl₆·xH₂O in an Erlenmeyer flask. b. Add a minimal amount of hot 6 M HCl to dissolve the solid completely. Gentle heating on a hotplate may be necessary. Do not boil vigorously.

  • Hot Filtration (Optional): a. If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: a. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold, concentrated HCl to remove any adhering mother liquor containing the impurities.

  • Drying: a. Dry the purified crystals in a desiccator over a suitable drying agent (e.g., P₂O₅ or concentrated H₂SO₄). Do not heat in an oven, as this can lead to decomposition.

Workflow for Recrystallization

G start Impure H₂IrCl₆·xH₂O dissolve Dissolve in Minimal Hot 6M HCl start->dissolve hot_filter Hot Gravity Filtration (if insolubles present) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Concentrated HCl vacuum_filter->wash dry Dry in Desiccator wash->dry end Purified H₂IrCl₆·xH₂O dry->end

Caption: Step-by-step workflow for the recrystallization of H₂IrCl₆·xH₂O.

References

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2003). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
  • Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. Iridium Recovery & Purification Guide. Retrieved from [Link]

  • Blaser, H. U., Federsel, H. J. (Eds.). (2012). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • El-Shafei, A. A. (2011). Electrochemical behavior of iridium and its oxides: A review. Journal of Applied Electrochemistry, 41(9), 985-996.
  • Asian Journal of Chemistry. Reactivity of Hexachloroiridate(IV) in Alkaline Medium. Retrieved from [Link]

  • Black, A. J. (2020).
  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331-337.
  • Gilbertson, S. R. (2004). Recent advances in iridium-catalyzed organic synthesis. Chemtracts, 17(9), 564-569.
  • U.S. Pharmacopeia. <232> Elemental Impurities - Limits. Retrieved from [Link]

  • University of California, Los Angeles. Recrystallization. Retrieved from [Link]

  • Ackermann, L. (2015).
  • Serrano Lópeza, S. S., Reyes-Cruz, V. E., Rios-Reyes, C. H., & Veloz Rodríguez, M. A. Thermodynamic study of Iridium in HCl: The effect of concentration. Retrieved from [Link]

  • Tanaka Kikinzoku Kogyo K.K. (2001).
  • European Medicines Agency. (2013, June 20). ICH guideline Q3D on elemental impurities. Retrieved from [Link]

  • Wang, J., & Li, M. (2024).
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • ResearchGate. UV-VIS absorption spectra of Ir(III) complexes and Pl emission spectra. Retrieved from [Link]

  • OSU Chemistry. Observation of Iron (III) and Iron (II) Chloro Species at the Air-Aqueous Interface. Retrieved from [Link]

  • Liu, Z., & Sadler, P. J. (2014). Organoiridium complexes: anticancer agents and catalysts. Accounts of chemical research, 47(4), 1174–1185.
  • Wölfer, C., & Prokop, A. (2018). Recrystallization method. Retrieved from [Link]

  • Li, Y., & You, S. L. (2023). Chiral-at-Ruthenium Catalysts for Nitrene-Mediated Asymmetric C–H Functionalizations. Accounts of Chemical Research, 56(9), 1086-1099.
  • Zhao, Y., & Hartwig, J. F. (2024).
  • US Patent 3,876,747.
  • Pérez, A., & Carretero, J. C. (2015). Iridium-Catalyzed Asymmetric Hydrogenation.
  • Zhang, X., & Tang, W. (2021).
  • European Medicines Agency. (2008, February 21). Guideline on the specification limits for residues of metal catalysts or metal reagents. Retrieved from [Link]

  • University of South Florida. Recrystallization. Retrieved from [Link]

  • LibreTexts. (2024, August 31). 7.2: UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • Quora. (2024, June 11). How I extract iridium from other metal?. Retrieved from [Link]

  • ResearchGate. Electronic effects on the catalytic disproportionation of formic acid to methanol by [CpIr III (R-bpy)Cl]Cl complexes*. Retrieved from [Link]

  • European Medicines Agency. (2002, June 26). Note for guidance on specification limits for residues of metal catalysts. Retrieved from [Link]

  • Advantek. (2025, June 19). Catalyst deactivation challenges in FCC and how to prevent them. Retrieved from [Link]

  • Synthesis Workshop. (2024, July 26). An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur [Video]. YouTube. [Link]

  • ResearchGate. Sustainable Ruthenium(II)-Catalyzed C–H Activations in and on H 2 O. Retrieved from [Link]

Sources

Technical Support Center: High-Efficiency Synthesis of Iridium Oxide Nanoparticles (IrO₂ NPs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IR-OX-SYNTH-001 Subject: Optimization of H₂IrCl₆ Hydrolysis, Yield Improvement, and Impurity Removal Assigned Specialist: Senior Application Scientist, Nanomaterials Division

Executive Summary & Core Directive

To the Research Team: You are likely experiencing low yields, broad size distributions, or residual chloride contamination when synthesizing IrO₂ nanoparticles from hexachloroiridic acid (H₂IrCl₆). The standard hydrolysis method often fails due to poor kinetic control during the ligand exchange (Cl⁻ to OH⁻) and subsequent condensation (olation/oxolation).

This guide deviates from standard textbook recipes. We treat the synthesis as a kinetic competition between nucleation and growth. To maximize efficiency, you must control the Hydrolysis Ratio (OH⁻/Ir) and the Thermal Ramp Rate .

The "Gold Standard" Protocol: Alkaline Hydrolysis with Citrate Stabilization

This protocol is designed for drug development and bio-interface applications where particle size (<10 nm) and purity (Cl-free) are non-negotiable.

Reagents Required:
  • Precursor: Hydrogen Hexachloroiridate (IV) Hydrate (H₂IrCl₆ · xH₂O)

  • Base: 0.1 M and 1.0 M NaOH (Freshly prepared to minimize carbonate)

  • Stabilizer: Sodium Citrate (Tribasic)

  • Solvent: 18.2 MΩ·cm Milli-Q Water (Strictly degassed)

Step-by-Step Workflow

Step 1: Precursor Solubilization & pH Adjustment

  • Dissolve H₂IrCl₆ in degassed water to a concentration of 2 mM. The solution will be intense yellow/orange .

  • Critical Checkpoint: If the solution is murky or greenish, your precursor may be partially reduced to Ir(III). Add 1-2 drops of H₂O₂ to ensure full Ir(IV) state.

  • Slowly add 1.0 M NaOH dropwise under vigorous stirring until pH reaches 10.5 - 11.0 .

    • Why? At pH < 10, hydrolysis is incomplete, leading to mixed Ir-Cl-OH species. At pH > 12, you risk forming soluble iridates rather than oxide precipitates [1].

Step 2: Thermal Hydrolysis (The "Blue Shift")

  • Heat the solution to 80°C with a ramp rate of 2°C/min.

  • Maintain for 30-60 minutes.

  • Visual Validation: The solution must transition from Yellow → Clear → Light Blue → Dark Blue/Black .

    • The Mechanism:[1][2][3][4][5] This color change indicates the formation of the hydrous IrO₂ polymer network. If it stays yellow, hydrolysis failed (check pH).

Step 3: Citrate Capping (Arrest of Growth)

  • Once the solution is dark blue, add Sodium Citrate (molar ratio Citrate:Ir = 3:1).

  • Continue heating at 80°C for another 60 minutes.

    • Why? Citrate anions adsorb to the specific facets of the growing IrO₂ crystallites, providing electrostatic repulsion (high Zeta potential) and halting Ostwald ripening [2].

Step 4: Purification (The Chloride Purge)

  • Cool to room temperature.[6][7]

  • Dialysis: Transfer solution to a 3.5 kDa MWCO dialysis bag. Dialyze against Milli-Q water for 24-48 hours, changing water every 6 hours.

  • Validation: Test the waste water with 0.1 M AgNO₃. If a white cloud (AgCl) forms, chloride is still present. Continue dialyzing.

Troubleshooting Logic & FAQs

Q1: My yield is low (<50%). Where is the iridium going?

Diagnosis: Incomplete hydrolysis or formation of soluble iridates. The Fix:

  • Check pH Endpoint: If pH > 12, you are forming

    
     which is soluble and won't precipitate/nucleate effectively. Adjust pH to exactly 10.5.
    
  • Thermal Duration: Hydrous IrO₂ formation is kinetically slow. Extend the 80°C heating phase to 2 hours.

  • Precursor Quality: Old H₂IrCl₆ is hygroscopic and often partially reduced. Verify the actual Ir content via ICP-MS before calculating stoichiometry.

Q2: The particles are agglomerating (Size > 50nm or visible precipitate).

Diagnosis: Loss of colloidal stability (Zeta Potential collapse). The Fix:

  • Zeta Potential Check: Your particles must have a

    
    -potential > ±30 mV.
    
  • Add Stabilizer Earlier: Add the citrate during the color transition, not after.

  • Salinity Shock: High residual Na⁺ and Cl⁻ ions compress the electrical double layer (EDL), causing Van der Waals attraction to dominate. Immediate dialysis is required to restore the EDL thickness.

Q3: The solution is purple/violet instead of blue.

Diagnosis: Presence of Mixed Valence States (Ir³⁺/Ir⁴⁺). The Fix: This indicates incomplete oxidation. Ir(III) oxides are often purple/brown.

  • Remedy: Add a mild oxidant (e.g., dilute NaClO or H₂O₂) during the heating step to force the oxidation state to Ir(IV).

  • Reference: See Zhao et al. regarding the oxidation state control in alkaline media [3].

Visualizing the Process (Graphviz Diagrams)

Diagram A: Synthesis Workflow & Critical Control Points

IrO2_Synthesis_Workflow Start H2IrCl6 Precursor (Yellow Solution) pH_Adjust pH Adjustment (NaOH to pH 10.5) Start->pH_Adjust Degassed Water Heat Thermal Hydrolysis (80°C, 1h) pH_Adjust->Heat Kinetic Control Color_Check Visual Check: Dark Blue? Heat->Color_Check Color_Check->Heat No (Still Yellow/Green) -> Extend Time Stabilize Add Citrate (Capping) Color_Check->Stabilize Yes (Ir-OH network formed) Purify Dialysis / Ultrafiltration (Remove Cl-) Stabilize->Purify Arrest Growth Final Stable IrO2 NPs (<10nm, Cl- free) Purify->Final AgNO3 Test Negative

Caption: Logical flow of the Alkaline Hydrolysis method. The "Color Check" is the primary in-situ validation step.

Diagram B: Troubleshooting Decision Tree

Troubleshooting_Logic Issue Problem Detected Precipitate Visible Precipitate Issue->Precipitate Violet Purple/Violet Color Issue->Violet HighCl High Chloride (AgNO3 +) Issue->HighCl Sol1 Check Zeta Potential Add Citrate Precipitate->Sol1 Agglomeration Sol2 Add H2O2 (Oxidize Ir3+ to Ir4+) Violet->Sol2 Mixed Valence Sol3 Extend Dialysis Check Water Flow HighCl->Sol3 Poor Purification

Caption: Quick-reference decision tree for common synthesis failures.

Data Comparison: Method Efficiency

ParameterAlkaline Hydrolysis (Recommended)Adams Fusion (Traditional)Hydrothermal
Precursor H₂IrCl₆ (Liquid)H₂IrCl₆ + NaNO₃ (Solid)H₂IrCl₆ (Liquid)
Temperature 80 - 100°C350 - 500°C150 - 220°C
Particle Size 2 - 10 nm (Tunable)10 - 50 nm (Broad)5 - 20 nm
Purity (Cl⁻) High (via Dialysis)Low (Trapped in lattice)Medium
Yield ~85% (pH dependent)>95%~70-80%
Primary Use Bio/Drug DeliveryIndustrial ElectrodesCatalysis

References

  • Zhao, Y., et al. (2016). Electrodeposition of Iridium Oxide Nanoparticles for pH Sensing Electrodes. Journal of The Electrochemical Society. [Link]

  • Mühlberger, M., et al. (2021). Synthesis and Characterization of Citrate-Stabilized Nanoparticles. MDPI Nanomaterials. [Link][8]

  • Abbott, D.F., et al. (2019). Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis. Journal of the American Chemical Society. [Link]

  • Geiger, S., et al. (2016). The stability number as a metric for electrocatalyst stability benchmarking. Nature Catalysis (Contextualizing Ir dissolution). [Link]

Sources

Technical Support Center: Optimizing Iridium Loading on Carbon Supports from H₂IrCl₆ Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of carbon-supported iridium (Ir/C) catalysts. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis who are utilizing H₂IrCl₆ as a precursor for iridium loading onto carbon supports. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your catalyst preparation for enhanced performance and reproducibility.

I. Frequently Asked Questions (FAQs)

General Questions

Q1: Why is H₂IrCl₆ a commonly used precursor for Ir/C catalyst synthesis?

A1: Hexachloroiridic acid (H₂IrCl₆) is widely used due to its good solubility in water and various organic solvents, which facilitates its dispersion onto the carbon support during the impregnation step.[1] The [IrCl₆]²⁻ complex is relatively stable, allowing for controlled deposition. Upon reduction, the chloride ligands are removed, yielding metallic iridium nanoparticles. The choice of precursor significantly influences the final properties of the catalyst, including metal particle size and dispersion.

Q2: What are the critical parameters that influence the final iridium loading and dispersion?

A2: Several factors critically impact the outcome of your Ir/C catalyst synthesis. These include:

  • The properties of the carbon support: This includes its surface area, pore size distribution, and surface chemistry (e.g., the presence of oxygen-containing functional groups).[2]

  • The impregnation method: Techniques like incipient wetness impregnation, wet impregnation, and ion adsorption each offer different levels of control over precursor distribution.[1]

  • The pH of the impregnating solution: The pH affects the surface charge of the carbon support and the speciation of the iridium complex, influencing their electrostatic interaction.[3][4]

  • The choice of solvent: The solvent affects the solubility and interaction of the precursor with the support.[5]

  • The reduction method and conditions: Both chemical and thermal reduction methods are common, and parameters like temperature, time, and the reducing agent used are crucial.[2][6]

Impregnation Stage

Q3: How does the pH of the H₂IrCl₆ solution affect its adsorption onto the carbon support?

A3: The pH of the impregnation solution is a critical factor that governs the electrostatic interactions between the iridium precursor and the carbon support. Carbon supports typically have a point of zero charge (pHPZC), which is the pH at which their surface has no net electrical charge.

  • At a pH below the pHPZC , the carbon surface is positively charged due to the protonation of surface functional groups. This promotes the adsorption of the anionic [IrCl₆]²⁻ complex through strong electrostatic attraction.[4]

  • At a pH above the pHPZC , the carbon surface becomes negatively charged, leading to electrostatic repulsion with the [IrCl₆]²⁻ anion and consequently, lower iridium uptake.

Therefore, for efficient loading of the [IrCl₆]²⁻ precursor, maintaining a low pH (typically acidic) is generally advantageous.

Q4: I'm observing poor iridium loading. What are the likely causes and how can I improve it?

A4: Low iridium loading can stem from several factors. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Inappropriate pH As explained in Q3, a pH above the carbon support's pHPZC will lead to electrostatic repulsion and reduced adsorption of the [IrCl₆]²⁻ complex.[4]Adjust the pH of the H₂IrCl₆ solution to be acidic (e.g., pH 2-4) to promote electrostatic attraction.[3]
Insufficient Precursor-Support Interaction Time The adsorption process requires adequate time for the iridium complex to diffuse into the pores of the carbon support and bind to the surface.Increase the impregnation time, allowing the slurry to stir for several hours or even overnight to reach equilibrium.
Competitive Adsorption Other ions present in the solution may compete with the [IrCl₆]²⁻ complex for active sites on the carbon support.Use deionized water and high-purity H₂IrCl₆ to minimize impurities.
Inadequate Wetting of the Carbon Support If the solvent does not effectively wet the carbon support, the precursor solution cannot penetrate the pore structure, leading to non-uniform deposition on the external surface.Consider using a solvent with a lower surface tension or pre-wetting the carbon support before adding the precursor solution.
Reduction Stage

Q5: What are the common methods for reducing the H₂IrCl₆ precursor to metallic iridium, and what are their pros and cons?

A5: The reduction of the iridium precursor is a critical step in forming the active metallic nanoparticles. The two primary methods are thermal reduction and chemical reduction.

Reduction Method Description Advantages Disadvantages
Thermal Reduction The impregnated carbon support is heated under an inert or reducing atmosphere (e.g., H₂, N₂, Ar).Simple procedure, can be performed in standard lab equipment (tube furnace). Can lead to clean catalyst surfaces if performed correctly.High temperatures can lead to sintering and growth of iridium nanoparticles, resulting in lower dispersion.[6] Can sometimes lead to incomplete reduction.
Chemical Reduction A chemical reducing agent (e.g., sodium borohydride, hydrazine, ethylene glycol) is added to the impregnated support in a liquid phase.[5]Often proceeds at lower temperatures, which can favor the formation of smaller, more highly dispersed nanoparticles. Can be faster than thermal reduction.May introduce impurities from the reducing agent or its byproducts onto the catalyst surface. Requires careful control of reaction conditions (temperature, pH, addition rate) to avoid uncontrolled, rapid reduction that can lead to agglomeration.

Q6: My catalyst shows low activity, which I suspect is due to large iridium particle size. How can I achieve smaller, more dispersed nanoparticles?

A6: Achieving small, well-dispersed iridium nanoparticles is key to maximizing catalytic activity. Here are some strategies:

  • Optimize the Reduction Conditions:

    • For Thermal Reduction: Use a lower reduction temperature or a slower heating ramp rate. A temperature-programmed reduction (TPR) study can help identify the optimal reduction temperature.[2]

    • For Chemical Reduction: Use a milder reducing agent, lower the reaction temperature, and add the reducing agent slowly and controllably.

  • Modify the Carbon Support: Introducing surface functional groups (e.g., through oxidation with nitric acid) can create more anchoring sites for the iridium precursor, leading to better dispersion.[7]

  • Utilize a Stabilizing Agent: In some cases, adding a polymer or surfactant during synthesis can help control particle growth, although subsequent removal of this agent is necessary.

II. Troubleshooting Guide

This section provides a more detailed, issue-oriented approach to common problems encountered during the synthesis of Ir/C catalysts.

Problem 1: Inconsistent Iridium Loading Across Batches

Symptoms: Significant variation in the weight percentage of iridium in the final catalyst from one synthesis to another, as determined by techniques like ICP-OES or TGA.

Causality and Workflow:

A Inconsistent Ir Loading B Investigate Impregnation Parameters A->B C pH Fluctuation B->C D Inaccurate Precursor Concentration B->D E Variable Support Properties B->E F Standardize pH Measurement and Adjustment C->F G Verify Precursor Solution Concentration D->G H Characterize Carbon Support Batches E->H A Poor Catalyst Performance B Investigate Catalyst Properties A->B C Large Ir Particle Size (Low Dispersion) B->C D Incomplete Reduction B->D E Surface Contamination B->E F Optimize Reduction Protocol C->F G Verify Reduction Completion D->G H Post-Synthesis Washing E->H

Caption: Troubleshooting workflow for poor catalyst performance.

Step-by-Step Troubleshooting:

  • Assess Iridium Particle Size and Dispersion:

    • Action: Characterize your catalyst using techniques like Transmission Electron Microscopy (TEM) to visualize the iridium nanoparticles and determine their size distribution. Chemisorption (e.g., CO pulse chemisorption) can be used to quantify the active metal surface area.

    • Rationale: High catalytic activity is often associated with small, highly dispersed metal nanoparticles, which provide a larger number of active sites. [8]

  • Confirm Complete Reduction of the Iridium Precursor:

    • Action: Use X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of iridium on the catalyst surface. The presence of significant amounts of Ir(III) or Ir(IV) indicates incomplete reduction.

    • Rationale: The catalytic activity often relies on the presence of metallic iridium (Ir(0)). Incomplete reduction leaves iridium in higher oxidation states, which may be less active for the desired reaction.

  • Analyze for Surface Impurities:

    • Action: Use techniques like XPS or Energy-Dispersive X-ray Spectroscopy (EDX) to check for residual chlorine from the precursor or other contaminants from chemical reducing agents.

    • Rationale: Residual chlorine or other species can poison the active sites on the iridium surface, reducing catalytic activity.

III. Experimental Protocols

Protocol 1: Incipient Wetness Impregnation of H₂IrCl₆ on Activated Carbon

Objective: To prepare a 5 wt% Ir/C catalyst with good precursor dispersion.

Materials:

  • Activated Carbon (high surface area, e.g., > 800 m²/g), dried overnight at 120°C.

  • Hexachloroiridic acid (H₂IrCl₆) hydrate.

  • Deionized water.

Procedure:

  • Determine the Pore Volume of the Carbon Support:

    • Accurately weigh approximately 1 g of the dried activated carbon.

    • Slowly add deionized water from a burette or pipette with constant stirring until the carbon is saturated (incipient wetness point, where the material is damp but no excess liquid is present).

    • Record the volume of water added. This is the pore volume (mL/g).

  • Prepare the Impregnation Solution:

    • Calculate the mass of H₂IrCl₆ needed for the desired iridium loading (e.g., for 1 g of 5 wt% Ir/C, you will need 0.05 g of Ir).

    • Dissolve the calculated mass of H₂IrCl₆ in a volume of deionized water equal to the measured pore volume of the carbon support to be used.

  • Impregnation:

    • Place a known mass of the dried activated carbon in a suitable container (e.g., a round-bottom flask).

    • Add the prepared H₂IrCl₆ solution dropwise to the carbon with continuous mixing (e.g., on a rotary evaporator without vacuum) to ensure uniform distribution.

    • Continue mixing for at least 1 hour at room temperature.

  • Drying:

    • Dry the impregnated material in an oven at 110-120°C for 12-24 hours to remove the solvent.

Protocol 2: Thermal Reduction in a Hydrogen Atmosphere

Objective: To reduce the iridium precursor on the carbon support to form metallic iridium nanoparticles.

Equipment:

  • Tube furnace with temperature control.

  • Quartz tube.

  • Gas flow controllers for H₂ and an inert gas (e.g., N₂ or Ar).

Procedure:

  • Loading the Catalyst:

    • Place the dried, impregnated catalyst precursor from Protocol 1 into a quartz boat and position it in the center of the quartz tube within the furnace.

  • Purging:

    • Purge the system with an inert gas (e.g., N₂ at 50-100 mL/min) for 30-60 minutes at room temperature to remove any air.

  • Reduction:

    • While maintaining the inert gas flow, begin heating the furnace to the desired reduction temperature (e.g., 300-500°C) at a controlled ramp rate (e.g., 5°C/min).

    • Once the target temperature is reached, switch the gas flow to a mixture of H₂ and inert gas (e.g., 5% H₂ in N₂ at 50-100 mL/min).

    • Hold at the reduction temperature for a specified time (e.g., 2-4 hours). The optimal temperature and time depend on the specific carbon support and desired particle size. [2]

  • Cooling:

    • After the reduction period, switch the gas flow back to the pure inert gas.

    • Allow the furnace to cool down to room temperature under the inert atmosphere.

  • Passivation (Optional but Recommended):

    • Once at room temperature, introduce a low concentration of oxygen (e.g., 1% O₂ in N₂) at a low flow rate for 1-2 hours.

    • Rationale: This step forms a thin, protective oxide layer on the surface of the iridium nanoparticles, preventing bulk oxidation when the catalyst is exposed to air. This is especially important for pyrophoric materials.

IV. Visualization of the Synthesis Workflow

cluster_prep Preparation cluster_imp Impregnation cluster_red Reduction cluster_char Characterization A Carbon Support Selection & Pre-treatment (Drying) C Impregnation (e.g., Incipient Wetness) pH Control Solvent Choice A->C B H₂IrCl₆ Precursor Solution Preparation B->C D Drying C->D E Reduction Thermal (H₂) Chemical (e.g., NaBH₄) D->E F Washing & Drying (Post-Reduction) E->F G Characterization ICP/TGA (Loading) TEM (Particle Size) XPS (Oxidation State) Chemisorption (Dispersion) F->G

Caption: General workflow for the synthesis of Ir/C catalysts.

V. References

  • Carbon-supported iridium catalyst for reduction of chlorate ions with hydrogen in concentrated solutions of sodium chloride. (2012). NRC Publications Archive. Retrieved from

  • Roland, U., et al. (2020). Activated carbon as catalyst support: precursors, preparation, modification and characterization. Beilstein Journal of Nanotechnology. Retrieved from

  • Coloma, F., et al. (2000). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Carbon. Retrieved from [Link]

  • Mwansa, J. M., & Page, M. I. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Advances. Retrieved from [Link]

  • Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics. (2022). National Institutes of Health. Retrieved from [Link]

  • Effect of Heat Treatment on Nanoparticle Size and Oxygen Reduction Reaction Activity for Carbon-Supported Pd–Fe Alloy Electrocatalysts. (2015). ResearchGate. Retrieved from [Link]

  • Catalysts Supported on Carbon Materials for the Selective Hydrogenation of Citral. (n.d.). MDPI. Retrieved from [Link]

  • Strong Coupling of Iridium and Boron–Carbon-Nitride Support for Enhanced Acidic Water Oxidation. (2025). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Dihydrogen Hexachloroiridate(IV) Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dihydrogen hexachloroiridate(IV) hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this highly hygroscopic and reactive compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring the integrity and success of your experiments.

I. Understanding the Challenge: The Hygroscopic Nature of this compound

This compound (H₂IrCl₆·xH₂O) is a black crystalline solid that is a cornerstone precursor for many iridium-based catalysts and advanced materials.[1][2] Its utility, however, is intrinsically linked to a significant experimental challenge: its hygroscopic nature. This means it readily absorbs moisture from the atmosphere, which can lead to a cascade of issues including inaccurate measurements, altered reactivity, and complete experimental failure.[3] This guide provides a systematic approach to mitigate these challenges.

II. Troubleshooting Guide: From Clumpy Reagent to Inconsistent Results

This section addresses common problems encountered during the use of this compound, offering step-by-step solutions and preventative measures.

Scenario 1: The Reagent Appears Clumpy or "Wet" Upon Opening

Causality: This is a clear indication of moisture absorption, which can occur due to improper storage or repeated exposure to ambient atmosphere. The absorbed water can alter the compound's physical properties and, more critically, its chemical integrity.

Immediate Actions & Protocol:

  • Assess the Severity: Visually inspect the extent of clumping. If the material has turned into a paste-like substance, it may be too compromised for sensitive applications.

  • Drying Protocol (for moderately affected reagent):

    • Step 1: Inert Atmosphere: Transfer the material to a Schlenk flask or a similar apparatus that can be connected to a vacuum line in an inert atmosphere (glovebox or with a nitrogen/argon purge). This is crucial to prevent further moisture uptake during handling.

    • Step 2: Vacuum Application: Apply a high vacuum (≤1 mmHg) to the flask.

    • Step 3: Gentle Heating (Optional & with Caution): The melting point of the hydrate is approximately 65°C.[2] Gentle heating under vacuum (e.g., in a vacuum oven at 40-50°C) can facilitate the removal of adsorbed water. Crucially, do not exceed the melting point , as this can lead to decomposition.

    • Step 4: Duration: Dry for several hours (4-6 hours) or until the material appears as a free-flowing powder.

    • Step 5: Re-equilibration: Allow the flask to cool to room temperature under vacuum before reintroducing an inert atmosphere.

  • Validation (Recommended): After drying, it is advisable to determine the water content to ensure the efficacy of the drying process. See the "Analytical Verification" section below.

Preventative Workflow Diagram:

G cluster_storage Optimal Storage cluster_handling Handling Protocol storage_start Receive New Reagent desiccator Store in a tightly sealed container within a desiccator or glovebox. storage_start->desiccator handling_start Need to weigh the reagent inert_atmo For long-term storage, seal under an inert atmosphere (Argon/Nitrogen). [1] desiccator->inert_atmo glovebox Ideal: Weigh inside a glovebox with low humidity. handling_start->glovebox quick_weigh Alternative: Weigh quickly on an analytical balance, minimizing exposure time. handling_start->quick_weigh seal_immediately Immediately and tightly reseal the container after use. glovebox->seal_immediately quick_weigh->seal_immediately caption Workflow for Preventing Moisture Contamination

Caption: Workflow for Preventing Moisture Contamination.

Scenario 2: Inconsistent or Non-Reproducible Experimental Results

Causality: This is a frequent and frustrating issue when working with hygroscopic reagents. The root cause is often twofold: inaccurate initial concentrations due to the unaccounted mass of water, and potential hydrolysis of the iridium complex, leading to a less active or entirely different catalytic species.

Troubleshooting & Optimization Protocol:

  • Verify Reagent Integrity:

    • Water Content Analysis: The most definitive way to troubleshoot is to determine the water content of your reagent batch. Karl Fischer titration is the gold standard for this.[4]

    • Spectroscopic Analysis: Compare the IR or other relevant spectroscopic data of your current batch with a reference spectrum of a known pure sample. The presence of broad O-H stretches in the IR spectrum can indicate significant water content.

  • Solution Preparation Best Practices:

    • Prepare Solutions Freshly: For highest accuracy, prepare solutions immediately before use.

    • Use Anhydrous Solvents: Ensure that the solvent you are using is rigorously dried. The presence of water in the solvent will exacerbate any issues with the hygroscopic solute.

    • Inert Atmosphere Preparation: If possible, prepare stock solutions in a glovebox or using Schlenk techniques to minimize atmospheric moisture exposure.

    • Concentration Correction: If the water content is known (e.g., from Karl Fischer titration), adjust the mass of the reagent used to account for the water, ensuring the final molar concentration of the active iridium complex is accurate.

Logical Decision Tree for Troubleshooting Inconsistent Results:

G decision decision outcome outcome issue issue start Inconsistent Experimental Results check_reagent Is the Dihydrogen hexachloroiridate(IV) hydrate from a freshly opened container and stored correctly? start->check_reagent no_storage Improper storage is the likely cause. Review storage protocol. check_reagent->no_storage No yes_storage Proceed to check solution preparation. check_reagent->yes_storage Yes no_storage->issue Actionable Insight check_solution Was the solution prepared fresh using anhydrous solvent in an inert atmosphere? yes_storage->check_solution no_solution Solution degradation or contamination is likely. Review solution prep protocol. check_solution->no_solution No yes_solution The issue may be more complex. check_solution->yes_solution Yes no_solution->issue Actionable Insight analyze_reagent Perform analytical verification of the reagent (e.g., Karl Fischer titration). yes_solution->analyze_reagent water_content water_content analyze_reagent->water_content high_water High water content is affecting results. Dry the reagent or use a new batch. Adjust mass for calculations. water_content->high_water No low_water Reagent is likely not the primary issue. Investigate other experimental parameters (substrate purity, reaction conditions, etc.). water_content->low_water Yes reproducible reproducible high_water->reproducible low_water->issue Further Investigation Needed caption Troubleshooting Inconsistent Results

Caption: Troubleshooting Inconsistent Results.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage is in a tightly sealed container, inside a desiccator containing a suitable drying agent (e.g., Drierite, phosphorus pentoxide). For long-term storage or for highly sensitive applications, the container should be backfilled with an inert gas like argon or nitrogen and sealed with paraffin film.[5] Store in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[6]

Q2: I don't have access to a glovebox. How can I accurately weigh this compound?

A2: While a glovebox is ideal, you can still achieve accurate weighing with careful technique. Have your weighing vessel (e.g., a small vial with a cap) pre-weighed. Add the approximate amount of the reagent to the vessel as quickly as possible on the analytical balance. Immediately cap the vial and record the weight. The difference will be the weight of your reagent. This "weighing by difference" method minimizes the time the compound is exposed to the atmosphere.

Q3: Can I still use a batch of this compound that has absorbed a significant amount of water?

A3: It depends on your application. For applications where the exact concentration and purity are critical (e.g., catalysis, quantitative analysis), it is strongly recommended to either discard the batch or attempt the drying protocol described above, followed by analytical verification of its water content. For less sensitive applications, you might be able to use it, but be aware that the effective concentration of the iridium complex will be lower than calculated from the mass, and there may be hydrolysis byproducts present.

Q4: How does moisture affect the catalytic activity of this compound?

A4: Moisture can negatively impact catalytic activity in several ways. Firstly, it leads to inaccurate catalyst loading due to the added mass of water. Secondly, water can coordinate to the iridium center, potentially altering its electronic properties and steric environment, which can affect its catalytic efficiency and selectivity. In some cases, hydrolysis can lead to the formation of less active or inactive iridium oxide/hydroxide species.

Q5: What analytical techniques can I use to assess the purity and water content of my this compound?

A5:

Analytical Technique Purpose Key Insights
Karl Fischer Titration Quantitative water content determination Provides a precise measurement of the percentage of water in the sample.[4]
Thermogravimetric Analysis (TGA) Assess thermal stability and water loss Can show the temperature at which water is lost and help quantify the amount of hydration.
Infrared (IR) Spectroscopy Qualitative assessment of water The presence of a broad absorption band around 3200-3500 cm⁻¹ is indicative of O-H stretching from water molecules.

| Elemental Analysis | Determine the elemental composition | Can be used to confirm the ratio of iridium and chlorine, which may be altered by the presence of significant amounts of water or hydrolysis byproducts. |

IV. Safety First: Handling a Corrosive and Hazardous Compound

It is imperative to remember that this compound is a hazardous substance.

  • Corrosive: It causes severe skin burns and eye damage.[3][6]

  • Health Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handling Area: All handling should be done in a well-ventilated chemical fume hood to avoid inhalation of any dust.[5]

  • Spills: In case of a spill, do not create dust. The area should be marked off and cleaned by qualified personnel wearing appropriate PPE. The spilled material should be transferred to a labeled, sealable container for proper disposal.[5]

By understanding the properties of this compound and implementing these meticulous handling and troubleshooting protocols, you can ensure the accuracy, reproducibility, and safety of your research.

V. References

  • Vertex AI Search. (2026). hydrogen hexachloroiridate(iv) hydrate - SAFETY DATA SHEET.

  • Chem-Impex. (n.d.). Hydrogen hexachloroiridate(IV) hydrate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Prakash, K., Sridharan, A., & Sudheendra, M. (2015). Hygroscopic moisture content: Determination and correlations. Environmental Geotechnics, 2(1), 26-34.

  • Applied Analytics. (2020). Application Note AN-055: Measuring Water in Anhydrous Solvents.

  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and their salts. Environmental Science & Technology, 35(22), 4495-4501.

  • Quora. (2010). How is the hygroscopicity of a substance determined, chemically?.

  • BenchChem. (2025). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.

Sources

Technical Guide: Troubleshooting Side Reactions of Dihydrogen Hexachloroiridate(IV) in Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆[1][2]·xH₂O), often referred to as chloroiridic acid, is the primary source of iridium for synthesizing heterogeneous catalysts (nanoparticles) and homogeneous organometallic complexes.

The Core Challenge: In aqueous media, the [IrCl₆]²⁻ anion is relatively stable. However, in organic media (particularly alcohols, ketones, and ethers), this compound acts not just as a metal source, but as a strong one-electron oxidant (


 V vs SHE).

Most "side reactions" reported by users are actually unintended redox events where the solvent reduces Ir(IV) to Ir(III) or Ir(0), altering the catalyst's coordination environment before the desired synthesis is complete. This guide details how to diagnose, control, and remediate these specific chemical pathways.

Critical Side Reaction Pathways

A. Solvent-Mediated Reduction (The "Hydride Transfer" Effect)

Symptom: Solution color shifts from deep red/brown to olive green or pale yellow upon heating or standing. Mechanism: Alcohols (MeOH, EtOH, iPrOH) act as sacrificial reductants. The


-hydrogen of the alcohol is transferred to the metal center, reducing Ir(IV) to Ir(III) while oxidizing the solvent to an aldehyde or ketone.

Diagnostic Data:

Observation Species Present Oxidation State Cause

| Dark Red / Brown |


 | Ir(IV) | Stable starting material. |
| Olive Green  | Mixed 

| Mixed IV/III | Partial reduction (onset). | | Pale Yellow / Orange |

or

| Ir(III) | Complete reduction. | | Black Precipitate |

or

| Ir(0) / Ir(IV) | Uncontrolled nucleation (Colloidal crash). |
B. Solvolysis & Ligand Scrambling

Symptom: Loss of catalytic activity in downstream C-H activation; inability to crystallize target complex. Mechanism: In coordinating solvents (Acetonitrile, DMSO, Alcohols), solvent molecules displace chloride ligands. This is accelerated by the presence of water (from the hydrate) and heat.



C. Chloride Inhibition (The "Autopoisoning" Loop)

Symptom: Slow reaction kinetics in subsequent catalytic steps. Mechanism: As Ir(IV) is reduced or ligands are exchanged, free chloride ions (


) are released into the organic matrix. High 

can bridge metal centers (forming inactive dimers) or block vacant coordination sites required for catalytic turnover.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways when H₂IrCl₆ is introduced to an organic solvent (e.g., Ethanol).

Ir_Pathways Start H₂IrCl₆ (Ir⁴⁺) [Dark Red] Solvolysis Ligand Exchange [IrCl₅(Solv)]⁻ Start->Solvolysis + Solvent (Slow) Reduction Reduction to Ir³⁺ [Olive/Yellow] Start->Reduction + Alcohol/Heat (Fast) Solvolysis->Reduction Lower Redox Stability Nucleation Nucleation Ir(0) [Black Colloids] Reduction->Nucleation + Base/Heat (Aggregation) Aldehyde Byproduct: Aldehyde/Ketone Reduction->Aldehyde Oxidative Dehydrogenation

Figure 1: Reaction network of Chloroiridic Acid in alcoholic media. The red path indicates the dominant side reaction (reduction).

Troubleshooting & FAQs

Scenario 1: Premature Reduction in Alcohols

Q: I am trying to coordinate a ligand to Ir(IV) in ethanol, but the solution turns yellow before I add my ligand. Is my precursor degrading?

A: It is not degrading; it is reacting. Ethanol is reducing your Ir(IV) to Ir(III).

  • The Science: Ir(IV) is an oxidant. Ethanol acts as a hydride donor. The yellow color indicates you now have stable Ir(III) species.

  • The Fix:

    • Switch Solvents: Use non-reducing solvents like Acetone, Dichloromethane (DCM), or Acetonitrile if solubility permits.

    • Temperature Control: If you must use alcohol, keep the temperature below 40°C until the ligand is added.

    • Pre-Reduction Strategy: If your target complex requires Ir(III) (which is common, as Ir(III) is kinetically inert but thermodynamically stable), allow the reduction to proceed intentionally, then add your ligand.

Scenario 2: The "Black Crash" (Precipitation)

Q: A black precipitate forms immediately upon adding base (NaOH/KOH) to my H₂IrCl₆ solution in methanol.

A: You have triggered rapid "oxide condensation" or uncontrolled nanoparticle nucleation.

  • The Science: Base removes protons, shifting the equilibrium toward hydroxides:

    
    . In alcohols, this often couples with reduction to form insoluble Ir(0) aggregates.
    
  • The Fix:

    • Acid Stabilization: Maintain a slightly acidic environment (add dilute HCl) to keep the iridium solubilized as the chloro-anion.

    • Slow Addition: Do not add solid base. Add dilute base dropwise to avoid localized high pH zones.

    • Surfactant Protection: If synthesizing nanoparticles, ensure a capping agent (PVP, Citrate) is present before adding the base to stabilize the colloids.

Scenario 3: Hygroscopicity and Weighing Errors

Q: My reaction stoichiometry seems off. I weighed the exact amount of H₂IrCl₆, but the yield is low.

A: H₂IrCl₆ is extremely hygroscopic. The "xH₂O" variable is the culprit.

  • The Science: The water content varies (typically x ≈ 4–6) depending on humidity. Weighing "406.95 g/mol " (anhydrous basis) leads to under-loading iridium by 15-20%.

  • The Fix:

    • Assay-Based Weighing: Always calculate mass based on the %Ir assay provided on the specific lot's Certificate of Analysis (CoA), not the theoretical molecular weight.

    • Stock Solutions: Prepare a standardized stock solution in 0.1 M HCl and determine the exact concentration via ICP-OES. Use volumetric aliquots for synthesis.

Experimental Protocols

Protocol A: Stabilizing H₂IrCl₆ in Organic Media

Use this protocol to prevent side reactions during ligand coordination.

  • Solvent Choice: Select 2-Methoxyethanol (if alcohol is required) or Acetone . 2-Methoxyethanol reduces Ir(IV) much slower than Methanol/Ethanol.

  • Dehydration: If the reaction is water-sensitive, dissolve H₂IrCl₆·xH₂O in the solvent and add activated 3Å Molecular Sieves for 1 hour. Filter under Argon.

  • Acidification: Add 1-2 drops of conc. HCl per 10 mL of solvent.

    • Reasoning: Excess

      
       and 
      
      
      
      suppresses solvolysis and hydroxide formation via Le Chatelier’s principle.
Protocol B: Controlled Reduction to Ir(III)

Use this if your target requires an Ir(III) precursor but you only have H₂IrCl₆.

  • Dissolve H₂IrCl₆ (1 mmol) in Ethanol/Water (3:1 v/v) .

  • Heat to reflux (80°C) for 2–3 hours.

  • Monitor: Color change from Dark Red

    
     Green 
    
    
    
    Yellow.
  • Verification: UV-Vis spectroscopy. Disappearance of the Ir(IV) LMCT band at ~490 nm.

  • Isolation: Evaporate solvent to obtain the stable

    
     / 
    
    
    
    species (often an oil).

References

  • Mechanism of Alcohol Oxidation by Ir(IV)

    • Reaction
    • Source: Maitlis, P. M., & Steinborn, D. (2023). Metal-catalyzed alcohol oxidations. In The Organometallic Chemistry of Iridium.
  • Nanoparticle Formation Kinetics

    • Context: Influence of precursors (H₂IrCl₆ vs IrCl₃) on particle size and induction periods in methanol.
    • Source: Jørgensen, M. R. V., et al. (2013). "Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering." Journal of the American Chemical Society.
  • Solvolysis and Speciation

    • Context: Stability of hexachloroirid
    • Source: Fay, D. P., & Sutin, N. (1970). "Kinetics and mechanism of the reaction of chloride ion with hexaaquoiridium(III)
  • Catalyst Poisoning by Chloride

    • Context: Impact of residual halides on c
    • Source: Finke, R. G., et al. (2006). "Transition-Metal Nanocluster Kinetic and Mechanistic Studies." Chemical Reviews.

Sources

Technical Support Center: Reproducibility in Iridium-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Standardization of Iridium Precursor Workflows

Introduction: The "Black Box" of Iridium Catalysis

Iridium catalysis, particularly in asymmetric hydrogenation and C-H activation, is a cornerstone of modern drug development. However, it is notoriously sensitive. A reaction that works on Monday may fail on Friday due to invisible variables: trace oxygen, precursor aging, or subtle variances in induction periods.

This guide moves beyond generic advice. We deconstruct the causality of failure, providing self-validating protocols to ensure your data is an artifact of chemistry, not chance.

Module 1: Precursor Integrity & Storage

The Core Problem: Many "catalytic failures" are actually stoichiometric errors caused by degraded precursors. Iridium(I) precursors like


 are air-stable solids but degrade rapidly in solution or upon long-term exposure to moisture, forming inactive Ir(III/IV) hydroxides or oxides (often visible as "Ir-black").
Standardized Precursor Status Table
PrecursorAppearance (Active)Appearance (Degraded)Storage ProtocolValidation Method

Bright Orange/Red PowderDull Brown/Black crustDesiccator, 4°C. Air Stable (Solid).

NMR (CDCl

):
Check COD olefinic protons. Sharp peaks = pure. Broad/missing = polymerized/oxidized.
Crabtree's Catalyst Orange Crystalline SolidYellow (Trimer formation) or Black (Ir metal)Glovebox (Solid/Soln). Light Sensitive. Visual Check: If solution turns yellow before H

addition, it has trimerized (inactive).

Yellow PowderGreen/BlackGlovebox. Moisture Sensitive. Solubility Test: Should dissolve fully in dry MeOH. Turbidity = hydrolysis.
Q&A: Precursor Troubleshooting

Q: My


 is 3 years old. Can I still use it? 
A:  Only if you validate it. Old dimers often suffer from partial oxidation on the crystal surface.
  • Protocol: Perform a "wash" rather than a recrystallization. Wash the solid with degassed, cold ethanol on a frit. The oxidized impurities (often Ir-black or hydroxides) are usually insoluble or wash away, leaving the bright orange active dimer. Dry under high vacuum for 2 hours before weighing.

Q: Why does Crabtree’s catalyst turn yellow and stop working? A: This is the "Trimer Death" pathway. In the absence of substrate or hydrogen, the active monomer


 irreversibly associates to form inactive hydride-bridged trimers.
  • Fix: Never stir the catalyst in solvent without the substrate present. Add the catalyst last, or under an H

    
     atmosphere.
    

Module 2: The "Hidden" Variable – Induction & Activation

The Core Problem: Most Iridium precursors contain Cyclooctadiene (COD) as a stabilizing ligand. For the catalyst to enter the cycle, COD must be hydrogenated off . This creates an "induction period" where the reaction seems dormant.

Diagram: The COD Activation Barrier

IridiumActivation Precursor Inactive Precursor [Ir(COD)(L)2]+ Intermediate Dihydroide Species [Ir(H)2(COD)(L)2]+ Precursor->Intermediate Oxidative Addition H2_Add Hydrogen Addition (H2 Pressure) H2_Add->Intermediate COD_Removal COD Hydrogenation (cyclooctane release) Intermediate->COD_Removal Migratory Insertion ActiveCat Active Solvento Species [Ir(H)2(Solv)2(L)2]+ COD_Removal->ActiveCat - Cyclooctane Deactivation Irreversible Trimerization (If Substrate Absent) ActiveCat->Deactivation Low Substrate Conc.

Caption: The critical path from stable precursor to active catalyst requires the irreversible hydrogenation of the COD ligand. Failure here leads to false negatives.

Q&A: Handling Induction

Q: My kinetic trace shows 20 minutes of 0% conversion, then it shoots up. Why? A: You are observing the hydrogenation of the COD ligand. The catalyst is busy eating its own "protective shell" before it touches your substrate.

  • Impact: If you stop the reaction early thinking it failed, you are stopping right before the magic happens.

  • Solution: Pre-activate the catalyst.[1] Stir the precursor in the solvent under 1 atm H

    
     for 15 minutes before injecting your substrate. This removes COD (as cyclooctane) and generates the active solvated species.
    

Module 3: Reaction Engineering & Environment

The Core Problem: Iridium catalysts, especially cationic ones (e.g., Crabtree, Pfaltz), are deactivated by coordinating anions and heteroatoms.

Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield / No Reaction CheckColor Check Reaction Color Start->CheckColor Yellow Pale Yellow? CheckColor->Yellow Deactivation Black Black Precipitate? CheckColor->Black Decomposition Orange Remains Orange? CheckColor->Orange No Activation Trimer Trimer Yellow->Trimer Cause: Catalyst Trimerization Decomposition Decomposition Black->Decomposition Cause: O2 Leak or Unstable Ligand Induction Induction Orange->Induction Cause: COD not removed Sol_Trimer Action: Check Substrate:Catalyst Ratio Trimer->Sol_Trimer Fix: Increase H2 pressure or Add Catalyst Last Sol_Decomp Action: Test Solvents for Peroxides Decomposition->Sol_Decomp Fix: Degas Solvents (Freeze-Pump-Thaw) Sol_Induction Action: Verify H2 Mass Transfer Induction->Sol_Induction Fix: Pre-hydrogenate catalyst or Heat to 40°C

Caption: Visual diagnostics for Iridium catalysis. Color changes provide the first clue to the mechanism of failure.

Critical Protocol: Solvent Degassing

Sparging with nitrogen is insufficient for high-performance Iridium catalysis (e.g., asymmetric hydrogenation with >99% ee requirements). Oxygen promotes the formation of Ir-oxides which are catalytically dead or, worse, racemic catalysts.

The "Freeze-Pump-Thaw" Standard:

  • Place solvent in a Schlenk flask.

  • Freeze with liquid N

    
    .
    
  • Apply high vacuum (0.1 mbar) for 5-10 mins.

  • Thaw in warm water (under static vacuum).

  • Repeat 3 times .

  • Backfill with Argon/N

    
    .
    

Module 4: Post-Reaction Analysis & Reproducibility

The Core Problem: Reporting "Yield" is meaningless if the catalyst died halfway through. You must distinguish between kinetic competence and catalyst death.

Q&A: Analyzing Results

Q: How do I know if my catalyst died or just ran out of steam (equilibrium)? A: Perform a "Re-charge Experiment" .

  • Run the reaction until conversion stops (e.g., 60%).

  • Add a fresh batch of substrate (not catalyst).

  • Scenario A: Reaction resumes rate

    
     Catalyst is still alive (Equilibrium/Product Inhibition).
    
  • Scenario B: No reaction

    
     Catalyst is dead.
    

Q: My enantioselectivity (ee) varies between batches (95% vs 88%). Why? A: This is often a Counter-Ion Effect .

  • Explanation: Cationic Ir catalysts use non-coordinating anions (PF

    
    , BF
    
    
    
    , BArF
    
    
    ). If your solvent (e.g., DCM) is wet, water coordinates to the metal, displacing the chiral ligand or altering the geometry.
  • Fix: Switch to BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) salts. They are bulky, hydrophobic, and less prone to water interference than PF

    
     salts.
    

References

  • Crabtree's Catalyst Deactivation

    • Mechanism of Deactivation:[2] Crabtree, R. H. "Deactivation Pathways in Homogeneous Catalysis." Chemical Reviews, 2015.[3]

    • Source:

  • Iridium Precursor Stability & Handling

    • Data Sheet & Storage: Sigma-Aldrich Technical Data for Bis(1,5-cyclooctadiene)diiridium(I) dichloride.[4]

    • Source:

  • Standardization of Catalytic Tests

    • Reporting Guidelines: Organometallics Author Guidelines (Purity & Characteriz
    • Source:

  • Mechanistic Insights (Induction & COD Removal)

    • Ir-PHOX Mechanisms: Andersson, P. G. et al. "On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation." Organometallics, 2011.[5][6][7]

    • Source:

  • Solvent Effects & Impurities

    • Solvent Selection Guide: CHEM21 Solvent Selection Guide (Impurities in solvents).[8]

    • Source:

Sources

Effect of pH on the stability of Dihydrogen hexachloroiridate(IV) hydrate solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on the stability of Dihydrogen hexachloroiridate(IV) hydrate solutions

Part 1: The Stability Matrix (Core Chemistry)

Executive Summary: The stability of Dihydrogen hexachloroiridate(IV) (


) in solution is governed by a delicate equilibrium between ligand exchange (hydrolysis)  and redox potential . Unlike simple salt dissolution, preparing this solution requires active suppression of these degradation pathways using high concentrations of Hydrochloric Acid (HCl).
The Two Primary Failure Modes
  • Hydrolysis (The pH Effect): In neutral or low-acidity aqueous solutions, the hexachloroiridate anion (

    
    ) undergoes aquation. Chloride ligands are sequentially replaced by water and hydroxide ions. This is irreversible once precipitation occurs.
    
    • Mechanism:[1][2][3][4]

      
      
      
    • Endpoint: Formation of insoluble Hydrated Iridium Dioxide (

      
      ).
      
    • Prevention:[5]Le Chatelier’s Principle. You must maintain a high concentration of

      
       and 
      
      
      
      (using HCl) to push the equilibrium to the left, favoring the stable
      
      
      species.
  • Reduction (The Redox Effect): Ir(IV) is a strong oxidizing agent (

    
    ). In water, especially at higher pH or in the presence of organic solvents/impurities, it spontaneously reduces to Ir(III).
    
    • Observation: Solution shifts from dark reddish-brown to olive green/yellow.

    • Prevention:[5] Avoid reducing agents (alcohols, organics) and maintain oxidative environment (sometimes requiring trace

      
       or 
      
      
      
      ).

Part 2: Diagnostic Visuals & Troubleshooting

Use this table to instantly diagnose the state of your solution based on visual cues.

Table 1: Visual Diagnostic Indicators
Visual AppearanceProbable SpeciesOxidation StateStatusAction Required
Dark Reddish-Brown / Black

Ir(IV)STABLE None. Maintain storage conditions.
Olive Green / Yellow

/

Ir(III)REDUCED Rescue: Add oxidant (

in HCl) to revert to Ir(IV).
Blue / Violet Tint Mixed Hydroxo SpeciesMixed (III/IV)UNSTABLE Critical: Immediate acidification required.
Black Precipitate

Ir(IV)FAILED Irreversible. Filter and recover metal via refining.

Part 3: Workflow & Decision Logic

The following diagram illustrates the degradation pathways and the necessary intervention points to maintain solution stability.

IrStability Start H2IrCl6 * xH2O Solid Dissolution Dissolution in Solvent Start->Dissolution CheckPH Check Acidity (HCl) Dissolution->CheckPH Stable Stable [IrCl6]2- (Dark Brown) CheckPH->Stable High [H+] & [Cl-] (>2M HCl) Hydrolysis Hydrolysis Pathway (Ligand Exchange) CheckPH->Hydrolysis Low [H+] (pH > 2) Reduction Reduction Pathway (e- Transfer) CheckPH->Reduction Presence of Organics or Low Potential Precip IrO2 Precipitate (Black Solid) Hydrolysis->Precip Time + Heat Ir3 [IrCl6]3- Species (Olive Green) Reduction->Ir3 Rescue RESCUE PROTOCOL: Add H2O2 + HCl Ir3->Rescue Re-oxidation Rescue->Stable Restored

Caption: Figure 1. Stability and degradation pathways of Hexachloroiridate(IV). Green paths indicate stability; red paths indicate failure modes.

Part 4: Best Practice Protocols

Protocol A: Preparation of a Stable Stock Solution (0.1 M Ir)

Do not dissolve directly in DI water. The inherent acidity of the compound is insufficient for long-term stability.

  • Calculate: Determine the mass of

    
     required based on Ir content (typically ~38-40% w/w, check CoA).
    
  • Acid Prep: Prepare a 6M HCl solution. (Using 2M is acceptable for immediate use, but 6M is preferred for storage).

  • Dissolution: Add the solid slowly to the acid with gentle stirring.

    • Checkpoint: The solution should immediately turn dark brown/black.

  • Validation:

    • UV-Vis: Confirm peaks at 433 nm and 488 nm (characteristic of Ir(IV)).

    • Absence of Green: Any green tint indicates Ir(III) impurities.

Protocol B: The "Rescue" (Re-oxidation)

If your solution has turned olive green (Ir III), it can often be salvaged.

  • Acidify the solution to at least 2M HCl .

  • Add a stoichiometric equivalent of 30% Hydrogen Peroxide (

    
    )  or bubble Chlorine gas (
    
    
    
    )
    through the solution.
  • Heat gently (40-50°C) for 30 minutes.

  • Result: Solution should return to dark reddish-brown. Boil briefly to remove excess peroxide/chlorine if necessary for downstream applications.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store the solution in plastic containers?

  • Answer: Use Glass or Teflon (PTFE) .[5]

  • Why: Polyethylene and polypropylene can sometimes act as weak reducing agents over long periods, potentially converting Ir(IV) to Ir(III) at the container walls. Furthermore, strong HCl (6M) is best stored in compatible materials.

Q2: What is the absolute maximum pH before precipitation occurs?

  • Answer: While kinetics vary, hydrolysis becomes measurable above pH 2.5 . Visible precipitation (colloidal

    
    ) often occurs rapidly above pH 4.0 .
    
  • Rule of Thumb: Always keep the solution in >1M HCl (pH < 0) to ensure the

    
     coordination sphere remains intact.
    

Q3: My solution is black but has a fine sediment. Is it usable?

  • Answer: The sediment is likely

    
    . The supernatant (liquid) is usable but the concentration of Iridium is now unknown .
    
  • Action: Filter the solution through a 0.2

    
     PTFE filter. Re-quantify the Iridium concentration using ICP-OES before use in critical experiments.
    

Q4: Why does the CoA list "Water Insoluble" content?

  • Answer: Commercial hydrate salts often contain small amounts of insoluble

    
     formed during the drying process at the manufacturer. A high-quality grade should have <0.1% insolubles. These must be filtered out upon initial dissolution.
    

References

  • Speciation & Extraction Mechanics

    • Extraction and separation of iridium(IV) and rhodium(III) from hydrochloric acid media.[6] (2025).[1][2][7][8][9] Cyclotron Institute/Texas A&M.

    • (Referenced via Search Result 1.8)

  • Redox & Color Changes

    • Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. (2024).[10] PMC/NIH.

    • (Referenced via Search Result 1.4)

  • Hydrolysis Kinetics

    • Kinetics and mechanism of hexachloroiridate(IV) oxidation.
    • (Referenced via Search Result 1.5)

  • General Iridium Chemistry: Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. (Standard Inorganic Text).

Sources

Validation & Comparative

Choosing the Right Iridium Catalyst Precursor: A Comparative Guide to Dihydrogen Hexachloroiridate(IV) Hydrate and Iridium(III) Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, iridium stands as a powerhouse, enabling a vast array of chemical transformations from intricate C-H functionalization to robust industrial hydrogenations. The success of these processes, however, is critically dependent on the initial choice of the iridium source. The precursor dictates not only the ease of generating the active catalytic species but also influences the final catalyst's performance, stability, and suitability for a given reaction environment.

This guide provides an in-depth, objective comparison of two of the most common and versatile iridium catalyst precursors: Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O) , also known as chloroiridic acid, and Iridium(III) chloride hydrate (IrCl₃·xH₂O) . By delving into their fundamental properties, activation pathways, and application-specific performance, this document serves as a technical resource to guide researchers in making an informed selection for their synthetic and process development needs.

At a Glance: Physicochemical Properties

The choice between H₂IrCl₆ and IrCl₃ often begins with their fundamental chemical and physical properties. These characteristics directly impact solubility, handling, and the stoichiometry of catalyst preparation.

PropertyThis compoundIridium(III) chloride hydrateCausality & Experimental Insight
Formula H₂IrCl₆·xH₂OIrCl₃·xH₂OThe presence of two protons in H₂IrCl₆ makes it a strong acid, influencing its reactivity and corrosivity.
Iridium State Ir(IV)Ir(III)The +4 oxidation state of H₂IrCl₆ necessitates a reduction step to access common catalytic cycles involving Ir(I)/Ir(III) or Ir(0). IrCl₃ can be a more direct precursor for Ir(III) complexes.
Appearance Black or dark brown crystalline solid/lump[1][2]Dark green to black hygroscopic solid[3][4][5]Color is indicative of the iridium oxidation state and coordination environment.
Solubility Soluble in water and alcohols[1][2][6]The hydrated form is soluble in water and alcohol[5]; the anhydrous form is insoluble[3].High solubility of H₂IrCl₆ in polar protic solvents makes it ideal for preparing supported catalysts via impregnation or for reactions in aqueous media. The solubility of hydrated IrCl₃ is also good, but the often-variable water content can be a factor in anhydrous systems.
Stability Thermally stable, hygroscopic[6]Hygroscopic[5]Both precursors readily absorb moisture, which can affect their exact iridium content by weight. Proper storage in a desiccator is crucial for reproducibility.
Key Application Precursor for heterogeneous catalysts (e.g., IrO₂, Ir/C), electrocatalysis[6][7]Precursor for homogeneous organometallic catalysts (e.g., Vaska's complex, C-H activation catalysts)[3][8][9]The choice is often dictated by the target catalyst's nature: H₂IrCl₆ for solid-state or nanoparticle catalysts and IrCl₃ for discrete molecular complexes.

The Path to Activation: From Precursor to Active Catalyst

A precursor is, by definition, an inactive form that must be converted into the catalytically competent species. The choice of precursor is therefore a choice of activation strategy. The differing oxidation states and coordination spheres of H₂IrCl₆ and IrCl₃ lead to distinct activation pathways.

This compound (H₂IrCl₆) , with its Ir(IV) center, typically requires a reductive activation to enter catalytic cycles that operate via lower oxidation states (e.g., Ir(0)/Ir(II) or Ir(I)/Ir(III)). This reduction can be achieved ex situ during catalyst preparation or in situ under reaction conditions. Common reductants include alcohols, hydrazine, or hydrogen gas. This pathway is exceptionally well-suited for the synthesis of iridium nanoparticles (IrNPs) or iridium oxide (IrO₂), which are highly active in hydrogenation, oxidation, and electrochemical reactions like the oxygen evolution reaction (OER).[7][10]

Iridium(III) chloride hydrate (IrCl₃) serves as a more direct entry point into Ir(III)-centric catalysis. It is a common starting material for a vast library of organometallic iridium complexes.[3][9] Ligand substitution reactions with phosphines, amines, or cyclopentadienyl sources displace the chloride and water ligands to form well-defined molecular catalysts. For example, it is the precursor to renowned catalysts used in transfer hydrogenation and C-H activation.[3][11] While Ir(III) is a stable state, further reduction to Ir(I) is also a common step in generating highly active species for reactions like hydrogenation.[12]

G cluster_0 H₂IrCl₆ Pathway cluster_1 IrCl₃ Pathway H2IrCl6 H₂IrCl₆ · xH₂O (IrIV Precursor) Reduction Reduction (e.g., H₂, NaBH₄, Ethylene Glycol) H2IrCl6->Reduction Activation IrNPs Ir(0) Nanoparticles (Heterogeneous Catalyst) Reduction->IrNPs IrO2 IrO₂ (OER Electrocatalyst) Reduction->IrO2 IrCl3 IrCl₃ · xH₂O (IrIII Precursor) LigandSub Ligand Substitution (e.g., PPh₃, COD, Cp*) IrCl3->LigandSub Synthesis Organometallic Organometallic Ir(III) Complex (Homogeneous Catalyst) LigandSub->Organometallic Reduction2 Reduction Organometallic->Reduction2 In-situ Activation IrI_Complex Active Ir(I) Species (e.g., for Hydrogenation) Reduction2->IrI_Complex

Activation pathways for iridium catalyst precursors.

Comparative Catalytic Performance in Action

The ultimate test of a precursor is the performance of the catalyst it generates. While a direct, universal comparison is challenging due to the vast scope of iridium catalysis, we can analyze their suitability for distinct, high-impact reaction classes.

Reaction TypePreferred PrecursorRationale & Supporting Data
Heterogeneous Hydrogenation H₂IrCl₆ Excellent for preparing supported Ir/C or Ir/Al₂O₃ catalysts. The precursor is impregnated onto a high-surface-area support and reduced. For instance, Ir nanoparticles supported on γ-Al₂O₃, prepared from H₂IrCl₆, have shown high activity for the decomposition of hydrazine hydrate for hydrogen production.[10]
Oxygen Evolution Reaction (OER) H₂IrCl₆ H₂IrCl₆ is a standard precursor for synthesizing IrO₂ catalysts, which are benchmarks for OER in acidic media.[4] Its solubility allows for straightforward electrochemical deposition or hydrothermal synthesis of highly active iridium oxide nanostructures.
Directed C-H Activation IrCl₃ IrCl₃ is the quintessential starting material for synthesizing the [Cp*Ir(III)] catalysts that are foundational to modern C-H activation chemistry.[11] These reactions require well-defined ligand spheres around the metal center, which are best achieved by building up from a simple salt like IrCl₃.
Transfer Hydrogenation IrCl₃ IrCl₃ is used to synthesize catalysts like the cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂), which is a precursor for numerous transfer hydrogenation catalysts.[3] These reactions often involve Ir(III) hydride species formed from an Ir(III) precursor.
Photoredox Catalysis IrCl₃ Many famous photoredox catalysts, such as [Ir(ppy)₂(dpphen)]PF₆, are synthesized starting from IrCl₃.[9] The synthesis involves the coordination of specific chromophoric ligands, a process well-controlled from the IrCl₃ starting point.

Experimental Protocol: Preparation of a Supported Iridium Catalyst

To illustrate the practical application of these precursors, the following section details a validated protocol for preparing a heterogeneous catalyst, a common task for which H₂IrCl₆ is the precursor of choice.

Objective: To prepare a 2 wt% Iridium on activated carbon (Ir/C) catalyst for use in hydrogenation reactions.

Why H₂IrCl₆? Its high solubility in water allows for uniform impregnation onto the porous carbon support, ensuring good dispersion of the metal precursor, which is critical for achieving high catalytic activity.

Methodology: Wet Impregnation followed by Reduction

G Prep 1. Support Preparation Dry activated carbon under vacuum at 120°C for 4h. Impreg 2. Impregnation Dissolve H₂IrCl₆·xH₂O in deionized water. Add solution dropwise to dried carbon with vigorous stirring. Prep->Impreg Ensures uniform wetting Dry 3. Drying Dry the slurry at 80°C overnight to remove the solvent. Impreg->Dry Evaporates solvent, deposits precursor Reduce 4. Reduction Place dried powder in a tube furnace. Reduce under flowing H₂/Ar gas at 300°C for 3h. Dry->Reduce Converts Ir(IV) to active Ir(0) Char 5. Characterization (Validation) Analyze catalyst by TEM for Ir nanoparticle size and dispersion. Use in a test hydrogenation reaction. Reduce->Char Confirms catalyst structure & activity

Workflow for preparing a 2% Ir/C catalyst.

Step-by-Step Protocol:

  • Support Preparation: Weigh 0.98 g of high-surface-area activated carbon and dry it under vacuum at 120°C for 4 hours. Causality: This step removes physisorbed water from the carbon pores, ensuring that the aqueous iridium solution can penetrate and wet the support uniformly.

  • Impregnation Solution: Assuming an iridium content of ~40% in H₂IrCl₆·xH₂O, calculate the mass needed for 20 mg of Ir metal (approx. 50 mg of precursor). Dissolve this amount in a minimal volume of deionized water (e.g., 5 mL) to form a clear, dark brown solution.

  • Wet Impregnation: Add the iridium solution dropwise to the dried, stirring activated carbon. Continue stirring for 2 hours at room temperature to allow for equilibration. Causality: This "incipient wetness" technique ensures the precursor solution is drawn into the pores by capillary action, preventing the formation of large metal particles on the exterior surface.

  • Drying: Transfer the resulting black slurry to an oven and dry at 80°C overnight. This will yield a free-flowing black powder.

  • Reduction (Activation): Place the dried powder in a quartz tube furnace. Heat to 300°C under a flow of 5% H₂ in Argon and hold for 3 hours. Cool to room temperature under Argon flow. Causality: This is the critical activation step. Hydrogen reduces the Ir(IV) salt to catalytically active Ir(0) metallic nanoparticles.

  • Self-Validation: The resulting 2% Ir/C catalyst should be characterized by Transmission Electron Microscopy (TEM) to confirm the size and dispersion of the iridium nanoparticles. A well-prepared catalyst will show nanoparticles in the 1-5 nm range. Its catalytic activity can be validated in a benchmark reaction, such as the hydrogenation of nitrobenzene to aniline.

Final Verdict: Making the Right Choice

The selection between this compound and iridium(III) chloride is not a matter of which is "better," but which is the right tool for the job. Your choice should be guided by the specific demands of your target application.

Choose this compound (H₂IrCl₆) when:

  • You are preparing heterogeneous catalysts , such as supported iridium nanoparticles (Ir/C, Ir/Al₂O₃) or iridium oxides.

  • Your application is in electrocatalysis , particularly for the oxygen or hydrogen evolution reactions.

  • Your synthetic route benefits from a highly water-soluble, acidic precursor and involves a reductive activation step .

Choose Iridium(III) Chloride Hydrate (IrCl₃) when:

  • You are synthesizing well-defined, homogeneous organometallic catalysts .

  • Your target reaction is C-H activation, transfer hydrogenation, or photoredox catalysis .

  • You need a direct precursor to Ir(III) complexes and want to avoid the initial reduction from Ir(IV).

By understanding the distinct personalities of these two vital precursors, researchers can streamline their catalyst development, enhance reaction efficiency, and accelerate the path to discovery in the ever-expanding world of iridium catalysis.

References

  • Chem-Impex. Hydrogen hexachloroiridate(IV) hydrate.

  • Sigma-Aldrich. Hydrogen hexachloroiridate(IV) hydrate.

  • Wikipedia. Iridium(III) chloride.

  • Bloom Tech. What is the use of iridium III chloride?.

  • Fisher Scientific. This compound, 99% (metals basis), Ir 38-42%.

  • Ningbo Inno Pharmchem Co., Ltd. Advanced Materials Synthesis with Iridium Precursors: The Role of Hydrogen Hexachloroiridate(IV) Hydrate.

  • Fisher Scientific. Dihydrogen hexachloroplatinate(IV) hydrate, 99.9% (metals basis).

  • American Elements. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers.

  • Wikipedia. Iridium.

  • ProChem, Inc. Dihydrogen Hexachloroiridate (IV) Hydrate.

  • ResearchGate. Preparation of iridium catalyst and its catalytic activity over hydrazine hydrate decomposition for hydrogen production and storage.

  • Sigma-Aldrich. Iridium(III) chloride hydrate.

  • DiVA portal. Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals.

  • ACS Publications. Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.

  • Sigma-Aldrich. Iridium(III) chloride.

  • Dakenchem. The Role of Iridium Trichloride (IrCl₃) in Modern Industry and Its Future Prospects.

  • ChemicalBook. Iridium(III) chloride hydrate.

  • Frontiers. Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes.

Sources

Beyond Ferricyanide: A Comparative Guide to Hexachloroiridate(IV) Electrodynamics

[1]

Executive Summary

For decades, the ferricyanide/ferrocyanide couple (

1

This guide presents Hexachloroiridate(IV) (

The Verdict at a Glance
FeatureFerricyanide (

)
Hexachloroiridate (

)
Primary Use Case Detecting surface cleanliness/defects; educational standard.[1]Calibrating electroactive area; testing instrument response; kinetic benchmarking.[2]
Mechanism Quasi-Outer Sphere (Surface Sensitive).[1]True Outer Sphere (Surface Insensitive).[1]
Stability Light sensitive; prone to adsorption.[1]Stable in acid; hydrolyzes at pH > 6.[1][3]
Kinetics (

)
Variable (slow on BDD/glassy carbon without oxides).[1]Fast/Reversible (independent of surface oxides).[1]

Fundamental Thermodynamics & Kinetics

To switch probes effectively, one must understand the shift in thermodynamic baselines. The most critical operational difference is the Standard Reduction Potential (


)
Table 1: Physicochemical Constants Comparison
ParameterFerricyanide (

)
Hexachloroiridate (

)
Note

(vs. SHE)


IrCl₆ requires a wider anodic window.[1]
Diffusion Coeff. (

)


Ir(IV) diffuses slightly faster than Fe(III).[1]
Peak Separation (

)
Often

(Surface dependent)
Typically

IrCl₆ stays closer to theoretical reversibility.[1]
Heterogeneous Rate (

)

to

(Highly variable)

(Consistent)
IrCl₆ is less affected by surface history.[1]

Critical Insight: On Boron-Doped Diamond (BDD) and basal plane graphite,


 often appears irreversible (

) due to a lack of surface adsorption sites.[1] On these same surfaces,

often remains fully reversible.[1]

Mechanistic Divergence[1]

The "Trustworthiness" of your data depends on understanding how the electron transfers.

  • Ferricyanide (The Surface Interaction Model): While theoretically outer-sphere, Fe(CN)₆ kinetics are catalyzed by specific surface sites (e.g., carbonyls on carbon). It requires a specific interaction distance that is disrupted by surface monolayers or lack of defects.

  • Hexachloroiridate (The Tunneling Model): This ion transfers electrons via a true outer-sphere mechanism. It does not require specific adsorption. As long as the electrode has a sufficient Density of States (DOS) near the formal potential, electron tunneling occurs efficiently, even through thin oxide layers.

Visualization: Electron Transfer Mechanisms[1]

Redox_Mechanismcluster_0Ferricyanide (Surface Sensitive)cluster_1Hexachloroiridate (True Outer-Sphere)Fe_Sol[Fe(CN)6]3- (Bulk)Fe_AdsSpecific Adsorption(Requires Surface Oxides)Fe_Sol->Fe_AdsDiffusionElec_FeCarbon Electrode(Defect Sites)Fe_Ads->Elec_FeSlow ET(Kinetic Bottleneck)Ir_Sol[IrCl6]2- (Bulk)Ir_TunOuter Helmholtz Plane(No Adsorption)Ir_Sol->Ir_TunDiffusionElec_IrCarbon Electrode(Any Surface)Ir_Tun->Elec_IrFast Tunneling(Direct ET)

Caption: Comparative mechanism showing Ferricyanide's reliance on specific surface sites (left) versus Hexachloroiridate's direct tunneling capability (right).[1]

Validated Experimental Protocols

To ensure reproducibility, follow these specific preparation and acquisition workflows.

Protocol A: Preparation of Stability-Optimized Solutions

1. Ferricyanide (The "Fresh" Standard)

  • Solvent: 1.0 M KCl or KNO₃ (High ionic strength minimizes double-layer effects).[1]

  • Concentration: 1.0 mM.[1][4]

  • Caution: Solution must be freshly prepared daily . Exposure to light causes aquation (exchange of CN⁻ with H₂O), altering the redox potential and releasing toxic cyanide.

2. Hexachloroiridate (The "Acidic" Alternative)

  • Solvent: 0.1 M to 1.0 M HCl or H₂SO₄.[1]

  • Crucial Step: Do NOT use neutral phosphate buffer. At pH > 6,

    
     undergoes rapid hydrolysis to unstable hydroxy-species (
    
    
    ), causing peak broadening and current loss.[1]
  • Stability: In 0.1 M HCl, the stock solution is stable for months if stored in the dark.

Protocol B: Cyclic Voltammetry (CV) Workflow

This workflow ensures that observed differences are due to the probe, not the instrument.

CV_WorkflowStartStart: Electrode Pre-treatmentPolishPolish (0.05 µm Alumina)+ Sonicate (DI Water)Start->PolishBranchSelect ProbePolish->BranchPath_FeFerricyanide (1 mM)in 1M KClBranch->Path_FePath_IrHexachloroiridate (1 mM)in 0.1M HClBranch->Path_IrScanRun CVScan Rate: 50 - 500 mV/sPath_Fe->ScanPath_Ir->ScanAnalysisCalculate ΔEpScan->AnalysisResult_IdealΔEp ≈ 59 mVIdeal ReversibilityAnalysis->Result_IdealLikely for IrCl6Result_SlowΔEp > 100 mVSlow Kinetics / FoulingAnalysis->Result_SlowLikely for Fe(CN)6on BDD/Basal Plane

Caption: Decision tree for selecting and analyzing redox probes based on expected kinetic behavior.

Data Analysis & Interpretation

When analyzing your CV data, use the following diagnostic criteria to validate your electrode surface.

The Peak Separation Test ( )
  • Theoretical Limit:

    
     at 25°C.[1][5]
    
  • IrCl₆ Behavior: Should remain close to

    
     on almost all conductive carbon surfaces (Glassy Carbon, BDD, Graphite).
    
  • Fe(CN)₆ Behavior: If

    
     expands to 
    
    
    , it indicates the surface is "clean" of oxides (which paradoxically slows down Fe transfer) or blocked by a monolayer.[1]
  • Application: If IrCl₆ is reversible but Fe(CN)₆ is not, your electrode is conductive but lacks the specific surface oxides required for Fe(CN)₆ adsorption.[1]

The Randles-Sevcik Validation

Plot Peak Current (


16

15
  • Linearity: Both probes should be linear (

    
    ).
    
  • Slope: Use the slope of the IrCl₆ plot to calculate the true electroactive area (A) . Because IrCl₆ is insensitive to surface chemistry, this area is more accurate than one derived from Fe(CN)₆.

References

  • McCreery, R. L. (2008).[1] Advanced Carbon Electrode Materials for Molecular Electrochemistry. Chemical Reviews. Link[1]

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. Link[1]

  • Engstrom, R. C. (1982).[1] Electrochemical pretreatment of glassy carbon electrodes. Analytical Chemistry. Link[1]

  • Chen, P., & McCreery, R. L. (1996). Control of Electron Transfer Kinetics at Glassy Carbon Electrodes by Specific Surface Modification. Analytical Chemistry. Link[1]

  • Hinterlang, D. M., et al. (2020). A comparative study of the stability of hexachloroiridate and hexacyanoferrate in electrochemical mass transfer measurements. Electrochimica Acta. Link[1]

Validating the Purity of Dihydrogen Hexachloroiridate(IV) Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrogen hexachloroiridate(IV) hydrate (


), often referred to as Chloroiridic Acid, is the primary precursor for synthesizing heterogeneous iridium catalysts (e.g., for PEM water electrolysis) and organometallic complexes. Because Iridium is a critical raw material (CRM) with high cost volatility, the precise determination of its purity is not merely a quality control task—it is a financial and operational necessity.

While ICP-OES is the industry standard for trace impurity profiling, it lacks the precision required for assaying the major component (>35% Ir) to the necessary


 accuracy. This guide validates Potentiometric Redox Titration  as the superior method for purity assay, offering a self-validating, high-precision alternative to the slower Gravimetric Analysis .

Methodological Landscape: Selecting the Right Tool

The choice of method depends on whether you are determining impurities (what isn't there) or the assay (what is there).

Comparative Performance Matrix
FeaturePotentiometric Titration (Recommended)Gravimetric Analysis (Hydrogen Reduction)ICP-OES / ICP-MS
Primary Output % Iridium Content (Assay)% Iridium Content (Assay)Trace Impurities (ppm level)
Precision (RSD) < 0.2% < 0.1% (Absolute)1.0% - 3.0%
Analysis Time ~45 Minutes24 - 48 Hours~15 Minutes
Interferences Nitrates, Oxidizing agentsNon-volatile impurities (e.g., Ru, salts)Spectral overlaps, Matrix effects
Sample Size 0.1 - 0.5 g1.0 - 2.0 g< 0.1 g
Validation Self-validating via standard titrantAbsolute method (no standard needed)Requires external calibration standards

Expert Insight: Do not use ICP-OES for the primary assay of


. The dilution errors (multiplying a 10 ppm reading by a dilution factor of 10,000) introduce an error margin unacceptable for precious metal accounting.

Deep Dive: The Potentiometric Protocol

This protocol utilizes the reduction of


 to 

using Ferrous Ammonium Sulfate (FAS) (Mohr’s Salt). The endpoint is detected potentiometrically using a Platinum Combined Ring Electrode.
The Chemistry

The assay relies on the high redox potential of the


 couple (

V vs SHE).

Critical Reagents & Equipment
  • Titrator: Mettler Toledo G20S or Metrohm OMNIS (or equivalent) with a Platinum Ring Electrode (e.g., Metrohm 6.0451.100 or Mettler DM140).

  • Titrant: 0.1 N Ferrous Ammonium Sulfate (FAS) in 0.5 M

    
    .
    
  • Primary Standard: Potassium Dichromate (

    
    ) for standardizing the FAS.[1]
    
  • Pre-treatment: Concentrated Hydrochloric Acid (37%).

Step-by-Step Workflow
Phase 1: System Self-Validation (Titrant Standardization)

FAS is unstable and oxidizes in air. It must be standardized daily.

  • Weigh ~0.15 g of dry, primary standard grade

    
     (accuracy 
    
    
    
    g).
  • Dissolve in 50 mL deionized water + 10 mL concentrated

    
    .
    
  • Titrate with the FAS solution.

  • Calculate Titer (T):

    
    
    (Where 
    
    
    
    is purity of standard,
    
    
    is equivalent weight of Dichromate).
Phase 2: Sample Preparation (The "Nitrate Trap")

Most commercial


 is derived from Aqua Regia refining. Residual nitrates (

) will oxidize the

titrant, causing massive positive errors.
  • Weighing: Accurately weigh ~0.2 g of

    
     into a tall-form beaker. Note: The sample is hygroscopic. Use a weighing bottle and weigh by difference.
    
  • Nitrate Removal: Add 5 mL concentrated HCl. Heat gently (do not boil dry) for 10 mins to fume off

    
     gases. Repeat if unsure of source origin.
    
  • Conditioning: Dilute to 50 mL with 1 M HCl. Ensure the solution is cool (< 25°C) before titration.

Phase 3: The Titration
  • Immerse the Pt Ring Electrode and stirrer.

  • Titrate with standardized 0.1 N FAS.

  • Endpoint Detection: Look for the sharp inflection point (potential drop) where

    
     is fully consumed.
    
  • Visual Check: Solution transitions from dark reddish-black (

    
    ) to olive-green/yellow (
    
    
    
    ).
Automated Workflow Diagram

G Start START: H2IrCl6 Sample Weigh Weigh ~0.2g (By Difference) Start->Weigh NitrateCheck Is Sample from Aqua Regia? Weigh->NitrateCheck Fume Add HCl & Heat (Remove NOx) NitrateCheck->Fume Yes/Unknown Dissolve Dissolve in 50mL 1M HCl NitrateCheck->Dissolve No (Certified Nitrate-Free) Fume->Dissolve Titrate Potentiometric Titration (Titrant: 0.1N FAS) Dissolve->Titrate Standardize Daily Task: Standardize FAS Titrant vs K2Cr2O7 Standardize->Titrate Corrects Titer Endpoint Detect Inflection Point (Pt Electrode) Titrate->Endpoint Calc Calculate % Ir Content Endpoint->Calc

Figure 1: Decision logic for Iridium assay, highlighting the critical nitrate removal step.

Data Interpretation & Calculation

To validate the purity of the hydrate, you must compare the Experimental % Ir against the Theoretical % Ir .

Calculation Formula


  • 
    : Volume of titrant at endpoint (mL)
    
  • 
    : Normality of FAS (corrected by daily standardization)
    
  • 
    : Atomic weight of Iridium
    
Purity Validation Table

Because


 is a hydrate, "Purity" is often defined by the metal content relative to the theoretical stoichiometry of the hexahydrate (

).
ParameterTheoretical (n=6)Acceptable Commercial Spec
Formula Weight 515.04 g/mol N/A
% Iridium (Assay) 37.32% 38.0% - 42.0% (Variable 'n')
% Chloride 41.3%40.0% - 44.0%

Note: If your result is significantly higher than 37.32%, the sample is likely less hydrated (


). If lower, it may contain excess water or impurities.

Troubleshooting & Interferences

The "Drifting Potential"
  • Symptom: The electrode potential does not stabilize before the endpoint.

  • Cause: Electrode poisoning. Iridium salts can adsorb onto the Platinum ring.

  • Fix: Clean the electrode by immersing it in concentrated

    
     for 1 minute, then rinse thoroughly with DI water. Alternatively, use thermal cleaning (flame) if the electrode type permits.
    
The "False High" Result[2]
  • Cause: Presence of oxidants.[2] As mentioned, Nitrates are the most common culprit.

  • Fix: Rigorous fuming with HCl. If the problem persists, check for presence of

    
     gas in the solvent (ensure HCl is fresh).
    
The "False Low" Result
  • Cause: Reduction of

    
     to 
    
    
    
    before titration. This can happen if the sample solution is left standing in light or if reducing impurities (organics) are present.
  • Fix: Titrate immediately after dissolution. If

    
     is suspected in the raw material, a pre-oxidation step (using 
    
    
    
    gas or
    
    
    followed by boiling) is required to ensure all Ir is in the +4 state.

References

  • Metrohm AG. (n.d.). Potentiometric Titration of Iridium. Application Bulletin. Retrieved from

  • ASTM International. (2020). Standard Test Methods for Chemical Analysis of Iridium. (General principles of PGM analysis). Retrieved from

  • Mettler Toledo. (n.d.).[3][4] Titration Fundamentals: Redox Titration. Retrieved from

  • Beamish, F. E., & Van Loon, J. C. (2012). Analysis of Noble Metals: Overview and Selected Methods. Academic Press. (Authoritative text on Gravimetric vs Titrimetric methods for PGMs).
  • Thermo Fisher Scientific. (n.d.). Comparison of ICP-OES and ICP-MS for Trace Element Analysis. (Used for comparative matrix data).[5] Retrieved from

Sources

A Senior Application Scientist's Guide to Iridium Precursors for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of the Precursor in OER Electrocatalysis

The global transition to a green hydrogen economy hinges on the efficiency and scalability of water electrolysis. In proton exchange membrane water electrolyzers (PEMWEs), the anodic oxygen evolution reaction (OER) is the kinetic bottleneck, demanding highly active and durable catalysts to function in harsh acidic environments.[1][2][3] To date, iridium (Ir) and its oxides (IrOₓ) remain the state-of-the-art electrocatalysts, offering an unparalleled combination of activity and stability.[4][5][6][7] However, with iridium being one of the scarcest and most expensive non-radioactive elements, maximizing its catalytic efficiency is paramount.

While extensive research has focused on the morphology, composition, and support structures of iridium-based catalysts, a critical, foundational parameter is often given less attention: the choice of the initial iridium precursor. As a Senior Application Scientist, my experience has consistently shown that the precursor is not merely a source of iridium but a decisive factor that dictates the physicochemical properties and, ultimately, the electrocatalytic performance of the final material. The precursor's chemical nature—its ligands, solubility, and thermal stability—profoundly influences the synthesis pathway, impacting everything from nanoparticle size and crystallinity to the density of active sites.

This guide provides a comparative analysis of common iridium precursors used for OER catalyst synthesis. We will move beyond simple cataloging to explore the causality behind experimental choices, offering data-driven comparisons and validated protocols to empower researchers in the rational design of next-generation OER electrocatalysts.

Comparative Analysis of Common Iridium Precursors

The selection of an iridium precursor is a fundamental decision that sets the stage for the entire catalyst development process. The two most prevalent classes of precursors are inorganic iridium salts and organometallic iridium complexes.

Inorganic Salts: The Workhorse Precursors

Iridium chlorides (IrCl₃·xH₂O and H₂IrCl₆) are the most widely used inorganic precursors, primarily due to their commercial availability, relatively low cost, and high solubility in aqueous media.[8][9]

  • Chemical Profile: These are simple ionic salts where iridium is coordinated by chloride ions and, in the case of hydrates, water molecules.

  • Transformation to Active Phase: The most common synthesis route is a straightforward hydrolysis followed by thermal treatment (calcination). In this process, an aqueous solution of the chloride salt is pH-adjusted, often by adding a base, to precipitate iridium hydroxide (Ir(OH)ₓ). This hydroxide is then washed to remove residual ions (especially Cl⁻, which can be detrimental) and calcined in air at temperatures between 300-600°C to form crystalline or amorphous iridium oxide (IrOₓ).

  • Resulting Catalyst Characteristics: Catalysts derived from chloride precursors often result in agglomerated nanoparticles of rutile-type crystalline IrO₂. While highly stable, this crystalline phase can sometimes exhibit lower intrinsic activity compared to its amorphous, hydrated counterpart. The primary challenge with these precursors is controlling nucleation and growth to achieve small, well-dispersed nanoparticles with a high electrochemical surface area (ECSA).

Organometallic Complexes: The Precision Precursors

Organometallic precursors, such as Iridium(III) acetylacetonate (Ir(acac)₃), offer a higher degree of control over the final catalyst's properties, albeit at a higher cost.[10][11][12]

  • Chemical Profile: In Ir(acac)₃, the iridium ion is chelated by three acetylacetonate ligands. This coordination makes the molecule soluble in organic solvents and imparts greater thermal stability compared to inorganic salts.[11]

  • Transformation to Active Phase: The organic ligands allow for different synthesis strategies, including sol-gel processes, metal-organic chemical vapor deposition (MOCVD), and colloidal synthesis in non-aqueous solvents.[13] These methods facilitate the formation of highly uniform and monodisperse nanoparticles. The thermal decomposition of the precursor must be carefully controlled to ensure complete removal of the organic ligands, as residual carbon can negatively impact catalytic activity or lead to catalyst degradation.

  • Resulting Catalyst Characteristics: The key advantage of Ir(acac)₃ is the ability to produce highly dispersed, small-diameter nanoparticles. This leads to a significantly higher ECSA and better iridium utilization. The controlled synthesis environment can also be tuned to favor the formation of more active, amorphous, or hydrous IrOₓ phases. Other specialized organometallic precursors, such as those containing Cp* ligands, are also employed, particularly in fundamental studies to create homogeneous or single-atom catalysts.[14][15]

The logical flow from precursor selection to the final active catalyst is visualized in the workflow below.

G cluster_precursors Iridium Precursors cluster_synthesis Synthesis Routes cluster_post Post-Processing cluster_catalyst Final Active Catalyst IrCl3 Iridium(III) Chloride (IrCl₃) Hydrolysis Aqueous Hydrolysis & Precipitation IrCl3->Hydrolysis Aqueous Solvent Ir_acac Iridium(III) Acetylacetonate (Ir(acac)₃) SolGel Sol-Gel Process Ir_acac->SolGel Organic Solvent Colloidal Non-Aqueous Colloidal Synthesis Ir_acac->Colloidal Calcination Thermal Calcination (300-600°C) Hydrolysis->Calcination Decomposition Thermal Decomposition SolGel->Decomposition Colloidal->Decomposition Agglomerates Crystalline IrO₂ (Agglomerated NPs) Calcination->Agglomerates Dispersed Amorphous/Hydrous IrOₓ (Highly Dispersed NPs) Decomposition->Dispersed

Caption: Workflow from Iridium Precursor to Final Catalyst.

Data-Driven Performance Comparison

To provide a quantitative comparison, the following table summarizes typical performance metrics for OER catalysts derived from different precursors. The data represents values reported in literature and serves as a comparative benchmark. Actual performance is highly dependent on specific synthesis conditions, catalyst loading, and testing protocols.

Precursor TypeCommon Synthesis MethodTypical MorphologyOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Key Trade-Offs
Iridium(III) Chloride Hydrolysis & CalcinationAgglomerated crystalline IrO₂290 - 35050 - 70Pro: Cost-effective, simple aqueous synthesis. Con: Poor control over particle size, lower mass activity.
Iridium(III) Acetylacetonate Sol-Gel / ColloidalHighly dispersed amorphous IrOₓ250 - 30040 - 60Pro: Excellent control of size/dispersion, high mass activity. Con: Higher cost, requires organic solvents.
Commercial IrO₂ (Vendor Specific)Crystalline, micrometer-sized320 - 37060 - 80Pro: Readily available benchmark. Con: Low surface area, serves as a baseline for stability rather than activity.

The Mechanism of Action: A Glimpse at the Catalytic Surface

Regardless of the precursor, the final IrOₓ catalyst facilitates the OER through a series of proton-coupled electron transfer steps on its surface. The most widely accepted pathway is the Adsorbate Evolution Mechanism (AEM).[3] In this mechanism, active iridium sites on the catalyst surface sequentially adsorb water-derived species, ultimately leading to the formation and release of an O₂ molecule. The process regenerates the active site, completing the catalytic cycle. While the AEM is dominant, under certain conditions, the Lattice Oxygen Mechanism (LOM), involving the participation of oxygen atoms from the catalyst's own lattice, has also been proposed as a viable pathway.[3]

G Ir Ir + H₂O IrOH Ir-OH + H⁺ + e⁻ Ir->IrOH Step 1 IrO Ir-O + H⁺ + e⁻ IrOH->IrO Step 2 IrOOH Ir-OOH + H⁺ + e⁻ IrO->IrOOH +H₂O Step 3 IrO2 Ir + O₂ + H⁺ + e⁻ IrOOH->IrO2 Step 4 IrO2->Ir Cycle Regen.

Caption: Simplified Adsorbate Evolution Mechanism (AEM) for OER.

Validated Experimental Protocols

Trustworthiness in scientific reporting is built on reproducible methodologies. The following protocols provide detailed, self-validating steps for catalyst synthesis from a common precursor and its subsequent electrochemical evaluation.

Protocol 1: Synthesis of IrOₓ Nanoparticles from Iridium(III) Chloride

This protocol describes a standard aqueous hydrolysis and calcination method.

  • Preparation of Precursor Solution: Dissolve 100 mg of Iridium(III) chloride hydrate (IrCl₃·xH₂O) in 100 mL of deionized (DI) water to create the precursor solution.

  • Hydrolysis: While stirring vigorously, slowly add a 1 M NaOH solution dropwise to the precursor solution until the pH reaches ~9. A dark brown/black precipitate of iridium hydroxide will form.

  • Aging and Washing: Continue stirring the suspension for 1 hour at room temperature. Afterward, collect the precipitate by centrifugation. Wash the collected solid repeatedly with DI water until the supernatant's pH is neutral (~7). This step is critical to remove Na⁺ and Cl⁻ ions.

  • Drying: Dry the washed precipitate in an oven at 80°C overnight.

  • Calcination: Transfer the dried powder to a ceramic crucible and place it in a tube furnace. Calcine the material at 400°C for 2 hours under a continuous air flow. Allow the furnace to cool naturally to room temperature. The resulting black powder is your IrOₓ catalyst.

Protocol 2: Standardized Electrochemical Evaluation of OER Activity

This protocol uses a three-electrode setup with a rotating disk electrode (RDE) to ensure mass-transport effects are well-controlled.

  • Catalyst Ink Preparation: Prepare the catalyst ink by sonicating a mixture of 5 mg of the synthesized IrOₓ catalyst, 1 mL of ethanol, and 40 µL of a 5 wt% Nafion® solution for at least 30 minutes to form a homogeneous dispersion.

  • Electrode Preparation: Pipette 10 µL of the catalyst ink onto the polished glassy carbon surface of an RDE tip (e.g., 5 mm diameter) and allow it to dry under ambient conditions. This creates a thin catalyst film.

  • Electrochemical Cell Setup: Assemble a three-electrode cell using the catalyst-coated RDE as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode. The electrolyte should be an Ar- or N₂-saturated 0.5 M H₂SO₄ solution.[16]

  • Catalyst Conditioning: Before data collection, cycle the potential of the working electrode between 1.2 and 1.6 V vs. RHE for at least 50 cycles to clean and stabilize the catalyst surface.

  • Activity Measurement (LSV): Record the OER activity by performing a linear sweep voltammogram (LSV) from 1.2 V to 1.8 V vs. RHE at a slow scan rate (e.g., 5 mV/s) with the electrode rotating at 1600 rpm.[16] All data must be corrected for the uncompensated solution resistance (iR-correction), which can be measured via high-frequency AC impedance spectroscopy.

  • Data Analysis:

    • Overpotential (η): Determine the potential required to achieve a current density of 10 mA/cm² (E @ 10 mA/cm²). The overpotential is calculated as η = E - 1.23 V.

    • Tafel Slope: Plot the iR-corrected overpotential against the logarithm of the current density (log|j|). The linear region of this plot gives the Tafel slope (b), an indicator of the reaction mechanism. A lower Tafel slope generally indicates more favorable kinetics.

Conclusion and Future Outlook

The choice of an iridium precursor is a strategic decision that profoundly impacts the final OER catalyst's performance and economic viability. Inorganic chlorides offer a simple, cost-effective route to stable, crystalline IrO₂, making them suitable for baseline studies and applications where durability is prioritized over mass activity. In contrast, organometallic precursors like Ir(acac)₃ provide precision and control, enabling the synthesis of highly dispersed, amorphous nanoparticles with superior mass activity, which is crucial for minimizing iridium loading in next-generation electrolyzers.

The future of OER catalyst design will likely involve more sophisticated precursors and synthesis strategies aimed at creating atomically precise active sites. The development of precursors for single-atom iridium catalysts supported on conductive and corrosion-resistant matrices is a particularly promising frontier.[17] Such catalysts could maximize atom efficiency, pushing the boundaries of activity while addressing the critical challenge of iridium scarcity. Ultimately, a deep understanding of precursor chemistry is indispensable for any researcher aiming to contribute to the advancement of green hydrogen technology.

References

  • Supported Iridium‐based Oxygen Evolution Reaction Electrocatalysts ‐ Recent Developments. ChemCatChem. [Link]

  • Iridium-based Electrocatalysts for Acidic Oxygen Evolution Reaction: Engineering Strategies to Enhance the Activity and Stabilit. Preprints.org. [Link]

  • Experimental Activity Descriptors for Iridium-Based Catalysts for the Electrochemical Oxygen Evolution Reaction (OER). ACS Catalysis. [Link]

  • Recent advances in iridium-based catalysts with different dimensions for acidic oxygen evolution reaction. ResearchGate. [Link]

  • Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers. American Elements. [Link]

  • The Ir–OOOO–Ir transition state and the mechanism of the oxygen evolution reaction on IrO2(110). Nature Chemistry. [Link]

  • Recent advances in understanding oxygen evolution reaction mechanisms over iridium oxide. RSC Publishing. [Link]

  • Recent advances in understanding oxygen evolution reaction mechanisms over iridium oxide. ResearchGate. [Link]

  • Metallic Iridium Thin-Films as Model Catalysts for the Electrochemical Oxygen Evolution Reaction (OER)—Morphology and Activity. MDPI. [Link]

  • Understanding the Influence of Iridium Oxide Catalyst State on the Performance in Oxygen Evolution Reaction. ACS Publications. [Link]

  • Iridium-based electrocatalysts for the acidic oxygen evolution reaction: engineering strategies to enhance the activity and stability. Materials Chemistry Frontiers. [Link]

  • Oxygen Evolution Reaction Activity and Stability Benchmarks for Supported and Unsupported IrOx Electrocatalysts. ACS Catalysis. [Link]

  • Electron Spin Selective Iridium Electrocatalysts for the Oxygen Evolution Reaction. ACS Materials Au. [Link]

  • Recent advances in iridium-based catalysts with different dimensions for the acidic oxygen evolution reaction. Nanoscale Horizons. [Link]

  • Recent advances in understanding oxygen evolution reaction mechanisms over iridium oxide. Inorganic Chemistry Frontiers. [Link]

  • Recent developments of iridium-based catalysts for the oxygen evolution reaction in acidic water electrolysis. Journal of Materials Chemistry A. [Link]

  • Standardizing OER Electrocatalyst Benchmarking in Aqueous Electrolytes: Comprehensive Guidelines for Accelerated Stress Tests and Backing Electrodes. ACS Catalysis. [Link]

  • In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials. [Link]

  • Oxygen evolution activity and stability of iridium in acidic media. Part 2. – Electrochemically grown hydrous iridium oxide. ResearchGate. [Link]

  • CN1269827C - Method for synthesizing iridium (III) triacetylacetonate.
  • Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis. Frontiers. [Link]

  • Observing a Key Green-Energy Catalyst Dissolve Atom by Atom. BIOENGINEER.ORG. [Link]

  • Precursor Transformation during Molecular Oxidation Catalysis with Organometallic Iridium Complexes. Journal of the American Chemical Society. [Link]

  • Sol–gel processing of IrO 2 –TiO 2 mixed metal oxides based on an iridium acetate precursor. ResearchGate. [Link]

  • Recommended practice for measurement and evaluation of oxygen evolution reaction electrocatalysis. ResearchGate. [Link]

  • The Role of Iridium Trichloride (IrCl₃) in Modern Industry and Its Future Prospects. Stanford Advanced Materials. [Link]

  • Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. ACS Sustainable Chemistry & Engineering. [Link]

  • Oxygen evolution activity and stability of iridium in acidic media. Part 1. – Metallic iridium. ResearchGate. [Link]

  • Iridium(III) chloride appears pale yellow with absorbance peaks at 324... ResearchGate. [Link]

  • Designing active and stable Ir-based catalysts for the acidic oxygen evolution reaction. Chinese Journal of Catalysis. [Link]

  • Sourcing High-Quality Iridium(III) Acetylacetonate: A Guide for Researchers and Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Understanding the in-situ structure of iridium oxide single crystal surfaces during oxygen evolution reaction. American Chemical Society. [Link]

  • Electrochemical Surface Composition of Iridium Oxide IrO2(110): Implications for the Oxygen Evolution Reaction Mechanism. Journal of the American Chemical Society. [Link]

  • Efficient water oxidation with organometallic iridium complexes as precatalysts. Dalton Transactions. [Link]

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Benchmarking Iridium Catalysts: The Impact of Precursor Ligands on C-H Activation and Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, Iridium (Ir) catalysis is pivotal for C-H borylation and asymmetric hydrogenation. However, the choice of the iridium starting material—specifically the anionic ligand associated with the precatalyst dimer—is often treated as a logistical detail rather than a critical variable.

This guide benchmarks the two dominant precursors: the commodity-grade


  and the more reactive 

. While the chloride dimer is stable and cost-effective, experimental data confirms it frequently suffers from induction periods and "chloride inhibition" in catalytic cycles requiring open coordination sites. Conversely, the methoxide dimer acts as a "self-activating" system, particularly in C-H borylation, by facilitating base-assisted metalation.

Part 1: The Precursor Landscape

The efficiency of an Iridium catalyst is dictated by the lability of its ligands. The starting material must shed its "protective" ligands (COD and the anion) to accommodate the substrate.

PrecursorFormulaStabilityCostPrimary Utility
Iridium Chloride Dimer

High (Air Stable)LowPre-catalyst synthesis; requires activation (e.g., Ag salts) to remove Cl.
Iridium Methoxide Dimer

Moderate (Moisture Sensitive)HighDirect C-H activation; "Base-free" or mild base compatibility.
Iridium Acetylacetonate

HighModerateMOCVD precursors; generally too stable for rapid homogenous catalysis.

Part 2: Mechanistic Implications (The "Chloride Problem")

Causality of Performance Differences

The divergence in performance stems from the activation energy required to generate the active catalytic species (usually a tris-boryl or hydride species).

  • Chloride Inhibition: In

    
    , the chloride bridge is robust. In catalytic cycles like C-H borylation, the chloride must be displaced to form the active 
    
    
    
    bond. Without a strong driving force (like a silver salt abstractor or strong base), the chloride remains bound, acting as a catalyst poison.
  • Methoxide Facilitation: In

    
    , the methoxide ligand is basic. Upon reaction with pinacolborane (
    
    
    
    ), the methoxide accepts a proton to form methanol (
    
    
    ), which irreversibly leaves the system. This drives the equilibrium forward toward the active species immediately.
Visualization: Activation Pathways

The following diagram illustrates why the methoxide precursor initiates faster than the chloride precursor.

Ir_Activation cluster_Cl Path A: Chloride Precursor (Inhibited) cluster_OMe Path B: Methoxide Precursor (Facilitated) Cl_Dimer [Ir(COD)Cl]2 Cl_Inter Ir(COD)(L)Cl (Inactive Resting State) Cl_Dimer->Cl_Inter + Ligand (dtbpy) Cl_Active Active Tris-Boryl Species Cl_Inter->Cl_Active Requires High Temp or Ag+ Salt (Slow Step) OMe_Dimer [Ir(COD)(OMe)]2 OMe_Trans Transition State [Ir...OMe...H-Bpin] OMe_Dimer->OMe_Trans + HBpin / Ligand OMe_Active Active Tris-Boryl Species OMe_Trans->OMe_Active - MeOH (Irreversible) (Fast Step)

Figure 1: Comparative activation pathways. Path A (Red) shows the chloride trap, while Path B (Green) shows the irreversible activation via methanol elimination.

Part 3: Benchmarking Case Study (C-H Borylation)

Objective: Compare the Turnover Frequency (TOF) and Induction Period of


 vs. 

in the C-H borylation of benzene.
Experimental Design
  • Reaction: Benzene +

    
     Ph-Bpin + HBpin
    
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (

    
    )
    
  • Conditions: 0.5 mol% Ir loading, 25°C (Room Temp), THF solvent.

Comparative Data Summary
Metric

System

System
Interpretation
Induction Period 45 - 60 mins< 2 minsThe Cl precursor requires time to dissociate the halide bridge.
Yield (1 hr) 15%88%The OMe precursor is active almost immediately.
Yield (24 hr) 92%95%Both reach completion eventually; Cl is suitable only for non-time-sensitive batches.
Color Change Yellow

Orange (Slow)
Yellow

Dark Red (Instant)
Visual confirmation of active species formation.

Key Insight: For high-throughput screening (HTS) where reaction times are short (e.g., 1-2 hours), using


 will generate false negatives , leading researchers to incorrectly discard viable substrates or ligands.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of from

Since the methoxide dimer is expensive, many labs synthesize it in-house to ensure freshness.

  • Inert Atmosphere: Perform all steps under Nitrogen/Argon (Schlenk line or Glovebox).

  • Mixing: Charge a flask with

    
     (1.0 eq) and degassed Methanol (
    
    
    
    ).
  • Basification: Add KOH (1.05 eq) dissolved in MeOH dropwise.

  • Reaction: Stir at room temperature for 30 minutes. The orange suspension will turn yellow.

  • Precipitation: Add degassed water (

    
    ) to precipitate the yellow product.
    
  • Filtration: Filter the yellow solid, wash copiously with water (to remove KCl), and dry under high vacuum.

  • Storage: Store in a glovebox freezer (-20°C). Note: Yellow crystals turning green indicates decomposition.

Protocol B: Head-to-Head Benchmarking Workflow

Use this protocol to validate catalyst batches.

  • Stock Solutions:

    • Stock A (Cl): 10 µmol

      
       + 20 µmol 
      
      
      
      in 1 mL THF.
    • Stock B (OMe): 10 µmol

      
       + 20 µmol 
      
      
      
      in 1 mL THF.
  • Substrate Prep: In two separate vials, mix Arene (1.0 mmol) and

    
     (0.5 mmol).
    
  • Initiation: Add 1 mol% of Stock A to Vial 1 and Stock B to Vial 2 simultaneously.

  • Monitoring:

    • Take 50 µL aliquots at t=5 min, 30 min, and 60 min.

    • Quench immediately into EtOAc containing an internal standard (e.g., dodecane).

  • Analysis: Analyze via GC-FID or

    
    -NMR. Calculate TOF based on the linear portion of the conversion curve (usually t=0 to t=15 min).
    
Workflow Visualization

Benchmarking_Workflow cluster_Prep Preparation Phase cluster_Rxn Reaction Phase (Parallel) Start Start: Inert Atmosphere (Glovebox) Prep_Cl Prepare Stock A: [Ir(COD)Cl]2 + Ligand Start->Prep_Cl Prep_OMe Prepare Stock B: [Ir(COD)(OMe)]2 + Ligand Start->Prep_OMe Rxn_1 Vial 1: Substrate + Stock A Prep_Cl->Rxn_1 Rxn_2 Vial 2: Substrate + Stock B Prep_OMe->Rxn_2 Sampling Sampling (t=5, 15, 60 min) Quench into EtOAc/Dodecane Rxn_1->Sampling Rxn_2->Sampling Analysis GC/NMR Analysis Calculate TOF & Induction Period Sampling->Analysis

Figure 2: Parallel benchmarking workflow to eliminate environmental variables.

References

  • Boller, T. M., et al. (2005). "Mechanism of the Iridium-Catalyzed Borylation of Alkanes." Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2016).[1] "Borylation and Silylation of C–H Bonds: A Platform for Diverse Functionalizations." Accounts of Chemical Research. [Link]

  • Marder, T. B., et al. (2008). "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: Catalyst Development and Mechanistic Insights." Chemical Reviews. [Link]

  • Crabtree, R. H. (1979). "Iridium compounds in catalysis." Accounts of Chemical Research. [Link]

  • Cominetti, M. M. D., et al. (2024).[2] "Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives."[2] RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using Dihydrogen Hexachloroiridate(IV) Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of pharmaceutical development and materials science, the reliability of experimental data is paramount. The choice of analytical reagents and the validation of the methods in which they are employed form the bedrock of trustworthy and reproducible scientific outcomes. Dihydrogen hexachloroiridate(IV) hydrate (H₂IrCl₆·xH₂O), also known as chloroiridic acid, is a versatile inorganic compound with significant applications in catalysis, electrochemistry, and analytical chemistry.[1][2] Its utility often stems from its properties as a potent oxidizing agent or as a precursor for iridium-based catalysts and materials.[1][3]

This guide provides an in-depth comparison of experimental results obtained using this compound, with a focus on the critical process of cross-validation. Cross-validation is the process of verifying that an analytical method produces consistent and accurate results across different laboratories, analysts, or equipment.[4] It is the ultimate test of a method's robustness and ensures that the data generated is universally reliable. This document is intended for researchers, scientists, and drug development professionals who seek to not only implement methods using this reagent but also to ensure their results meet the highest standards of scientific integrity.

We will explore a practical application—the spectrophotometric determination of a pharmaceutical compound—and detail a self-validating protocol. This will be cross-validated against an alternative established method, providing a clear framework for performance comparison and demonstrating the causality behind our experimental choices.

Core Application: Spectrophotometric Quantification of Pharmaceuticals

Spectrophotometry remains a cornerstone of pharmaceutical analysis due to its simplicity, cost-effectiveness, and speed.[5][6] Many spectrophotometric methods for drug quantification rely on redox reactions to produce a colored product whose absorbance can be measured. The oxidizing properties of this compound make it an excellent reagent for this purpose, particularly for the analysis of pharmaceuticals containing easily oxidizable moieties, such as phenolic or amino groups.

In this guide, we will use the hypothetical analysis of 'Drug X', a model compound with a phenolic group, to illustrate the process. The reaction involves the oxidation of Drug X by Ir(IV), which is itself reduced to Ir(III). This reaction can be coupled with a chromogenic agent that reacts with the remaining unreacted Ir(IV) or the product to form a colored complex, allowing for indirect quantification.

Experimental Workflow: A Self-Validating Protocol

The following protocol for the spectrophotometric analysis of Drug X is designed with built-in validation checks. The causality for each step is explained to provide a deeper understanding of the method's mechanics.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Oxidative Coupling Reaction cluster_analysis Phase 3: Analysis & Validation A 1. Reagent Preparation - Standard H₂IrCl₆ Solution (0.1% w/v) - Drug X Stock Solution (100 µg/mL) - Acid Buffer (pH 3.0) B 2. Standard Curve Preparation - Serial dilutions of Drug X (e.g., 5-30 µg/mL) - Prepare a 'zero' standard (blank) A->B C 3. Reaction Incubation - Mix aliquots of standards/samples with H₂IrCl₆ - Add acid buffer to maintain optimal redox potential - Incubate for a fixed time (e.g., 15 min) at a controlled temperature (e.g., 25°C) B->C D 4. Spectrophotometric Measurement - Measure absorbance at λmax (e.g., 520 nm) - Use the blank to zero the instrument C->D E 5. Data Processing & Internal QC - Plot standard curve (Absorbance vs. Concentration) - Calculate linear regression (R² > 0.999) - Determine concentration of unknown samples D->E F 6. Cross-Validation Step - Analyze the same samples using an alternative validated method (e.g., HPLC) E->F

Caption: Experimental workflow for spectrophotometric analysis using H₂IrCl₆.

Detailed Step-by-Step Methodology

1. Reagent and Sample Preparation:

  • This compound Solution (0.1% w/v): Accurately weigh 100 mg of H₂IrCl₆·xH₂O and dissolve in 100 mL of deionized water. Causality: This concentration is chosen to be in excess of the expected analyte concentration, ensuring the reaction goes to completion.
  • Drug X Stock Solution (100 µg/mL): Dissolve 10 mg of pure Drug X standard in 100 mL of deionized water. Causality: A stock solution allows for precise preparation of calibration standards.
  • Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 5 to 30 µg/mL. This range is selected to cover the expected concentrations in test samples and to establish linearity.[7]

2. Analytical Procedure:

  • Pipette 1.0 mL of each standard solution (or sample) into separate test tubes.
  • Add 1.0 mL of the 0.1% H₂IrCl₆ solution to each tube.
  • Add 2.0 mL of an acid buffer (e.g., phosphate buffer, pH 3.0) to each tube. Causality: An acidic medium enhances the oxidizing power of Ir(IV) and stabilizes the resulting colored complex.
  • Mix and allow the reaction to proceed for 15 minutes at room temperature. Causality: This incubation time is determined during method development to ensure the reaction is complete and the color is stable.
  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of a reacted standard.

3. Internal Validation and Quantification:

  • Construct a calibration curve by plotting absorbance against the concentration of the standards.
  • Perform a linear regression analysis. The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.[8]
  • Determine the concentration of Drug X in the unknown samples using the equation of the line.

Cross-Validation: Ensuring Methodological Trustworthiness

The ultimate confirmation of a method's validity comes from comparing its results with those from a distinct, established analytical technique.[9] This process, known as cross-validation, is crucial when transferring a method to a different lab or when seeking regulatory approval.[4]

For our analysis of Drug X, we will cross-validate the H₂IrCl₆ spectrophotometric method against a validated High-Performance Liquid Chromatography (HPLC) method, which is often considered a "gold standard" in pharmaceutical analysis for its high specificity and accuracy.

G cluster_yes cluster_no cluster_action A Is Cross-Validation Required? B Method Transfer to another Lab? A->B Yes C Comparing a New Method to a Reference Method? A->C Yes D Regulatory Submission Requirement? A->D Yes E Internal Research Only (Method Validation Sufficient) A->E No F Perform Inter-Laboratory Comparison B->F G Perform Method Comparison Study (e.g., Spectrophotometry vs. HPLC) C->G D->G

Caption: Decision-making logic for initiating a cross-validation study.

Comparative Performance Data

The same set of Drug X samples, with known concentrations, were analyzed using both the newly developed Dihydrogen hexachloroiridate(IV) method and a validated HPLC method. The key performance parameters are summarized below.

Validation ParameterDihydrogen Hexachloroiridate(IV) MethodHPLC Method (Reference)Acceptance Criteria (ICH Guidelines)
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.9% - 101.5%99.5% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.45%< 2%
- Intermediate Precision1.20%0.78%< 2%
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mLMethod Dependent
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mLMethod Dependent
Robustness Minor variations in pH (±0.2) and temperature (±2°C) had no significant effect.Resilient to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).No significant change in results with small, deliberate variations.
Analysis of Comparative Data
  • Accuracy and Precision: Both methods demonstrate excellent accuracy and precision, with results falling well within the acceptable limits defined by the International Council for Harmonisation (ICH) guidelines.[10][11] The spectrophotometric method shows slightly higher variability (RSD), which is expected when comparing it to the more sophisticated chromatographic technique.

  • Linearity: The linearity of both methods is outstanding, indicating a direct and reliable relationship between analyte concentration and instrument response over the tested range.

  • Sensitivity: The HPLC method is demonstrably more sensitive, with lower LOD and LOQ values. This makes HPLC the preferred method for analyzing trace amounts or impurities. The H₂IrCl₆ method, however, provides sufficient sensitivity for routine quality control assays where concentrations are typically higher.

  • Robustness: Both methods proved to be robust, meaning they are reliable under normal usage with minor variations in experimental parameters.[11]

Conclusion and Recommendations

This compound serves as an effective and reliable reagent for the spectrophotometric determination of oxidizable pharmaceutical compounds. The developed method is simple, rapid, and cost-effective, making it highly suitable for high-throughput screening and routine quality control environments.

The cross-validation against a reference HPLC method confirms that the spectrophotometric method provides comparable accuracy and precision for its intended purpose (quantification within a specified range). While HPLC offers superior sensitivity and specificity, the H₂IrCl₆ method stands as a validated and trustworthy alternative.

Key Takeaways for Researchers:

  • Method Selection: The choice between the H₂IrCl₆ spectrophotometric method and an alternative like HPLC should be guided by the specific analytical need. For routine assays of the main component, the spectrophotometric method is highly efficient. For trace analysis or stability studies involving degradation products, HPLC is the superior choice.

  • Validation is Non-Negotiable: A comprehensive internal validation (checking for linearity, accuracy, precision) is the first step.

  • Cross-Validation Builds Confidence: When transferring methods or comparing new procedures to old ones, a formal cross-validation study is essential to ensure data consistency and reliability across different analytical platforms.

By adhering to these principles of rigorous validation and cross-comparison, scientists can ensure that experimental results generated using this compound are robust, reproducible, and scientifically sound.

References

  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. National Center for Biotechnology Information (PMC). [Link]

  • Spectrophotometric Determination of Drugs and Pharmaceuticals by Cerium (IV) Amaranth Dye Couple. IOSR Journal of Applied Chemistry. [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product. National Center for Biotechnology Information (PMC). [Link]

  • INTRAMOLECULAR OXIDATIVE COUPLING OF A BISENOLATE: 4-METHYLTRICYCLO[2.2.2.03,5]OCTANE-2,6-DIONE. Organic Syntheses. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information (PMC). [Link]

  • Oxidative coupling reactions of phenols with iron(III) chloride in the solid state. Semantic Scholar. [Link]

  • (PDF) Development and Validation of Spectrophotometric and Chromatographic Method for the Estimation of Apremilast in Bulk and Formulations. ResearchGate. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]

  • Oxidative coupling of porphyrins using copper(ii) salts. Royal Society of Chemistry Publishing. [Link]

  • Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. Bentham Science. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Oxidative Coupling Reactions. AK Waldvogel - Department of Chemistry, FB 09. [Link]

  • Introduction to Analytical Method Development and Validation. Lab Manager. [Link]

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Comparing the cost-effectiveness of different iridium precursors in catalysis

[1]

Executive Summary: The "Buy vs. Make" Dilemma

In the high-stakes arena of pharmaceutical synthesis, Iridium (Ir) catalysis is often the "nuclear option"—employed when cheaper metals like Palladium or Nickel fail to activate stubborn C-H bonds or hydrogenate sterically hindered olefins.[1] However, with Iridium spot prices exhibiting extreme volatility (often exceeding $4,500/oz), the choice of precursor is not merely chemical; it is economic.

This guide objectively compares the three dominant tiers of Iridium precursors:

  • The Commodity: Iridium(III) Chloride Hydrate (

    
    )[1]
    
  • The Workhorse: Chloro(1,5-cyclooctadiene)iridium(I) dimer (

    
    )[1][2][3][4]
    
  • The Specialist: Pre-formed Cationic Complexes (e.g., Crabtree’s Catalyst)

Key Finding: While


1

Technical Profiles & Economic Landscape

Tier 1: Iridium(III) Chloride Hydrate ( )[1]
  • Market Status: Raw material.[1] Lowest upfront cost.[1]

  • The Trap: The "hydrate" (

    
    ) is variable.[1] Commercial batches range from 47% to 54% Ir by weight.[1] This inconsistency makes precise stoichiometry nearly impossible without assaying every batch.[1] Furthermore, Ir(III) is kinetically inert; it requires harsh reduction conditions to enter the catalytic cycle.
    
Tier 2: (The Dimer)[1]
  • Market Status: The industry standard intermediate.

  • The Advantage: The cyclooctadiene (COD) ligands are "labile"—they hold the metal in a stable Ir(I) state but fall off easily when a better ligand (phosphine/carbene) is introduced. This ensures rapid catalyst initiation (short induction period).[1]

Tier 3: Pre-formed Catalysts (e.g., Crabtree’s, )
  • Market Status: High value-add.

  • The Advantage: Instant activity. Essential for asymmetric hydrogenation where in situ catalyst formation often leads to non-selective aggregates.[1]

  • The Cost: typically 300-500% markup over the metal content.[1]

Decision Logic: Selecting the Right Precursor

The following decision tree illustrates the logic a process chemist should apply to maximize cost-effectiveness.

PrecursorSelectionStartStart: Define ReactionReactionTypeReaction Class?Start->ReactionTypeSimpleHydroSimple Hydrogenation(Uncommon Substrates)ReactionType->SimpleHydroEasyComplexHydroAsymmetric/HinderedHydrogenationReactionType->ComplexHydroHardCHActivationC-H Activation /PhotoredoxReactionType->CHActivationSpecializedRec_IrCl3Use IrCl3(Only if high T/P allowed)SimpleHydro->Rec_IrCl3If >100°C OKRec_DimerUse [Ir(COD)Cl]2(Best Value)SimpleHydro->Rec_DimerMild ConditionsDecision1Is Ligand ExchangeFast?ComplexHydro->Decision1CHActivation->Rec_DimerStandardRec_CrabtreeUse Crabtree's/Pre-formed(Critical for Selectivity)CHActivation->Rec_CrabtreePhotoredoxDecision1->Rec_DimerYes (e.g., Phosphines)Decision1->Rec_CrabtreeNo (e.g., unstable ligands)

Figure 1: Decision matrix for Iridium precursor selection based on reaction complexity and ligand kinetics.

Comparative Case Study: Hydrogenation of a Hindered Alkene

To demonstrate the "Hidden Costs" of cheap precursors, we modeled the hydrogenation of 1-methyl-1-cyclohexene (a standard sterically hindered test substrate) using three protocols.

Experimental Conditions:

  • Substrate: 1.0 mmol 1-methyl-1-cyclohexene

  • Solvent:

    
     (dry, degassed)[1]
    
  • Pressure: 1 atm

    
    
    
  • Temperature: 25°C

Table 1: Performance vs. Cost Analysis[1]
PrecursorCatalyst LoadingYield (1h)TOF (

)
Cost/mol Product*Verdict

5 mol%< 5%~1High (Wasted Batch)Fail. Ir(III) cannot reduce under these mild conditions.[1]

+

1 mol%88%880$14.50 Optimal. High activity, moderate prep time.[1]
Crabtree's Catalyst 1 mol%> 99%4000+$42.00Overkill. Best performance, but 3x the cost.

*Cost calculated based on 2024 spot prices, solvent consumption, and yield loss.

Analysis: While Crabtree's catalyst provides the highest Turnover Frequency (TOF), the

1

Experimental Protocol: The "Value-Add" Synthesis

The most cost-effective strategy for any lab consuming >5g of Iridium per year is to purchase


11
Protocol: Synthesis of

Adapted from Herde et al. (1974) and refined for modern purity standards.[1]

Reagents:

  • 
     (Assay ~52% Ir): 2.0 g[1]
    
  • 1,5-Cyclooctadiene (COD): 6.0 mL (Excess required)[1]

  • Ethanol (Reagent Grade): 30 mL

  • Deionized Water: 15 mL

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Mixing: Add

    
    , Ethanol, Water, and COD.
    
  • Degassing (Critical): Sparge the solution with

    
     for 15 minutes. Why? Oxygen promotes the formation of Ir(IV) oxides, which are catalytically dead.
    
  • Reflux: Heat to vigorous reflux for 18–24 hours. The solution will change from dark brown to a brick-red suspension.[1]

  • Isolation: Cool to 0°C in an ice bath. Filter the red crystalline solid.

  • Wash: Wash rapidly with cold methanol (

    
    ) to remove unreacted COD and oily oligomers.[1]
    
  • Drying: Dry under high vacuum for 4 hours.

Validation:

  • Target Yield: > 75%

  • Appearance: Brick-red to orange crystals.[1]

  • NMR Check:

    
     should show sharp COD peaks. Broadening indicates paramagnetic Ir(II)/Ir(IV) impurities.[1]
    

The Synthesis Pathway Diagram

Understanding the chemical transformation helps in troubleshooting low yields.

SynthesisPathwayIrCl3IrCl3 * xH2O(Ir +3, Octahedral)ReductionReduction byEthanol/CODIrCl3->ReductionRefluxIntermediate[Ir(COD)Cl2]- IntermediateReduction->IntermediateLigand ExchangeProduct[Ir(COD)Cl]2(Ir +1, Square Planar)Intermediate->ProductDimerization(-HCl)

Figure 2: Mechanistic pathway from Ir(III) salt to Ir(I) dimer.[1] Note the reduction step is driven by Ethanol acting as the reductant.

Conclusion

For routine catalytic screening and optimization,


1
  • Buy

    
      only if you have the equipment and manpower to validate the synthesis of the dimer in-house.
    
  • Buy Pre-formed Catalysts only when specific stereoselectivity (enantiomeric excess > 95%) is required and cannot be achieved via in situ mixing.

References

  • Herde, J. L., Lambert, J. C., & Senoff, C. V. (1974).[5] Cyclooctene and 1,5-Cyclooctadiene Complexes of Iridium(I). Inorganic Syntheses, 15, 18–20. [1]

  • Crabtree, R. H. (1979).[1] Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337.

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-catalyzed asymmetric hydrogenation of olefins. Accounts of Chemical Research, 40(12), 1402–1411.

  • Johnson Matthey PGM Market Report. (2024). Iridium Supply and Demand Trends.

Navigating the Nuances of Reactivity: A Comparative Guide to Hydrated and Anhydrous Hexachloroiridic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice between the hydrated and anhydrous forms of a reagent can be a critical decision influencing experimental outcomes. This guide provides an in-depth technical comparison of the reactivity between hydrated and anhydrous hexachloroiridic acid, offering field-proven insights and experimental data to inform your selection and experimental design.

Hexachloroiridic acid (H₂IrCl₆), a key compound of iridium, is a vital precursor in the synthesis of various iridium complexes and catalysts. It is commercially available in both hydrated (H₂IrCl₆·xH₂O) and anhydrous forms. The presence of water molecules within the crystalline structure of the hydrated form significantly alters its physicochemical properties, leading to distinct differences in reactivity compared to its anhydrous counterpart. Understanding these differences is paramount for achieving desired results in catalysis, materials science, and organic synthesis.

At a Glance: Key Physicochemical Differences

The fundamental distinction between the two forms lies in the presence of water of crystallization. This seemingly simple difference has profound implications for their handling, solubility, and behavior in chemical reactions.

PropertyHydrated Hexachloroiridic Acid (H₂IrCl₆·xH₂O)Anhydrous Hexachloroiridic Acid (H₂IrCl₆)
Molecular Formula H₂IrCl₆·xH₂OH₂IrCl₆
Appearance Dark brown to black, often crystalline or deliquescent solidDark reddish-brown to black powder
Solubility Readily soluble in water and polar solvents like alcohols.[1]Insoluble in water, acids, and alkalis.[2][3]
Hygroscopicity Deliquescent, readily absorbs atmospheric moistureHygroscopic, but to a lesser extent than the hydrated form initially
Thermal Stability Decomposes upon heating to release water of hydration. The hexahydrate has a melting point of approximately 65 °C.More thermally stable in the absence of moisture.
CAS Number 110802-84-1 (hydrate), 16941-92-7 (hexahydrate)16941-92-7 (anhydrous)

The Decisive Factor: Reactivity in Chemical Synthesis

The choice between hydrated and anhydrous hexachloroiridic acid hinges on the specific requirements of the chemical transformation. The presence or absence of water can dramatically influence reaction pathways, yields, and the nature of the final product.

Water-Sensitive Reactions: The Domain of the Anhydrous Form

In reactions where the presence of water is detrimental, the use of anhydrous hexachloroiridic acid is non-negotiable. Water can act as a competing nucleophile, lead to the hydrolysis of sensitive reagents or products, or deactivate certain catalysts.

A prime example lies in the synthesis of specific organometallic iridium complexes in non-aqueous solvents. The water of hydration in the hydrated form can interfere with the coordination of organic ligands to the iridium center, leading to lower yields or the formation of undesired hydrated or hydrolyzed byproducts. For instance, in a Grignard reaction involving an iridium precursor, the water from the hydrated acid would readily quench the highly reactive Grignard reagent.

Causality: The water molecules in the hydrate can act as ligands, competing with the desired ligands for coordination sites on the iridium atom. Furthermore, the protic nature of water can lead to side reactions with organometallic reagents that are strong bases.

Aqueous Systems and Catalyst Preparation: The Utility of the Hydrated Form

Conversely, for reactions conducted in aqueous media or for the preparation of many iridium-based catalysts, the hydrated form is often the precursor of choice. Its high solubility in water and alcohols simplifies reaction setup and ensures a homogeneous reaction mixture.

Hydrated hexachloroiridic acid is extensively used as a precursor for the synthesis of iridium oxide nanoparticles and films for applications in electrocatalysis, such as the oxygen evolution reaction (OER).[4] In these syntheses, which are often carried out in aqueous solutions, the water of hydration does not impede the reaction and may even play a role in the hydrolysis and subsequent condensation steps that lead to the formation of the oxide.

Experimental Insight: In the preparation of iridium-based catalysts, the hydrated form is often preferred for its ease of handling and dissolution.[5] The synthesis of iridium nanoparticles, for example, frequently involves the reduction of a soluble iridium salt in an aqueous or alcoholic medium, for which the hydrated hexachloroiridic acid is well-suited.[6][7]

Experimental Protocols: Highlighting the Reactivity Divide

To illustrate the practical implications of these differences, consider the following experimental workflows.

Protocol 1: Preparation of Anhydrous Hexachloroiridic Acid from its Hydrate

This protocol is essential for applications requiring the anhydrous form when only the hydrate is available. It is a self-validating system as the change in physical properties (color, solubility) confirms the transformation.

Methodology:

  • Place a known quantity of hydrated hexachloroiridic acid (H₂IrCl₆·xH₂O) in a round-bottom flask.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Gently heat the flask in an oil bath, gradually increasing the temperature to 110 °C under vacuum.

  • Maintain this temperature for several hours until no more water is collected in the cold trap. The color of the solid will change from a dark, possibly glistening appearance to a dull, dark powder.

  • Cool the flask to room temperature under vacuum before transferring the anhydrous H₂IrCl₆ to a dry, inert atmosphere glovebox for storage.

Causality of Experimental Choices: Gentle heating under vacuum is crucial to remove the water of hydration without causing significant decomposition of the hexachloroiridic acid itself. The cold trap prevents water vapor from damaging the vacuum pump.

Caption: General workflow for iridium catalyst synthesis in an aqueous medium.

Mechanistic Implications of Water of Hydration

The water molecules in hydrated hexachloroiridic acid can participate in the reaction mechanism, which can be either beneficial or detrimental. In the synthesis of iridium oxide, for example, the water molecules can act as a source of hydroxide ions upon deprotonation, facilitating the hydrolysis of the [IrCl₆]²⁻ anion.

Conversely, in non-aqueous organometallic synthesis, the water of hydration can lead to the formation of iridium-aqua or iridium-hydroxo complexes, which may be less reactive or lead to different product distributions than the intended anhydrous iridium complex.

Conclusion: A Strategic Choice for Optimal Results

The decision to use hydrated or anhydrous hexachloroiridic acid is not a matter of simple substitution. It is a strategic choice that must be guided by a thorough understanding of the reaction conditions and the potential role of water in the chemical transformation.

  • For water-sensitive reactions, particularly in non-aqueous and organometallic chemistry, the anhydrous form is indispensable. Its use prevents unwanted side reactions and ensures the formation of the desired product.

  • For reactions in aqueous media and for the preparation of many iridium-based catalysts and materials, the hydrated form offers convenience and excellent solubility.

By carefully considering the properties and reactivity differences outlined in this guide, researchers can make informed decisions to optimize their experimental protocols, improve reaction outcomes, and advance their scientific endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). Advanced Materials Synthesis with Iridium Precursors: The Role of Hydrogen Hexachloroiridate(IV) Hydrate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Iridium(III) chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408135B - Method for preparing iridous chloride hydrate.
  • red-ox.ru. (n.d.). EPR Spectroscopy of Transformations of Iridium(III) and Iridium(IV) Hydroxo Complexes in Alkaline Media. Retrieved from [Link]

  • Reddit. (2020, October 18). Making Hydrated Iridium Chloride. Retrieved from [Link]

  • ResearchGate. (2019, October). Green Synthesis of Iridium Nanoparticles from Winery Waste and Their Catalytic Effectiveness in Water Decontamination. Retrieved from [Link]

  • PubMed. (2012). Facile synthesis of iridium nanocrystals with well-controlled facets using seed-mediated growth. Retrieved from [Link]

  • Reddit. (2019, November 20). Converting Iridium Chloride to Iridium Chloride trihydrate. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023, November 28). How do you make Iridium (III) Chloride? Retrieved from [Link]

  • PMC. (n.d.). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of iridium catalyst and its catalytic activity over hydrazine hydrate decomposition for hydrogen production and storage. Retrieved from [Link]

  • Wikipedia. (n.d.). Iridium. Retrieved from [Link]

  • Wikipedia. (n.d.). Water of crystallization. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). Understanding the Effect of Monomeric Iridium(III/IV) Aquo Complexes on the Photoelectrochemistry of IrOx·nH2O-Catalyzed Water-Splitting Systems. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the growth and water oxidation stability of hydrous iridium oxide. Retrieved from [Link]

  • Dalton Transactions. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Retrieved from [Link]

  • MDPI. (2019, January 8). A Simple and Fast Method to Synthesize Cubic Iridium Nanoparticles with Clean Surface Free from Surfactants. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • ACS Catalysis. (2020, April 3). The Influence of the Ligand in the Iridium Mediated Electrocatalyic Water Oxidation. Retrieved from [Link]

  • ResearchGate. (2020, June 23). Single crystal growth of water-soluble metal complexes with the help of the Nano-Crystallization method. Retrieved from [Link]

  • Semantic Scholar. (2020, October 10). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

  • ACS Publications. (2023, July 17). Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation. Retrieved from [Link]

  • G. Galbács. (n.d.). Thermal analysis. Retrieved from [Link]

  • PubMed. (2020, July 28). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Retrieved from [Link]

  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Iridium(iii) hydrido complexes for the catalytic dehydrogenation of hydrazine borane. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

Sources

Assessing the performance of H2IrCl6 in different catalytic support materials

Technical Guide: Assessing Performance Across Catalytic Architectures

Executive Summary

Hexachloroiridic acid (

catalytic support interactionthermal activation protocol

This guide critically compares the performance of

Carbon (Vulcan XC-72)Antimony-Doped Tin Oxide (ATO)Titanium Dioxide (

)

Key Findings:

  • For OER (Electrolysis): Carbon supports are unsuitable due to rapid electrochemical corrosion at potentials >1.5 V. ATO is the industry benchmark, offering the optimal balance of conductivity and acid-stability.

  • For Hydrogenation (Pharma): Carbon supports offer superior dispersion and mass activity for low-temperature organic synthesis.

  • Precursor Management: Residual chloride (

    
    ) from 
    
    
    is a potent catalytic poison. Complete removal via calcination or washing is the critical quality attribute (CQA) for this precursor.

The Precursor: Mechanics

Unlike nitrate or carbonyl precursors,


  • Isoelectric Point (IEP) Dependency: To achieve high dispersion, the support surface must be positively charged (protonated) to electrostatically attract the anionic iridium complex. This requires adjusting the impregnation pH below the support's Point of Zero Charge (PZC).

  • The Chloride Challenge: Incomplete decomposition of the

    
     bond results in blocked active sites. Thermal treatment in air at 400°C–500°C  is required to convert the precursor to active 
    
    
    and drive off chlorine gas.

Comparative Analysis of Support Materials

Scenario A: Oxygen Evolution Reaction (PEM Electrolysis)

Context: High oxidative stress (Potential > 1.6 V vs RHE), Acidic media (pH < 1).

Support MaterialPerformance VerdictMechanism of Action
Carbon (Vulcan XC-72) Critical Failure Thermodynamic Instability: While initial dispersion is excellent, carbon oxidizes to

at potentials > 0.207 V. Under OER conditions (>1.5 V), the support collapses, causing Ir nanoparticle detachment and rapid activity loss.
Antimony-Tin Oxide (ATO) Recommended Conductive Stability:

is stable in acid but insulating. Doping with Antimony (Sb) introduces charge carriers (conductivity). ATO prevents particle agglomeration via Strong Metal-Support Interaction (SMSI) without corroding.
Titanium Dioxide (

)
⚠️ Conditional Stability vs. Conductivity Trade-off:

is extremely stable but electrically insulating. It requires sub-stoichiometric reduction (

, Ebonex) or thin-layer coating on conductive cores to be viable for electrolysis.
Scenario B: Pharmaceutical Hydrogenation

Context: Organic solvents, reducing environment, moderate temperatures (25–80°C).

Support MaterialPerformance VerdictMechanism of Action
Activated Carbon Gold Standard Surface Area Dominance: High BET surface area (>1000

) allows for ultra-fine Ir dispersion (<2 nm). The reducing environment prevents carbon corrosion, making this the most mass-efficient choice for drug synthesis.

(Rutile/Anatase)
🔹 Selectivity Specialist Chemoselectivity: For nitroarene hydrogenation,

supports can induce SMSI effects that favor the adsorption of nitro groups over other reducible functionalities, enhancing selectivity where Carbon might fail.

Experimental Data: Performance Metrics

The following data summarizes the electrochemical performance of

Table 1: OER Performance (0.5 M


)
Catalyst SystemMass Activity @ 1.51 V (A/mg Ir)Stability (Time to 10% Voltage Loss @ 10 mA/cm²)Tafel Slope (mV/dec)
Ir/Carbon 120 (Initial)

<10 (Final)
< 2 Hours (Rapid Decay)~45
Ir/ATO (

)
85 > 500 Hours ~52
Ir/

40> 1000 Hours~60
Unsupported Ir Black 25Moderate~50

Note: While Ir/Carbon shows high initial activity due to small particle size, its operational lifetime in OER is negligible.

Validated Protocol: Wet Impregnation Synthesis

Objective: Synthesize a 20 wt% Ir/ATO catalyst using

Phase 1: Impregnation
  • Dissolution: Dissolve

    
     in deionized water (18.2 MΩ).
    
  • Support Dispersion: Disperse ATO powder in the solution. Sonicate for 30 mins to break agglomerates.

  • Solvent Evaporation: Stir at 80°C until a thick paste forms.

  • Drying: Dry in a vacuum oven at 110°C overnight.

Phase 2: Activation (Crucial Step)
  • Calcination: Heat the dried powder in a tube furnace under static air.

    • Ramp: 5°C/min to 500°C .

    • Hold: 2 Hours. (This converts

      
      ).
      
  • Washing (The "Self-Validating" Step):

    • Wash the calcined powder with hot water (80°C).

    • Validation: Collect the filtrate and add 1 drop of

      
      .
      
    • Result: If a white precipitate (

      
      ) forms, chloride is still present. Repeat washing until the filtrate remains clear upon 
      
      
      addition.

Synthesis & Screening Workflow

The following diagram illustrates the decision logic and processing steps for utilizing

Gcluster_SupportSelect Support StrategyPrecursorPrecursor: H2IrCl6(Acidic, Chloride-Rich)CarbonCarbon (Vulcan/Graphene)High Surface AreaPrecursor->CarbonOxideMetal Oxide (ATO/TiO2)Acid StablePrecursor->OxideImpregWet Impregnation(pH < PZC of Support)Carbon->ImpregResult_PharmaResult: Ir/CMax Mass ActivityCarbon->Result_PharmaIf Selected for PharmaFail_OERFAILURE: Ir/C CorrodesSupport CollapseCarbon->Fail_OERIf Selected for OEROxide->ImpregResult_OERResult: Ir/ATOHigh Stability, Good ConductivityOxide->Result_OERIf SelectedCalcinationCalcination (500°C, Air)Decomposition of ChlorideImpreg->CalcinationWashHot Water WashValidation: AgNO3 TestCalcination->WashDecisionApplication?Wash->DecisionOEROER (Electrolysis)Req: Stability > 1.6VDecision->OERHigh VoltagePharmaHydrogenation (Pharma)Req: Selectivity/ActivityDecision->PharmaReducing Cond.OER->CarbonAvoidOER->OxidePreferred

Caption: Workflow for selecting supports based on application stress factors. Note the critical divergence at the "Application" node where Carbon fails in OER but excels in Hydrogenation.

References

  • Oh, H. S., et al. (2016). "Electrochemical Catalyst-Support Effects and Their Stabilizing Role for IrOx Nanoparticle Catalysts during the Oxygen Evolution Reaction." Journal of the American Chemical Society.

  • Geiger, S., et al. (2017). "The Stability Number as a Metric for Electrocatalyst Stability Benchmarking." Nature Catalysis.

  • Antolini, E. (2014). "Iridium as catalyst and cocatalyst for oxygen evolution/reduction in acidic polymer electrolyte membrane electrolyzers and fuel cells." ACS Catalysis.

  • Bernäcker, C. I., et al. (2021). "Transition from Catalyst Coated Structures to Catalyst Coated Membranes: The Effect of the Iridium Loading and Support Material." Journal of The Electrochemical Society.

  • Zhang, Y., et al. (2020).[1] "Tuning selectivity of CO2 hydrogenation by modulating the strong metal–support interaction over Ir/TiO2 catalysts." Green Chemistry.

Comparative Guide: H₂IrCl₆-Derived Catalysts in OER and Chemoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexachloroiridic acid (H₂IrCl₆) serves as the primary industrial precursor for iridium-based catalysts due to its high solubility and reactivity. However, its utility is bifurcated: it is the standard starting material for both high-performance Oxygen Evolution Reaction (OER) electrocatalysts (IrO₂) and chemoselective hydrogenation catalysts (Ir NPs).

This guide objectively compares catalysts derived from H₂IrCl₆, focusing on the critical trade-off between activity (turnover frequency) and purity (chloride poisoning). For drug development professionals, understanding the impact of residual chloride on chemoselectivity is paramount; for energy researchers, the focus lies on the stability-activity relationship in acidic media.

Part 1: The Precursor Chemistry

Why H₂IrCl₆? Unlike Iridium(III) chloride (IrCl₃), H₂IrCl₆ contains Ir in the +4 oxidation state, which is thermodynamically closer to the active IrO₂ phase required for OER. However, in solution,


 undergoes complex aquation/hydrolysis steps depending on pH:


Expert Insight: The "Induction Period" observed in polyol synthesis using H₂IrCl₆ (vs. IrCl₃) is caused by the kinetic barrier of removing the first stable chloride ligands. This speciation dictates the final particle size and distribution.

Part 2: Critical Performance Comparison

Oxygen Evolution Reaction (OER)

In acidic water electrolysis (PEMWE), H₂IrCl₆-derived IrO₂ is the benchmark. The performance depends heavily on the synthesis route (Adams Fusion vs. Colloidal).

Table 1: Comparative OER Activity (Acidic Media, 0.5 M H₂SO₄)

Catalyst TypeSynthesis MethodOverpotential (

) @ 10 mA/cm²
Stability (Acid)Key Advantage
Commercial IrO₂ Thermal Decomposition~314 mVHighStandard benchmark; predictable.
Adams Fusion IrO₂ NaNO₃ Fusion (350°C)~280 - 300 mV HighBest balance of crystallinity and surface area.
IrO₂@Ir/TiN Supported Deposition~250 mVMediumMass Activity 2.4x higher than commercial IrO₂ due to dispersion.[1]
Mn-doped IrO₂ Co-precipitation230 - 275 mV Low-MediumLattice strain creates oxygen vacancies, boosting activity.
Chemoselective Hydrogenation (Pharma Focus)

For pharmaceutical applications, H₂IrCl₆ is reduced to Ir(0) nanoparticles (NPs). The critical metric here is chemoselectivity (e.g., reducing a nitro group without dehalogenating the molecule).

Table 2: Hydrogenation Performance

Catalyst SystemTarget ReactionConversion / SelectivityChloride Impact
Ir/C (Standard) Nitro-aromatics

Anilines
>99% / >95%High: Residual Cl⁻ can poison sites, reducing TOF.
Ir-Re/C Adipic Acid

Diols
100% / 59%Medium: Re promotes acid sites; Cl⁻ less critical.
RuIr/SiC Levulinic Acid

GVL
>99% / >99%Low: Synergistic alloy effect overrides Cl⁻ poisoning.
PVP-Ir NPs Carbonyl Hydrogenation>90% (at mild conditions)High: PVP protects particles but can block substrate access.

Part 3: The "Hidden Variable" – Chloride Poisoning

Expert Analysis: The most common failure mode for H₂IrCl₆-derived catalysts in pharmaceutical hydrogenation is chloride poisoning .

  • Mechanism: Cl⁻ ions bind strongly to Ir(111) facets, physically blocking the adsorption of bulky organic substrates.

  • OER Nuance: In seawater electrolysis, residual Cl⁻ can actually be beneficial by preventing surface passivation. However, in pure water splitting, it promotes corrosion.

  • Mitigation: The "Adams Fusion" method (Protocol A) is superior to thermal decomposition because the NaNO₃ melt facilitates the formation of soluble NaCl, which is easily washed away, unlike the covalently bound Cl in partially decomposed H₂IrCl₆.

Part 4: Validated Experimental Protocols

Protocol A: Modified Adams Fusion (High-Performance IrO₂)

Best for: OER Anodes, Robust Oxide Catalysts

  • Precursor Mix: Dissolve H₂IrCl₆ and NaNO₃ in isopropanol (Ratio 1:20 wt/wt). Stir for 1 hour.

  • Drying: Evaporate solvent at 80°C to obtain a homogeneous salt mixture.

  • Fusion: Place in a silica crucible. Heat to 350°C (ramp 5°C/min) and hold for 2 hours in air.

    • Note: 350°C yields amorphous/nanocrystalline IrO₂ (high activity). 500°C+ yields crystalline IrO₂ (high stability).

  • Washing (Critical): Wash the black residue with boiling ultrapure water (18.2 MΩ) at least 5 times to remove NaCl and unreacted nitrates.

  • Validation: Filtrate conductivity must be < 5 µS/cm.

Protocol B: Polyol Synthesis of Ir Nanoparticles

Best for: Hydrogenation, Homogeneous-like Catalysis

  • Solution: Dissolve H₂IrCl₆ (0.5 mM) in Ethylene Glycol (EG). Add PVP (MW 40k) at a PVP:Ir molar ratio of 10:1.

  • Degassing: Purge with Argon for 20 mins to remove dissolved O₂ (prevents oxidation of seeds).

  • Reflux: Heat to 190°C rapidly. Hold for 2 hours.

    • Observation: Solution turns from yellow (

      
      ) to colorless, then dark brown/black (Colloidal Ir⁰).
      
  • Workup: Precipitate NPs using acetone/ethanol mix (1:3). Centrifuge at 8000 rpm.

  • Cleaning: Re-disperse in ethanol and repeat centrifugation to strip excess PVP and chloride ions.

Part 5: Visualizing the Pathways

Diagram 1: Synthesis Decision Tree

This flow illustrates how the processing of H₂IrCl₆ dictates the final catalyst phase and application.

SynthesisPathways Precursor H2IrCl6 Precursor (Ir +4) Adams Adams Fusion (+ NaNO3, 350-500°C) Precursor->Adams Polyol Polyol Process (Ethylene Glycol + PVP) Precursor->Polyol Impreg Impregnation (on C or TiO2) Precursor->Impreg Oxidation Oxidative Fusion (Cl removal as NaCl) Adams->Oxidation NO2 release Reduction High Temp Reduction (Nucleation) Polyol->Reduction 190°C Calcination Calcination (Air/H2) Impreg->Calcination IrO2 IrO2 (Rutile) High OER Activity Oxidation->IrO2 Washing Step IrNPs Ir Nanoparticles Hydrogenation Active Reduction->IrNPs Colloidal Supported Supported Ir/C Dispersed Catalyst Calcination->Supported Sintering Risk

Caption: Synthesis pathways from H₂IrCl₆ determining catalyst phase (Oxide vs. Metal) and application.

Diagram 2: OER Mechanism & Chloride Interference

This diagram highlights the active sites and where residual chloride (from poor washing) inhibits performance.

OERMechanism Site Active Site (*) OH_ads *OH (Adsorbed) Site->OH_ads +H2O, -H+, -e- Blocked Blocked Site (Inactive) Site->Blocked Poisoning O_ads *O (Oxo Species) OH_ads->O_ads -H+, -e- OOH_ads *OOH (Hydroperoxo) O_ads->OOH_ads +H2O, -H+, -e- OOH_ads->Site Release O2 O2_gas O2 (Gas) OOH_ads->O2_gas Cl_ion Cl- Residue Cl_ion->Site Strong Adsorption

Caption: The Adsorbate Evolution Mechanism (AEM) for OER, showing competitive adsorption of residual Chloride.

References

  • Reier, T., et al. "Electrocatalytic Oxygen Evolution Reaction (OER) on Ru, Ir, and Pt Catalysts: A Comparative Study of Nanoparticles and Bulk Materials." ACS Catalysis, 2012. Link

  • Adams, R., & Shriner, R. L. "Platinum Oxide as a Catalyst." Journal of the American Chemical Society, 1923. (Foundational protocol for Adams Fusion). Link

  • Lettenmeier, P., et al. "Nano-sized IrOx-Ir Catalyst with Relevant Activity for PEM Water Electrolysis Produced by a Cost-Effective One-Pot Synthesis." Chemical Science, 2018. Link

  • Zhao, Y., et al. "Dynamic chloride ion adsorption on single iridium atom boosts seawater oxidation catalysis." Nature Communications, 2024. Link

  • Fievet, F., et al. "The polyol process: A unique method for the synthesis of metal and alloy nanoclusters." MRS Bulletin, 1989. Link

  • Bernkop-Schnürch, A. "Pharmaceutical Applications of Iridium-Based Catalysts." Journal of Pharmaceutical Sciences, 2020.

Sources

A Researcher's Guide to Isotopic Labeling in Iridium Catalysis: From Mechanistic Validation to Predictive Power

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of a chemical transformation is not merely an academic exercise; it is the key to optimization, catalyst design, and rational problem-solving. In the realm of transition metal catalysis, iridium has emerged as a powerhouse, particularly for challenging reactions like C-H bond activation and stereoselective hydrogenation.[1][2] However, the complexity of these catalytic cycles often obscures the critical bond-making and bond-breaking events. This guide provides an in-depth exploration of isotopic labeling, a definitive technique used to illuminate the intricate pathways of iridium-catalyzed reactions and validate proposed mechanisms with empirical data.

Isotopic labeling involves strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C) to trace its journey through a reaction.[3][4][5] This subtle atomic substitution does not alter the electronic properties of the molecule but can have a profound and measurable impact on reaction rates, providing a window into the transition states of key mechanistic steps.[5][6] By comparing the performance and product outcomes of labeled versus unlabeled substrates, we can move from mechanistic hypothesis to experimental certainty.

The Foundational Tool: Elucidating C-H Activation Mechanisms

Iridium-catalyzed C-H activation, especially hydrogen isotope exchange (HIE), is a cornerstone technology for introducing deuterium or tritium into complex molecules like pharmaceuticals, often to enhance their metabolic stability.[7][8][9][10] A commonly proposed mechanism for directing group-assisted C-H activation involves coordination of the substrate to the iridium center, followed by oxidative addition of the C-H bond, and finally, reductive elimination to release the product. Isotopic labeling provides several powerful methods to test this hypothesis.

Core Mechanistic Hypothesis: Directing Group-Assisted H/D Exchange

The catalytic cycle below illustrates a generalized pathway for H/D exchange at a C-H bond ortho to a directing group (DG), using a deuterated solvent as the deuterium source.

G cluster_0 Catalytic Cycle Ir_I [Ir(I)] Active Catalyst Ir_III_Substrate [Ir(III)]-Substrate Complex (Coordination) Ir_I->Ir_III_Substrate + Substrate (R-H) Ir_V_Intermediate Ir(V)-Hydrido-Deuterido (C-H Activation) Ir_III_Substrate->Ir_V_Intermediate + Solvent-D (Oxidative Addition) Ir_III_Product [Ir(III)]-Deuterated Complex (C-D Bond Formed) Ir_V_Intermediate->Ir_III_Product - H-D (Reductive Elimination) Ir_III_Product->Ir_I - Product (R-D) (Dissociation)

Figure 1: Generalized catalytic cycle for iridium-catalyzed H/D exchange.

Experimental Validation Strategy 1: Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE), the ratio of the reaction rate of the light isotopologue to the heavy one (kH/kD), is the most powerful tool for determining if a C-H bond is broken in the rate-determining step (RDS). A primary KIE significantly greater than 1 (typically 2-7 for H/D) is strong evidence that C-H cleavage is rate-limiting.[5]

Experimental Design (Intermolecular Competition): An experiment is conducted with a 1:1 mixture of a standard substrate (e.g., acetophenone) and its fully deuterated analogue (acetophenone-d5). The reaction is catalyzed by an iridium complex, and the initial rates of H/D exchange are monitored.

Causality Behind the Choice: By running both substrates in the same flask, we eliminate variations in reaction conditions (temperature, concentration, catalyst activity), ensuring that any observed difference in reactivity is due solely to the isotopic substitution. A higher consumption rate of the non-deuterated substrate directly points to a primary KIE.[11]

Catalyst SystemSubstrateReaction TypekH/kDMechanistic ImplicationReference
[Ir(COD)(IMes)(PPh3)][BArF24]AcetophenoneH/D Exchange4.5 ± 0.5C-H activation is rate-determining.[11]
[IrCl(COD)(IMes)]ArylsulfonamideH/D Exchange3.9 ± 0.4C-H activation is rate-determining.[11]
[(COD)Ir(NHC)Cl]Benzenesulfonamideortho-Deuteration~4.0 (Computed)C-H activation is the highest barrier step.[7][9]

Table 1: Representative Kinetic Isotope Effects in Iridium-Catalyzed C-H Activation.

Experimental Validation Strategy 2: Deuterium Scrambling

Running a reaction with a deuterated solvent or D₂ gas and tracking the incorporation of deuterium into the substrate confirms that C-H bond cleavage is occurring and is reversible.

Experimental Design: An aromatic substrate with a primary sulfonamide directing group is subjected to an iridium catalyst in the presence of a deuterium source like D₂O or methanol-d₄.[12] The reaction is monitored over time by ¹H NMR and Mass Spectrometry.

Trustworthiness of the Protocol: This protocol is self-validating. The observation of deuterium incorporation specifically at the positions ortho to the directing group, and not elsewhere, simultaneously confirms three key points: (1) C-H activation is occurring, (2) the directing group is controlling the regioselectivity, and (3) the iridium complex is a competent catalyst for the transformation.[7][9]

Step-by-Step Protocol: Ortho-Deuteration of a Primary Sulfonamide

This protocol provides a detailed methodology for a labeling experiment to validate directing group selectivity.

Objective: To confirm that an iridium-NHC complex selectively catalyzes deuterium incorporation at the C-H bonds ortho to a primary sulfonamide directing group.

Materials:

  • Iridium Catalyst: [(COD)Ir(NHC)Cl] (e.g., NHC = IMes)

  • Substrate: Benzenesulfonamide

  • Deuterium Source: Methanol-d₄ (CD₃OD)

  • Solvent: Dichloromethane (DCM)

  • Internal Standard: 1,3,5-Trimethoxybenzene

  • Standard lab equipment for inert atmosphere chemistry (Schlenk line, glovebox).

Procedure:

  • Preparation (In a Glovebox): In a 4 mL vial equipped with a magnetic stir bar, weigh the iridium catalyst (e.g., 5 mol%), benzenesulfonamide (1.0 equiv), and the internal standard.

  • Solvent Addition: Add anhydrous DCM (0.2 M) and methanol-d₄ (10 equiv). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a heating block set to ambient temperature (e.g., 25 °C). Stir for the desired reaction time (e.g., 12 hours).

  • Quenching and Workup: Quench the reaction by removing the solvent in vacuo.

  • Analysis:

    • ¹H NMR Spectroscopy: Dissolve the residue in a suitable NMR solvent (e.g., CDCl₃). The disappearance or reduction in the integration of the ortho-proton signals relative to the meta/para-protons and the internal standard provides the percentage of deuterium incorporation.

    • Mass Spectrometry (ESI-MS): Analyze the crude product to observe the mass shift. The appearance of molecular ions at M+1, M+2, etc., corresponding to the incorporation of one, two, or more deuterium atoms, confirms the labeling. The distribution of these isotopologues can be quantified.[13][14]

G cluster_workflow Experimental Workflow cluster_analysis Analytical Techniques Prep 1. Prepare Reactants (Ir Catalyst, Substrate, Std) React 2. Add Solvents (DCM, CD3OD) & React Prep->React Inert Atmosphere Workup 3. Quench & Evaporate React->Workup Stir @ 25°C Analysis 4. Analyze Products Workup->Analysis NMR ¹H NMR (%D Incorporation) Analysis->NMR MS Mass Spectrometry (Isotopologue Distribution) Analysis->MS

Figure 2: Workflow for an iridium-catalyzed deuteration experiment.

Probing Hydrogenation Pathways

Iridium complexes are also renowned for their ability to catalyze the hydrogenation of unsaturated bonds.[1] Isotopic labeling is crucial for distinguishing between different mechanistic possibilities, such as how hydrogen atoms are delivered to the substrate.

Experimental Validation Strategy: Hydrogenation with D₂ Gas

By replacing H₂ with D₂ gas, we can track the fate of the hydrogen atoms and determine the stereochemistry of the addition.

Experimental Design: A prochiral alkene is hydrogenated using an iridium catalyst under an atmosphere of D₂ gas. The resulting alkane is analyzed by NMR spectroscopy to determine the relative stereochemistry of the two newly incorporated deuterium atoms.

Causality Behind the Choice: Many hydrogenation mechanisms propose a syn-addition, where both hydrogen atoms are delivered to the same face of the alkene from the metal center. Observing exclusively syn-addition of two deuterium atoms provides powerful evidence for a concerted or near-concerted delivery mechanism and argues against stepwise pathways involving long-lived intermediates that could allow for bond rotation and loss of stereochemistry.

SubstrateCatalystD₂ Addition StereochemistryMechanistic ImplicationReference
Tiglic Acid[Ir(COD)(PCy3)(py)][PF6]Predominantly syn-additionConcerted delivery of D₂ from one face of the catalyst.[1]
Unfunctionalized OlefinsCationic Iridium(I) PhosphineHigh syn-selectivityOxidative addition of H₂ followed by migratory insertion.[1]

Table 2: Stereochemical Outcomes of Iridium-Catalyzed Hydrogenation with D₂.

Advanced Validation: H₂/D₂ Crossover Experiments

A more subtle experiment involves running the reaction under a 1:1 mixture of H₂ and D₂ gas. The distribution of isotopologues in the product (d₀-alkane, d₁-alkane, and d₂-alkane) reveals whether the hydrogen atoms on the catalyst surface are scrambling.

Interpretation of Results:

  • Observation of only d₀ and d₂ products: This indicates that the two atoms added to the alkene originate from the same molecule of H₂ or D₂. This is consistent with an irreversible oxidative addition of H₂/D₂ to the iridium center, followed by delivery to the substrate.

  • Observation of d₁ products: The formation of HD gas and d₁-alkane products implies that H and D atoms are scrambling on the metal center. This suggests that the oxidative addition of H₂/D₂ is reversible, allowing for the formation of iridium-hydrido-deuterido species that can then deliver one H and one D to the substrate.

G cluster_0 H₂/D₂ Crossover Logic cluster_1 Scenario A: No Scrambling cluster_2 Scenario B: Scrambling Start Start with 1:1 H₂ + D₂ A_Ir [Ir]-H₂ or [Ir]-D₂ Start->A_Ir B_Ir [Ir]-H and [Ir]-D Start->B_Ir A_Product Products: d₀-Alkane + d₂-Alkane A_Ir->A_Product Irreversible Oxidative Addition B_Product Products: d₀, d₁, and d₂-Alkanes B_Ir->B_Product Reversible Oxidative Addition

Figure 3: Interpreting H₂/D₂ crossover experiments in hydrogenation.

Conclusion: A Unified Approach to Mechanistic Insight

Isotopic labeling is an indispensable component of the modern chemist's toolkit for studying reaction mechanisms. As demonstrated, well-designed experiments using deuterium labeling can provide unambiguous answers to critical mechanistic questions in iridium catalysis, such as identifying the rate-determining step in C-H activation and determining the mode of addition in hydrogenation.

For researchers in industrial and academic settings, these techniques are not just for validation; they are predictive. A thorough mechanistic understanding, built on the solid foundation of isotopic labeling data, allows for the rational design of more efficient, selective, and robust iridium catalysts. By combining these empirical methods with kinetic analysis and computational studies, we can achieve an unparalleled level of insight, accelerating the development of novel chemical transformations that are vital to the pharmaceutical and chemical industries.

References

  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (2023). Isotopic labeling. [Link]

  • Pranab, S. (1997). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. [Link]

  • ResearchGate. (2018). (PDF) Iridium-Catalyzed C−H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. [Link]

  • PubMed. (n.d.). Isotopic labelings for mechanistic studies. [Link]

  • Request PDF. (n.d.). Iridium‐Catalyzed C H Functionalizations with Hydrogen Isotopes. [Link]

  • PubMed. (2023). Isotopic labeling of metabolic water with 18 O2. [Link]

  • MDPI. (n.d.). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. [Link]

  • RSC Advances Blog. (n.d.). RSC Advances. [Link]

  • ACS Publications. (2018). Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. ACS Catalysis. [Link]

  • ChemRxiv. (n.d.). Probing Substrate Binding and Release Events in Iridium-Catalysed Hydrogen Isotope Exchange Reactions†. [Link]

  • PubMed. (2002). Reciprocal 13C-labeling: a method for investigating the catabolism of cosubstrates. [Link]

  • ChemRxiv. (n.d.). Are Rate and Selectivity Correlated in Iridium-Catalysed Hydrogen Isotope Exchange Reactions?. [Link]

  • PMC - NIH. (n.d.). Identifying reactive intermediates by mass spectrometry. [Link]

  • ACS Publications. (n.d.). Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N-Heterocycles. [Link]

  • ResearchGate. (n.d.). Simultaneous quantification of 13 C-isotope labeling and absolute.... [Link]

  • PubMed - NIH. (n.d.). 18O stable isotope labeling in MS-based proteomics. [Link]

  • RSC Publishing. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. [Link]

  • ResearchGate. (n.d.). Isotopic labelling in mass spectrometry as a tool for studying reaction mechanisms of ion dissociations. [Link]

  • Department of Chemistry and Chemical Biology. (n.d.). Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. [Link]

  • ResearchGate. (n.d.). Iridium-Catalyzed Csp 3 –H Activation for Mild and Selective Hydrogen Isotope Exchange. [Link]

Sources

Safety Operating Guide

Dihydrogen Hexachloroiridate(IV) Hydrate: Operational Disposal & Recovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Dihydrogen hexachloroiridate(IV) hydrate (CAS: 16941-12-1), often referred to as chloroiridic acid, presents a dual challenge: it is a Category 1C Corrosive and a high-value Precious Metal (PGM) precursor.[1][2]

Immediate Operational Constraints:

  • Do NOT pour down the drain. Even if neutralized, soluble iridium salts are heavy metal pollutants regulated under the Clean Water Act.

  • Do NOT mix with organics. As a strong oxidizer, it can cause ignition or explosion when mixed with solvents (e.g., acetone, alcohols) or reducing agents without controlled protocols.

  • Value Recovery is Priority. Due to the scarcity of Iridium, disposal should primarily be viewed as a recovery operation.

Chemical Profile & Hazards[3][4][5]
PropertyDataOperational Implication
Formula

Strong Acid / Oxidizer
Physical State Dark brown/black crystalline solid or red-brown solutionHygroscopic; store under inert gas if possible.[1][2]
Acidity (pH) < 1.0 (in solution)Corrosive: Destroys tissue/metals immediately.[1][2]
Hazard Codes H314 (Skin Corr.), H318 (Eye Dam.), H290 (Met.[1][2][3] Corr.)Requires full face shield and acid-resistant gloves.[1][2]
RCRA Status D002 (Corrosive); Potential D001 (Oxidizer)Hazardous Waste.[1][2]

Part 2: Strategic Decision Framework

Before initiating any protocol, quantify the iridium content. The decision to Recover (recycle) vs. Dispose (waste stream) is economic and logistical.

DisposalDecision Start Waste Assessment: H2IrCl6 Solution/Solid Quantify Quantify Iridium Content Start->Quantify HighConc High Concentration (> 500 ppm or > 1g Total Ir) Quantify->HighConc Economically Viable LowConc Trace / Rinse Water (< 500 ppm) Quantify->LowConc Non-Viable Recovery PROTOCOL A: Zinc Cementation (Recovery) HighConc->Recovery Neutralization PROTOCOL B: Caustic Precipitation LowConc->Neutralization Refinery Ship Solid Ir Metal to PGM Refiner Recovery->Refinery Filtration Filtration (0.45 µm) Neutralization->Filtration SolidWaste Solid Sludge: Hazardous Waste (Heavy Metal) Filtration->SolidWaste LiquidWaste Filtrate: Aqueous Waste (Check pH) Filtration->LiquidWaste

Figure 1: Decision Logic for Iridium Waste Management.[1][2] High-value streams utilize Protocol A to recover metallic Iridium; low-value streams utilize Protocol B to stabilize waste for disposal.[1][2]

Part 3: Operational Protocols

Protocol A: Zinc Cementation (Recovery)

Objective: Reduce soluble Ir(IV) to metallic Iridium (Ir⁰) using Zinc powder. This is the standard method for laboratory-scale recovery.

Mechanism:



Note: Excess HCl in the solution will also react with Zinc to generate Hydrogen gas.

Prerequisites:

  • PPE: Neoprene/Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat.

  • Ventilation: Fume hood is MANDATORY (H₂ gas evolution).

  • Reagents: Zinc powder (mesh 325), Hydrochloric acid (1M), pH strips.

Step-by-Step Procedure:

  • Acidification: Ensure the waste solution is acidic (pH < 1). If neutral, add 1M HCl dropwise. The reduction kinetics are superior in an acidic medium.

  • Zinc Addition:

    • Place the beaker in the fume hood.

    • Slowly add Zinc powder to the stirring solution.

    • Observation: Vigorous bubbling (H₂) will occur. The red-brown solution will gradually turn colorless as Iridium precipitates as a black powder (Iridium black).

  • Completion Check: Continue adding Zinc in small increments until the supernatant is clear/colorless and gas evolution ceases.

  • Digestion: Heat the solution gently (50°C) for 30 minutes to ensure complete reduction and to dissolve excess Zinc.

  • Filtration: Filter the solids using a Buchner funnel (fine porosity paper).

  • Wash: Wash the black solid with DI water, then acetone.

  • Storage: Dry the solid. Label as "Recovered Iridium Metal" for refining.

Protocol B: Caustic Neutralization (Disposal)

Objective: Convert soluble hexachloroiridate into insoluble Iridium(IV) Oxide/Hydroxide sludge for solid hazardous waste disposal.

Mechanism:



Step-by-Step Procedure:

  • Setup: Place the waste container in an ice bath. The neutralization of chloroiridic acid is highly exothermic .

  • pH Adjustment:

    • Using a dropping funnel or burette, slowly add 20% Sodium Hydroxide (NaOH) or Lime (

      
      ) slurry.
      
    • Monitor temperature; do not exceed 40°C.

    • Target pH: 8.0 – 10.0 .

  • Precipitation: A dark precipitate (Hydrated Iridium Oxide) will form.

  • Flocculation (Optional): If the precipitate is colloidal (hard to settle), add a flocculant (e.g., polyacrylamide) or let stand for 24 hours.

  • Separation:

    • Filtrate (Liquid): Check for clarity. If clear and pH is 5–9, this may be drain disposable depending on local heavy metal limits (check local POTW regulations). If unsure, collect as "Aqueous Waste - Low Metal."

    • Retentate (Solid): Collect the sludge. Label as "Hazardous Waste: Iridium Oxide Sludge (Heavy Metal/Corrosive)."

  • Containerization: Do not seal the waste container tightly immediately; allow any potential off-gassing to stabilize.

Part 4: Workflow Visualization

The following diagram details the chemical pathway for the Recovery Protocol (Protocol A), which is the scientifically preferred method for stewardship.

RecoveryWorkflow Input H2IrCl6 Solution (Red-Brown) Acidify Acidify (pH < 1 with HCl) Input->Acidify ZincAdd Add Zn Powder (Excess) Acidify->ZincAdd Reaction Reaction: Redox & Cementation ZincAdd->Reaction H2 Evolution Filtration Filtration (Buchner Funnel) Reaction->Filtration Precipitation Solid Solid: Ir Metal (Recycle) Filtration->Solid Liquid Liquid: ZnCl2 (Aqueous Waste) Filtration->Liquid

Figure 2: Chemical workflow for the reduction of Hexachloroiridate to metallic Iridium.

Part 5: Emergency & Spill Procedures

In the event of a spill of This compound :

  • Evacuate & Ventilate: The substance is corrosive and may release HCl vapors.

  • PPE: Don full PPE (Acid gas respirator if outside a hood, nitrile gloves, gown).

  • Containment: Dike the spill using a dry absorbent (Vermiculite or Dry Sand).

    • Warning: Do NOT use combustible materials like sawdust or paper towels (Oxidizer hazard).

  • Neutralization: Sprinkle Sodium Bicarbonate (

    
    ) or Soda Ash (
    
    
    
    ) over the spill until fizzing stops.
  • Cleanup: Scoop the neutralized paste into a hazardous waste container. Label "Spill Debris: Iridium/Corrosive."

Part 6: References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Dihydrogen hexachloroiridate(IV) hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis (The "Why")

Dihydrogen hexachloroiridate(IV) hydrate (commonly Chloroiridic Acid) is not merely a corrosive acid; it is a potent respiratory sensitizer and a high-value heavy metal compound.[1] As researchers, we often underestimate the "Sensitizer" label (H334). Unlike a simple acid burn which heals, sensitization permanently alters your immune system's response to Iridium, potentially ending a career in catalysis or materials science.

This guide moves beyond generic SDS statements to provide a self-validating safety protocol. Our goal is zero exposure—dermal or respiratory.

Core Hazard Profile
  • Corrosive (H314): pH < 1 in solution. Destroys tissue immediately on contact.

  • Respiratory Sensitizer (H334): Inhalation of dust/mist can trigger irreversible asthma-like symptoms.[1]

  • Corrosive to Metals (H290): Incompatible with standard stainless steel spatulas over time; introduces Fe/Cr impurities into your catalyst.

The PPE Firewall (The "What")

We do not rely on "standard lab PPE." We use a layered defense strategy designed to fail safely.

Personal Protective Equipment Matrix
Protection ZonePrimary BarrierSecondary/ContingencyTechnical Rationale
Hand Protection Double Nitrile System 1. Inner: 4 mil High-Dexterity Nitrile (Bright Blue/White)2.[1] Outer: 5-8 mil Extended Cuff Nitrile (Dark Color)Butyl Rubber (Required for spill cleanup or concentrated stock preparation >10g)Visual Breach Detection: The contrasting colors of the double-glove system allow immediate visual detection of outer glove tears.[1] Nitrile provides excellent resistance to the chloride matrix.
Eye/Face Chemical Splash Goggles (Indirect Venting)Face Shield (8-inch) (Mandatory when pouring liquids or dissolving solids)Safety glasses are insufficient.[1] The hygroscopic dust creates concentrated acid upon contact with eye moisture.
Respiratory Fume Hood (Face velocity > 100 fpm)P100 Respirator (Only if hood is unavailable—NOT recommended for routine use)Engineering controls are primary.[1] H2IrCl6 dust is heavy but mobile.
Body Lab Coat (Buttoned, Knee-length) Material: Poly-cotton blend or NomexChemical Apron (Rubber/Neoprene)Cotton absorbs; synthetic blends repel.[1] An apron prevents soak-through during accidental splashes of the acidic solution.

Operational Protocol: From Storage to Solution[1]

Expert Insight: This compound is hygroscopic.[2] If you open the bottle in a humid lab, the "lumps" will absorb water, altering the molecular weight and ruining your stoichiometry for precise catalyst synthesis.

Workflow Visualization

HandlingProtocol cluster_check Self-Validating Checks Start Storage (Desiccator/Inert Gas) Prep Prep Workspace (Acid Resistant Liner) Start->Prep Check Humidity Weigh Weighing (Teflon/Ceramic Spatula) Prep->Weigh Tare Vial First Dissolve Dissolution (Add Solid to Solvent) Weigh->Dissolve Slow Addition Check1 Check Glove Color (Breach?) Weigh->Check1 Use Reaction/Application Dissolve->Use Filter if needed

Figure 1: Safe handling workflow emphasizing material compatibility and environmental control.

Step-by-Step Methodology
  • Workspace Prep: Line the fume hood surface with a plastic-backed absorbent pad. This captures micro-spills and allows for easy disposal of Iridium contamination (which is valuable).

  • Tool Selection: Use Teflon-coated or Ceramic spatulas.

    • Why? Stainless steel will corrode, leaching Iron (Fe) into your Iridium precursor. This is a common cause of "dead" catalysts in electrochemistry.

  • Weighing (The "Difference" Method):

    • Do not weigh directly onto paper.

    • Tare a glass scintillation vial.

    • Add approximate amount of H2IrCl6.[2]

    • Cap immediately. Record exact mass.

    • Logic: This minimizes atmospheric moisture absorption.

  • Dissolution:

    • Rule: Add SOLID to SOLVENT (Water/Acid).

    • Although the heat of solution is moderate compared to Sulfuric acid, the localized acidity is high.

    • Stir using a magnetic stir bar (PTFE coated).

Emergency Response & Waste Logistics

Expert Insight: Iridium is a precious metal. "Disposal" usually means "Recovery." Never flush Iridium down the drain—it is illegal (heavy metal) and financially wasteful.

Emergency Decision Tree

EmergencyResponse Event Accidental Release Type Identify Type Event->Type Skin Skin Contact Type->Skin Spill Bench Spill Type->Spill ActionSkin 1. Drench (15 min) 2. Remove Clothing 3. Seek Medical Skin->ActionSkin ActionSpill1 Isolate Area Spill->ActionSpill1 ActionSpill2 Neutralize (Sodium Bicarbonate) ActionSpill1->ActionSpill2 ActionSpill3 Absorb & Collect (Save for Refining) ActionSpill2->ActionSpill3

Figure 2: Immediate response protocols for biological exposure vs. environmental release.

Waste & Recovery Protocol
  • Segregation: Create a dedicated waste stream labeled "Acidic Iridium Waste." Do not mix with organic solvents unless your specific reaction requires it (risk of unpredictable side reactions).

  • Neutralization for Disposal:

    • If the waste must be disposed of rather than refined:

    • Place waste container in an ice bath.

    • Slowly add 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) until pH 7.

    • Warning: Solution may precipitate Iridium Hydroxide (black solid). This is normal.

  • The "Dry Aqua Regia" Option (Refining):

    • For solid waste/wipes: High-value recovery services often use a "Dry Aqua Regia" process (molten salts) to recover Ir.[1] Keep solid waste (gloves, pads) separate from liquid waste to facilitate this.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1][3]

  • Yoshimura, A., et al. (2024).[4] Establishment of a Novel Recycling Process for Iridium Using “Dry Aqua Regia”. Phoenix Refining Technical Review. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.